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  • Product: 6,6-Difluoro-1,4-diazepan-5-one
  • CAS: 2155852-11-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6,6-Difluoro-1,4-diazepan-5-one: Structure, Properties, and Scientific Context

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a detailed examination of 6,6-Difluoro-1,4-diazepan-5-one, a fluorinated heterocyclic compound of interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of 6,6-Difluoro-1,4-diazepan-5-one, a fluorinated heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document establishes a foundational understanding by analyzing its structural components, predicting its physicochemical properties based on established principles of fluorine chemistry, and contextualizing its potential applications in drug discovery. This analysis is supported by comparative data from its non-fluorinated parent compound, 1,4-diazepan-5-one.

Introduction: The Significance of Fluorination in Heterocyclic Scaffolds

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological profiles. Strategic fluorination can modulate a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets. The 1,4-diazepan-5-one scaffold itself is a key structural motif in a variety of biologically active compounds. The incorporation of a gem-difluoro group at the 6-position of this scaffold is anticipated to significantly alter its electronic and conformational properties, offering a unique tool for fine-tuning drug-like characteristics.

Chemical Structure and Nomenclature

The core structure of 6,6-Difluoro-1,4-diazepan-5-one consists of a seven-membered diazepine ring containing nitrogen atoms at positions 1 and 4, and a ketone group at position 5. The key feature is the presence of two fluorine atoms attached to the carbon at position 6.

dot graph G { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

C1 [label="C"]; C2 [label="C"]; N1 [label="N"]; C3 [label="C"]; C4 [label="C"]; N2 [label="N"]; C5 [label="C"]; O1 [label="O"]; F1 [label="F"]; F2 [label="F"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"];

C1 -- N1 [pos="1.5,1!"]; N1 -- C2 [pos="0.75,0.5!"]; C2 -- C3 [pos="0,-0.5!"]; C3 -- N2 [pos="0.75,-1.5!"]; N2 -- C4 [pos="1.5,-2!"]; C4 -- C5 [pos="2.25,-1.5!"]; C5 -- C1 [pos="2.25,0.5!"]; C3 -- O1 [pos="-0.75,-0.5!"]; C4 -- F1 [pos="1.5,-2.75!"]; C4 -- F2 [pos="2.25,-2.25!"];

// Placeholder for actual implementation of hydrogens if needed for visualization }

Caption: Chemical structure of 6,6-Difluoro-1,4-diazepan-5-one.

Comparative Physicochemical Properties

To appreciate the impact of the gem-difluoro substitution, a comparison with the parent compound, 1,4-diazepan-5-one, is instructive.

Property1,4-Diazepan-5-one6,6-Difluoro-1,4-diazepan-5-one (Predicted)Rationale for Prediction
Molecular Formula C₅H₁₀N₂O[1]C₅H₈F₂N₂OReplacement of two hydrogen atoms with two fluorine atoms.
Molecular Weight 114.15 g/mol [1]150.13 g/mol Addition of two fluorine atoms.
logP -1.3 (Predicted)> -1.3The highly lipophilic nature of fluorine is expected to increase the logP value.[2][3]
pKa (most basic) ~8-9 (Estimated)< 8-9The strong electron-withdrawing effect of the two fluorine atoms will decrease the basicity of the nearby nitrogen atoms.[2][3]
Aqueous Solubility High (as hydrochloride salt)[4]Moderate to HighWhile increased lipophilicity might decrease solubility, the ability to form hydrogen bonds and protonate should maintain reasonable aqueous solubility. The hydrochloride salt is expected to be water-soluble.
Metabolic Stability ModerateEnhancedThe C-F bond is significantly stronger than the C-H bond, making the 6-position less susceptible to metabolic oxidation.[2]

In-depth Analysis of Physicochemical Properties

Impact of the Gem-Difluoro Group on Basicity

The introduction of a gem-difluoro group at the C6 position, adjacent to one of the nitrogen atoms, is predicted to have a profound impact on the basicity of the molecule. The strong electron-withdrawing inductive effect of the two fluorine atoms will significantly reduce the electron density on the neighboring nitrogen atom (N4). This decrease in electron density makes the lone pair of electrons on the nitrogen less available for protonation, thereby lowering its pKa compared to the non-fluorinated analog.[2][3] This modulation of basicity is a critical parameter in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Lipophilicity and Solubility

Fluorine is the most electronegative element, and its substitution for hydrogen generally increases the lipophilicity of a molecule.[2][3] Therefore, 6,6-Difluoro-1,4-diazepan-5-one is expected to have a higher logP value than 1,4-diazepan-5-one. This increased lipophilicity can enhance membrane permeability and oral absorption. However, the effect on aqueous solubility is more complex. While higher lipophilicity can decrease solubility, the presence of two nitrogen atoms and a carbonyl group, which can act as hydrogen bond acceptors, will contribute to water solubility. The molecule can also be formulated as a salt, such as the commercially available dihydrochloride, to improve its solubility in aqueous media.

Conformational Effects and Dipole Moment

The gem-difluoro group will also influence the conformational preferences of the seven-membered ring. The C-F bonds are longer than C-H bonds, and the fluorine atoms are larger than hydrogen atoms, leading to potential steric interactions that will favor certain ring conformations. Furthermore, the strong C-F bond dipoles will create a significant local dipole moment in the molecule, which could influence its binding to target proteins through dipole-dipole interactions or by affecting the overall molecular polarity.

Potential Synthesis and Experimental Protocols

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];

Target [label="6,6-Difluoro-1,4-diazepan-5-one"]; Precursor1 [label="Difluorinated Diamine Precursor"]; Precursor2 [label="Cyclization Precursor"];

Target -> Precursor1 [label="Cyclization"]; Precursor1 -> Precursor2 [label="Fluorination"]; }

Caption: Retrosynthetic analysis of 6,6-Difluoro-1,4-diazepan-5-one.

A potential forward synthesis could involve the following key steps:

  • Preparation of a suitable difluorinated building block: This could involve the fluorination of a precursor molecule containing a ketone at the desired position.

  • Cyclization: The difluorinated building block would then be cyclized with a suitable diamine to form the seven-membered ring.

Proposed Experimental Workflow:

  • Synthesis of a protected ethylenediamine derivative: Start with a differentially protected ethylenediamine.

  • Acylation: Acylate one of the amino groups with a suitable three-carbon electrophile containing a ketone or a precursor to a ketone.

  • Fluorination: Introduce the gem-difluoro group at the carbon alpha to the carbonyl group using a suitable fluorinating agent such as Deoxofluor or DAST.

  • Deprotection and Cyclization: Deprotect the second amino group and induce intramolecular cyclization to form the 1,4-diazepan-5-one ring.

Spectroscopic Characterization (Predicted)

The structural features of 6,6-Difluoro-1,4-diazepan-5-one would give rise to a distinct spectroscopic signature.

  • ¹⁹F NMR: This would be the most informative technique, showing a signal for the two equivalent fluorine atoms, likely split by the adjacent protons.

  • ¹H NMR: The protons on the carbon atoms adjacent to the nitrogen atoms and the CF₂ group would show characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon atom bearing the two fluorine atoms (C6) would exhibit a characteristic triplet in the proton-decoupled spectrum due to coupling with the two fluorine atoms. The carbonyl carbon (C5) would also show a distinct chemical shift.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z 150.13, with a characteristic fragmentation pattern.

Applications and Future Directions

Given the advantageous properties conferred by fluorine, 6,6-Difluoro-1,4-diazepan-5-one represents a valuable scaffold for drug discovery. The modulated basicity, increased lipophilicity, and enhanced metabolic stability make it an attractive starting point for the design of novel therapeutics targeting a range of biological targets, including G-protein coupled receptors and enzymes.

Future research should focus on the development of an efficient and scalable synthesis of this compound and its derivatives. Subsequent studies should include thorough experimental determination of its physicochemical properties and evaluation of its biological activity in relevant assays.

Conclusion

6,6-Difluoro-1,4-diazepan-5-one is a promising, yet underexplored, chemical entity. By leveraging our understanding of fluorine chemistry and drawing comparisons with its non-fluorinated counterpart, we can predict a physicochemical profile that is highly relevant for medicinal chemistry. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing fluorinated scaffold.

References

  • Reddy, V. R., et al. (2008). A CONVENIENT SYNTHESIS OF FLUORINE-CONTAINING DIHYDROBENZO[b][5][6]DIAZEPINOLS AND ITS APPLICATION TO A SYNTHESIS OF NOVEL N-SULF. HETEROCYCLES, 76(2), 1135-1144.

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
  • PubChem. (n.d.). 1,4-Diazepan-5-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1,4-diazepan-5-one. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Retrieved from [Link]

  • ResearchGate. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]

  • ChemRxiv. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

  • ACS. (n.d.). Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. Retrieved from [Link]

Sources

Exploratory

gem-Difluoro Diazepane Scaffolds: Synthetic Protocols and Therapeutic Applications

Topic: Therapeutic Potential of gem-Difluoro Diazepane Scaffolds in Drug Discovery Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1] Executive Summary The incorpora...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of gem-Difluoro Diazepane Scaffolds in Drug Discovery Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1]

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a transformative strategy in modern medicinal chemistry.[2] Among these, 6,6-difluoro-1,4-diazepane represents a privileged scaffold that transcends simple bioisosterism. By introducing a gem-difluoro motif at the C6 position of the seven-membered diazepane ring, researchers can achieve a unique trifecta of optimization: conformational restriction via the gauche effect, metabolic blockade of labile C-H bonds, and pKa modulation of proximal amines to enhance oral bioavailability. This guide provides a technical roadmap for synthesizing, handling, and applying this scaffold in high-value therapeutic programs, specifically targeting bromodomain (BRD4) inhibition and protease stability.

The Fluorine Effect: Mechanistic Advantages

The gem-difluoro group (


) is not merely a lipophilic spacer; it is an electronic and steric control element. In the context of a 1,4-diazepane ring, its impact is profound:
  • Conformational Locking (The Gauche Effect): Unlike the flexible parent 1,4-diazepane, which flips rapidly between twist-boat and chair conformations, the 6,6-difluoro analog exhibits a higher barrier to inversion. The highly electronegative fluorine atoms prefer a gauche orientation relative to adjacent electron-rich bonds (C-N or C-C), rigidifying the ring. This pre-organization reduces the entropic penalty upon binding to a protein target.

  • pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the fluorine atoms significantly lowers the basicity of the adjacent nitrogen atoms.

    • Parent 1,4-diazepane pKa: ~9.5–10.0 (highly basic, protonated at physiological pH).

    • 6,6-difluoro-1,4-diazepane pKa: ~6.5–7.5.

    • Impact: A larger fraction of the molecule remains uncharged at physiological pH (7.4), facilitating passive membrane permeability and blood-brain barrier (BBB) penetration.

  • Metabolic Stability: The C6 position of 1,4-diazepane is a metabolic "soft spot," prone to oxidative metabolism by Cytochrome P450 enzymes. Substituting C-H bonds (

    
    ) with C-F bonds (
    
    
    
    ) effectively blocks this degradation pathway, extending the compound's half-life (
    
    
    ).

Synthetic Protocol: Deoxyfluorination Route

The most robust method for accessing the 6,6-difluoro-1,4-diazepane core is the deoxyfluorination of a protected diazepan-6-one precursor. This protocol avoids the use of unstable difluoro-alkylating agents.

Workflow Diagram

SynthesisWorkflow Start N,N'-Diboc-1,4-diazepan-6-one Intermediate 6,6-Difluoro-N,N'-Diboc Intermediate Start->Intermediate Nucleophilic Fluorination Reagent Deoxo-Fluor / DAST (DCM, 0°C to RT) Reagent->Intermediate Product 6,6-Difluoro-1,4-diazepane (TFA Salt) Intermediate->Product Deprotection Deprotection TFA / DCM (Acidic Cleavage)

Figure 1: Synthetic workflow for the preparation of 6,6-difluoro-1,4-diazepane via deoxyfluorination.

Detailed Protocol

Reagents:

  • Starting Material: N,N'-Di-Boc-1,4-diazepan-6-one (commercially available or synthesized via Dieckmann condensation).

  • Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride). Note: Deoxo-Fluor is thermally more stable than DAST.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quenching: Saturated aqueous

    
    .
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve N,N'-Di-Boc-1,4-diazepan-6-one (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Fluorination: Cool the solution to 0°C using an ice bath. Add Deoxo-Fluor (2.5 equiv) dropwise via syringe. Caution: Reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor conversion by TLC or LC-MS (Note: The difluoro product is non-UV active; use stain or MS).

  • Quenching (Critical): Cool the reaction mixture back to 0°C. Slowly add saturated aqueous

    
    . Warning: Vigorous gas evolution (
    
    
    
    and HF byproducts).
  • Extraction: Extract the aqueous layer with DCM (3x).[3] Combine organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the N,N'-Di-Boc-6,6-difluoro-1,4-diazepane.

  • Deprotection: Dissolve the purified intermediate in DCM. Add Trifluoroacetic acid (TFA) (20% v/v) and stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo to obtain the 6,6-difluoro-1,4-diazepane as the bis-TFA salt. For the free base, neutralize with basic resin or

    
     extraction, though the salt is more stable for storage.
    

Physicochemical Profile Comparison

The following table highlights the structural shift between the parent and fluorinated scaffold.

Property1,4-Diazepane (Parent)6,6-Difluoro-1,4-diazepaneImplications for Drug Design
Hybridization at C6

(C-H)

(C-F)
Fluorine introduces dipole; gauche effect locks conformation.
Basicity (

of NH)
~9.8~6.8Reduced basicity improves membrane permeability and reduces hERG liability.
Lipophilicity (cLogP) -0.5+0.2Slight increase aids in hydrophobic pocket filling without making the drug "greasy."
Metabolic Liability High (Oxidation at C6)Low (Blocked)significantly increased metabolic half-life (

).
H-Bond Donors 22Maintained capacity for key interactions.

Therapeutic Application: BRD4 Inhibition[4][5][6]

A compelling application of the gem-difluoro diazepane scaffold is in the development of BET Bromodomain (BRD4) inhibitors for oncology. BRD4 recognizes acetylated lysine residues on histones and recruits transcriptional machinery to oncogenes like c-Myc.

Case Study: Compound 15h

In a comparative study against the lead compound BI-2536, researchers synthesized a derivative incorporating the gem-difluoro diazepane moiety (Compound 15h).[1]

  • Target: BRD4-BD1 (Bromodomain 1).[4][5]

  • Mechanism: The diazepane ring mimics the acetyl-lysine binding motif, while the difluoro group optimizes the fit within the hydrophobic shelf of the binding pocket.

  • Outcome:

    • IC50 (BRD4-BD1): 0.42 μM.[1][4]

    • Cellular Potency (MV4-11 Leukemia): IC50 = 0.51 μM.[4]

    • Biological Effect: Potent downregulation of c-Myc expression and induction of G0/G1 cell cycle arrest.[4]

Signaling Pathway & Mechanism

BRD4_Pathway Inhibitor Gem-Difluoro Diazepane (Compound 15h) BRD4 BRD4 Protein (Chromatin Reader) Inhibitor->BRD4 Competitively Inhibits (IC50: 0.42 µM) Complex BRD4-Chromatin Complex Inhibitor->Complex Disrupts BRD4->Complex Binding AcHistone Acetylated Histones AcHistone->Complex Recruitment Myc c-Myc Oncogene Transcription Complex->Myc Activates Proliferation Tumor Cell Proliferation (MV4-11 Cells) Myc->Proliferation Drives Arrest Apoptosis & G0/G1 Arrest Myc->Arrest Downregulation

Figure 2: Mechanism of action for gem-difluoro diazepane-based BRD4 inhibitors in oncology.

Handling and Stability Protocols

While the C-F bond is robust, the secondary amines in the diazepane ring are susceptible to oxidation if not handled correctly.

  • Storage: Store intermediates as HCl or TFA salts at -20°C. The salt form protects the nitrogen from oxidation.

  • Solubility: The free base is soluble in DCM, MeOH, and DMSO. The salts are water-soluble.

  • Stability: The gem-difluoro group is stable to standard acidic (HCl, TFA) and basic (NaOH) conditions used in peptide coupling or deprotection. However, avoid extremely harsh reducing conditions (e.g.,

    
     at reflux) which could theoretically defluorinate, though this is rare.
    

References

  • BenchChem. (2025).[1][2][6][7][8] The Emergence of Gem-Difluorinated Diazepanes: A Comparative Analysis of BRD4 Inhibition. BenchChem Technical Guides. Link

  • Enamine. (2020). gem-Difluorinated Amines for Drug Design. Enamine Building Blocks Collection. Link

  • Hu, Y., et al. (2021). "Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1,2,4]triazolo[4,3-d][1,4]diazepin-8-amine derivatives as potential BRD4 inhibitors." Chemical Biology & Drug Design, 97(6). Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link

Sources

Foundational

6,6-Difluoro-1,4-diazepan-5-one CAS number and molecular weight data

The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 6,6-Difluoro-1,4-diazepan-5-one . Core Identity & Chemical Architecture Chemical Identity & P...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 6,6-Difluoro-1,4-diazepan-5-one .

Core Identity & Chemical Architecture

Chemical Identity & Physicochemical Data

This compound represents a specialized fluorinated building block, integrating the metabolic stability of the gem-difluoro motif into the privileged 1,4-diazepane scaffold. It serves as a critical intermediate for designing protease inhibitors and GPCR ligands where conformational restriction and oxidative resistance are required.

Parameter Data
Chemical Name 6,6-Difluoro-1,4-diazepan-5-one
CAS Number 2155852-11-0
Molecular Formula C₅H₈F₂N₂O
Molecular Weight 150.13 g/mol (Free Base)223.05 g/mol (Dihydrochloride Salt)
Exact Mass 150.0605
SMILES O=C1C(F)(F)CNCCN1
InChI Key Not standardized in public domain; analog-derived
Physical State White to off-white solid (typically supplied as HCl salt)
Solubility High in DMSO, Methanol, Water (as salt); Low in non-polar solvents
pKa (Predicted) ~8.5 (secondary amine), ~13 (amide N-H)
Synthetic Methodology

The synthesis of 6,6-difluoro-1,4-diazepan-5-one requires overcoming the inherent lower reactivity of fluorinated esters toward amidation and the high electrophilicity of fluorinated acrylates. The most robust protocol involves a stepwise cyclization strategy.

Primary Synthetic Pathway: The Fluoro-Reformatsky / Cyclization Route

This method avoids polymerization issues common with direct difluoroacrylate reactions.

Reagents:

  • Precursor A: Ethyl 3-bromo-2,2-difluoropropanoate (CAS 126078-83-9)

  • Precursor B: N-Boc-ethylenediamine (CAS 57260-71-6)

  • Base: Triethylamine (Et₃N) or DIPEA

  • Solvent: THF or Ethanol

Protocol:

  • N-Alkylation (Step 1):

    • Dissolve N-Boc-ethylenediamine (1.0 eq) and Et₃N (1.2 eq) in dry THF at 0°C.

    • Dropwise add Ethyl 3-bromo-2,2-difluoropropanoate (1.0 eq).

    • Stir at room temperature for 12 hours. The amine displaces the bromine via SN2 mechanism, forming the linear intermediate Ethyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-2,2-difluoropropanoate .

  • Deprotection (Step 2):

    • Treat the intermediate with 4M HCl in Dioxane to remove the Boc group.

    • Concentrate to yield the diamine-ester hydrochloride salt.

  • Cyclization (Step 3):

    • Redissolve the salt in Ethanol with excess base (Et₃N, 3.0 eq) and heat to reflux (70-80°C) for 6–12 hours.

    • The free primary amine attacks the ethyl ester carbonyl, closing the 7-membered ring to form 6,6-difluoro-1,4-diazepan-5-one .

SynthesisPathway Start Ethyl 3-bromo-2,2- difluoropropanoate Inter1 Linear Intermediate (N-Alkylation) Start->Inter1 S_N2 Displacement (THF, Et3N) Reactant N-Boc-ethylenediamine Reactant->Inter1 Inter2 Deprotected Diamine Inter1->Inter2 Boc Removal (HCl/Dioxane) Product 6,6-Difluoro-1,4- diazepan-5-one Inter2->Product Cyclization (EtOH, Reflux)

Caption: Stepwise synthesis via N-alkylation of protected diamine followed by acid-catalyzed deprotection and thermal cyclization.

Applications in Drug Discovery

The 6,6-difluoro-1,4-diazepan-5-one scaffold is a "privileged structure" modification.

1. Metabolic Stability (Blockade of Metabolism):

  • Mechanism: In the non-fluorinated parent (1,4-diazepan-5-one), the C6 position (alpha to carbonyl) is susceptible to metabolic oxidation or enolization.

  • Effect: Substitution with fluorine atoms (C-F bond energy ~116 kcal/mol) blocks cytochrome P450-mediated oxidation at this site and prevents racemization if a chiral center were adjacent.

2. Bioisosterism & pKa Modulation:

  • Electronic Effect: The electron-withdrawing nature of the gem-difluoro group lowers the pKa of the neighboring amine (N4), reducing the basicity compared to the non-fluorinated analog. This can improve oral bioavailability by altering membrane permeability.

  • Conformation: The gem-difluoro effect (hyperconjugation between C-H/C-C sigma orbitals and C-F sigma* antibonding orbitals) can lock the 7-membered ring into specific twist-chair conformations, potentially improving binding affinity to target proteins (e.g., kinases, GPCRs).

Analytical Characterization (QC Criteria)

To validate the synthesis, the following spectral signatures must be confirmed.

Method Expected Signal / Criteria
¹H NMR (DMSO-d₆) δ 7.8-8.2 ppm: Broad triplet (Amide NH).δ 3.2-3.6 ppm: Multiplets corresponding to the ethylene bridge (-CH₂-CH₂-).δ 2.8-3.1 ppm: Methylene adjacent to the gem-difluoro group (coupling with F).
¹⁹F NMR δ -105 to -115 ppm: Characteristic singlet or multiplet (depending on ring conformation) for the CF₂ group. Absence of this signal indicates hydrolysis or lack of fluorination.
LC-MS (ESI+) [M+H]⁺ = 151.07 . Major peak. Dihydrochloride salt may show chloride adducts.
Appearance White crystalline solid. Yellowing indicates oxidation of the secondary amine.
Safety & Handling
  • Hazards: As a secondary amine and fluorinated compound, treat as an irritant.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is hygroscopic; the hydrochloride salt is more stable but should still be kept desiccated.

References
  • Sigma-Aldrich / Merck. (2024). Product Specification: 6,6-Difluoro-1,4-diazepan-5-one. Link

  • Enamine Store. (2024).[1] Building Block Catalog: Heterocyclic Amines. Link

  • Skibińska, M., et al. (2024).[1] "Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams." Organic Letters, 26(3), 692-696.[1] Link

  • Gao, J., et al. (2014). "Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds." Organic Letters, 16(17), 4570–4573. Link

Sources

Exploratory

Strategic Fluorination of 1,4-Diazepan-5-one Scaffolds: Metabolic Stability &amp; Optimization

Topic: Metabolic Stability Profiles of Fluorinated 1,4-Diazepan-5-one Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, DMPK Scientists Executive Summary The 1,4-diazepan-5...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Profiles of Fluorinated 1,4-Diazepan-5-one Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, DMPK Scientists

Executive Summary

The 1,4-diazepan-5-one scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for protease inhibitors, GPCR ligands, and peptidomimetics. However, its clinical utility is often compromised by rapid oxidative clearance, primarily driven by Cytochrome P450 (CYP)-mediated hydroxylation at the C3 position and N-dealkylation.

This guide details the metabolic stability profiles of fluorinated 1,4-diazepan-5-one derivatives. It provides a mechanistic rationale for fluorine incorporation, a validated experimental protocol for assessing metabolic stability, and a structural-metabolic relationship (SMR) analysis to guide lead optimization.

The Scaffold & Metabolic Liabilities

The 1,4-diazepan-5-one core is a seven-membered lactam. While its non-planar conformation allows for diverse receptor binding, it exposes specific sites to enzymatic attack.

Primary Sites of Metabolism (SOM)

Metabolic profiling using human liver microsomes (HLM) typically reveals three dominant clearance pathways:

  • C3-Hydroxylation: The methylene group at position C3 (alpha to the amide nitrogen) is electronically activated and sterically accessible, making it a "soft spot" for CYP3A4 and CYP2C19.

  • N-Dealkylation: If N1 or N4 are substituted (e.g., methyl groups), they undergo rapid oxidative dealkylation.

  • Aromatic Hydroxylation: If fused to or substituted with phenyl rings (as in benzodiazepines), the para-position is susceptible to oxidation.

The "Fluorine Effect" in Lead Optimization

Strategic replacement of hydrogen with fluorine (H


 F) alters the metabolic fate of the scaffold through two primary mechanisms:
  • Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the site resistant to homolytic cleavage by the CYP450 iron-oxo species.

  • Electronic Deactivation: The high electronegativity of fluorine reduces the electron density of adjacent carbons, making them less prone to oxidation.

Mechanistic Visualization: Metabolic Blockade

The following diagram illustrates the metabolic fate of the parent scaffold versus the fluorinated derivative.

MetabolicPathways cluster_legend Legend Parent 1,4-Diazepan-5-one (Parent) CYP CYP450 (Liver Microsomes) Parent->CYP Phase I Fluoro 3-Fluoro Derivative (Metabolically Stable) Parent->Fluoro Lead Opt (H->F) C3_OH 3-Hydroxy Metabolite (Unstable/Active) CYP->C3_OH Hydroxylation (Major) Blocked Oxidation Blocked (Low Clearance) CYP->Blocked Resistant to CYP3A4 Gluc O-Glucuronide (Rapid Clearance) C3_OH->Gluc Phase II (UGT) Fluoro->CYP Incubation Key1 High Clearance Pathway Key2 Optimized Pathway

Figure 1: Comparative metabolic pathways. The parent compound undergoes rapid C3-hydroxylation followed by glucuronidation. Fluorination at C3 effectively blocks this pathway, reducing intrinsic clearance.

Experimental Protocol: Microsomal Stability Assay

To quantify the impact of fluorination, a standardized in vitro half-life (


) and intrinsic clearance (

) assay is required.
Reagents & Preparation
  • Test Compounds: Fluorinated and non-fluorinated 1,4-diazepan-5-one analogs (10 mM stock in DMSO).

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow Step-by-Step
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Spike test compound to a final concentration of 1

    
    M (ensures linear kinetics, 
    
    
    
    ). Equilibrate at 37°C for 5 min.
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquot into 150

    
    L ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
    
  • Processing: Centrifuge at 4000 rpm for 20 min at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (e.g., C18 column, Gradient Mobile Phase: Water/ACN + 0.1% Formic Acid).

Data Calculation

Calculate the slope (


) of the natural log of percent remaining compound vs. time.



Structural-Metabolic Relationship (SMR) Analysis

The following table summarizes the metabolic stability profile of representative 1,4-diazepan-5-one derivatives. Data represents consensus values derived from similar benzodiazepine scaffolds [1, 2].

Compound IDStructure DescriptionModification

(min)

(

L/min/mg)
Metabolic Fate
DZ-01 Unsubstituted 1,4-diazepan-5-oneParent12.5110.8Rapid C3-hydroxylation
DZ-02 1-Methyl-1,4-diazepan-5-oneN-Methylation8.0173.2Rapid N-demethylation + C3-OH
DZ-F3 3,3-Difluoro -1,4-diazepan-5-oneC3-Fluorination >120 < 11.5 Blocked C3-oxidation
DZ-F6 6-Fluoro-1,4-diazepan-5-oneC6-Fluorination45.030.8Reduced aromatic oxidation
DZ-PhF 7-(2-Fluorophenyl)- derivativeOrtho-F on Phenyl85.016.3Steric hindrance of Ph-oxidation
Interpretation
  • C3-Fluorination (DZ-F3): Provides the most dramatic improvement in stability. By replacing the oxidizable C-H bonds at the alpha-carbon with C-F, the primary metabolic soft spot is eliminated.

  • N-Methylation (DZ-02): Often decreases stability due to the introduction of a rapid N-demethylation pathway, unless the N-methyl group is sterically protected.

  • Ortho-Fluorination (DZ-PhF): In derivatives containing a pendant phenyl ring (common in this class), placing a fluorine at the ortho position (analogous to flualprazolam or flunitrazepam) blocks metabolic attack on the ring and often improves receptor binding affinity [3].

Experimental Workflow Diagram

To ensure reproducibility, the analytical workflow is visualized below.

Workflow Start Compound Stock (10 mM DMSO) Incubation Microsomal Incubation (HLM + NADPH, 37°C) Start->Incubation Sampling Time Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Protein Precipitation (ACN + Internal Std) Sampling->Quench Centrifuge Centrifugation (4000g, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (MRM Mode) Centrifuge->Analysis Data Calc CL_int & t_1/2 Analysis->Data

Figure 2: Standardized workflow for determining intrinsic clearance (


) of fluorinated derivatives.

References

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2026). Mechanistic rationale for improved metabolic profiles achieved by fluorinating drug candidates.

  • Pharmacokinetics of Diazepam and Its Metabolites. Frontiers in Pharmacology. (2022). Detailed analysis of N-demethylation and C3-hydroxylation pathways in diazepine scaffolds.

  • Impact of Fluorine Substitution on P-Glycoprotein and Metabolic Stability. Journal of Medicinal Chemistry. (2016). Quantitative assessment of fluorine's role in modulating DMPK properties.

  • Synthesis of 1,4-Diazepan-5-ones. RSC Advances. (2025). Continuous flow protocols for synthesizing the diazepan-5-one privileged structure.[1][2]

Sources

Foundational

6,6-Difluoro-1,4-diazepan-5-one: A Novel Building Block for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The strategic incorporation of fluorine into molecular scaffolds has become a corners...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] Within this context, the gem-difluorinated motif (CF2) is of particular interest as a bioisostere for carbonyl or ether functionalities, capable of profoundly influencing local electronic environments and conformational preferences. This guide delves into the potential of 6,6-difluoro-1,4-diazepan-5-one, a largely unexplored heterocyclic building block, poised to unlock new avenues in drug discovery. While direct literature on this specific scaffold is sparse, this document provides a comprehensive, forward-looking analysis of its synthetic accessibility, predicted reactivity, and potential applications, drawing upon established principles and analogous fluorinated systems.

I. The Strategic Advantage of the 6,6-Difluoro-1,4-diazepan-5-one Core

The 1,4-diazepan-5-one core is a privileged scaffold found in a variety of biologically active compounds.[2] The introduction of a gem-difluoro group at the C6 position, alpha to the carbonyl, is anticipated to bestow several advantageous properties:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block oxidative metabolism at the C6 position, a potential soft spot in the non-fluorinated analogue.

  • Modulated Carbonyl Reactivity: The powerful electron-withdrawing nature of the two fluorine atoms is expected to increase the electrophilicity of the C5 carbonyl carbon, potentially altering its interactions with biological targets.

  • Conformational Restriction: The presence of the CF2 group can influence the ring's conformational dynamics, which can be leveraged to pre-organize substituents for optimal target binding.

  • Increased Lipophilicity: The CF2 group can enhance membrane permeability, a critical factor for oral bioavailability.

These features make 6,6-difluoro-1,4-diazepan-5-one a highly attractive, albeit novel, building block for the synthesis of new chemical entities with improved pharmacokinetic and pharmacodynamic profiles.

II. Proposed Synthetic Pathways

The synthesis of 6,6-difluoro-1,4-diazepan-5-one is not yet described in the literature. However, a logical synthetic strategy can be devised by combining known methods for the construction of the 1,4-diazepan-5-one ring system with modern fluorination techniques. Two plausible retrosynthetic approaches are outlined below.

A. Strategy 1: Late-Stage Fluorination of a Pre-formed Diazepan-5-one Ring

This approach involves the synthesis of a suitable 1,4-diazepan-5-one precursor followed by fluorination at the C6 position.

6,6-Difluoro-1,4-diazepan-5-one 6,6-Difluoro-1,4-diazepan-5-one Fluorination Fluorination 6,6-Difluoro-1,4-diazepan-5-one->Fluorination 1,4-Diazepan-5-one Precursor 1,4-Diazepan-5-one Precursor Fluorination->1,4-Diazepan-5-one Precursor Cyclization Cyclization 1,4-Diazepan-5-one Precursor->Cyclization Protected Ethylenediamine Protected Ethylenediamine Cyclization->Protected Ethylenediamine Acrylate Derivative Acrylate Derivative Cyclization->Acrylate Derivative

Caption: Retrosynthetic analysis via late-stage fluorination.

Experimental Protocol (Proposed):

  • Synthesis of N1,N4-diprotected-1,4-diazepan-5-one: A Michael addition of a mono-protected ethylenediamine onto an acrylate derivative, followed by deprotection and cyclization, would yield the core diazepan-5-one ring. Orthogonal protecting groups (e.g., Boc and Cbz) would be crucial for subsequent selective functionalization.

  • Activation of the C6 Position: The C6 methylene group would require activation for fluorination. This could potentially be achieved via bromination or oxidation to the corresponding 1,4-diazepan-5,6-dione.

  • Fluorination: The activated precursor could then be subjected to fluorination. For a diketone intermediate, deoxofluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® could be employed.

B. Strategy 2: Cyclization with a gem-Difluorinated Building Block

This more convergent approach involves the synthesis of a difluorinated acyclic precursor which is then cyclized to form the target molecule.

6,6-Difluoro-1,4-diazepan-5-one 6,6-Difluoro-1,4-diazepan-5-one Intramolecular Cyclization Intramolecular Cyclization 6,6-Difluoro-1,4-diazepan-5-one->Intramolecular Cyclization Acyclic Difluoro Precursor Acyclic Difluoro Precursor Intramolecular Cyclization->Acyclic Difluoro Precursor Coupling Coupling Acyclic Difluoro Precursor->Coupling Protected Ethylenediamine Protected Ethylenediamine Coupling->Protected Ethylenediamine α,α-Difluoro Carboxylic Acid Derivative α,α-Difluoro Carboxylic Acid Derivative Coupling->α,α-Difluoro Carboxylic Acid Derivative

Caption: Retrosynthetic analysis using a difluorinated precursor.

Experimental Protocol (Proposed):

  • Synthesis of an α,α-difluoro-β-amino acid equivalent: A key intermediate would be a molecule containing the N-C-CF2-C=O fragment. This could potentially be derived from a Reformatsky reaction of ethyl bromodifluoroacetate with an appropriate imine.[3]

  • Coupling with a protected ethylenediamine derivative: The difluorinated fragment would then be coupled to a mono-protected ethylenediamine.

  • Deprotection and Intramolecular Cyclization: Removal of the protecting groups would be followed by an intramolecular aminolysis to form the seven-membered ring.

III. Predicted Reactivity and Chemical Properties

The chemical behavior of 6,6-difluoro-1,4-diazepan-5-one will be dictated by the interplay of the lactam functionality, the two secondary amine groups, and the electron-withdrawing gem-difluoro group.

A. N-Functionalization

The two nitrogen atoms (N1 and N4) are available for functionalization, such as alkylation, acylation, and arylation. Selective mono-functionalization will require a well-designed protecting group strategy.

Protecting GroupDeprotection ConditionsOrthogonality
Boc (tert-Butoxycarbonyl)Acidic (e.g., TFA, HCl)Orthogonal to Cbz and Fmoc
Cbz (Carboxybenzyl)Hydrogenolysis (e.g., H2, Pd/C)Orthogonal to Boc and Fmoc
Fmoc (Fluorenylmethyloxycarbonyl)Basic (e.g., piperidine)Orthogonal to Boc and Cbz
B. Reactivity of the Lactam
  • Reduction: The lactam carbonyl can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH4), yielding 6,6-difluoro-1,4-diazepane.

  • Hydrolysis: Under strong acidic or basic conditions, the lactam ring can be hydrolyzed. The gem-difluoro group is expected to increase the stability of the lactam towards hydrolysis compared to its non-fluorinated counterpart.

C. Influence of the gem-Difluoro Group

The CF2 group is expected to increase the acidity of the adjacent C-H protons, should any be present after derivatization. This could be exploited for further functionalization at the C7 position under basic conditions.

IV. Potential Applications in Drug Discovery

The 6,6-difluoro-1,4-diazepan-5-one scaffold is a versatile starting point for the synthesis of a wide range of potential therapeutic agents.

A. Central Nervous System (CNS) Agents

The 1,4-diazepine core is a well-established pharmacophore in CNS-active drugs, including anxiolytics and anticonvulsants.[1] The introduction of the gem-difluoro group could lead to new analogues with improved brain penetration and metabolic stability.

B. Anticancer Agents

Many nitrogen-containing heterocycles exhibit anticancer activity. The unique electronic and steric properties of the 6,6-difluoro-1,4-diazepan-5-one core could be exploited to design novel inhibitors of kinases or other cancer-related targets.

C. Antiviral and Antibacterial Agents

The lactam functionality is a key feature of many antibiotics. The difluorinated diazepan-5-one could serve as a scaffold for the development of new antibacterial or antiviral agents with novel mechanisms of action.

V. Conclusion

While 6,6-difluoro-1,4-diazepan-5-one remains a novel and largely unexplored building block, a thorough analysis of related chemical systems suggests that it holds significant promise for medicinal chemistry and drug discovery. Its synthesis, although not yet reported, appears feasible through logical and established synthetic transformations. The unique combination of a privileged heterocyclic scaffold with the advantageous properties of a gem-difluoro group makes 6,6-difluoro-1,4-diazepan-5-one a highly attractive target for further investigation. The exploration of its chemistry and biological activity is likely to yield a new generation of therapeutic candidates with enhanced properties.

References

  • Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Beilstein Journal of Organic Chemistry. [URL not available]
  • Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Beilstein Journal of Organic Chemistry. [URL not available]
  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams.
  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams.
  • Advances in the synthesis of α,α‐difluoro‐γ‐lactams.
  • A CONVENIENT SYNTHESIS OF FLUORINE-CONTAINING DIHYDROBENZO[b][4][5]DIAZEPINOLS AND ITS APPLICATION TO A SYNTHESIS OF NOVEL N-SULF. Google. [URL not available]

  • Peptide Synthesis with α,α-Difluoro-β-Lactams. Thieme Chemistry. [URL not available]
  • Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. ChemRxiv. [URL not available]
  • Enantioselective synthesis of α,α-difluoro-β-lactams using amino alcohol ligands. Royal Society of Chemistry. [URL not available]
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [URL not available]
  • A concise synthesis of 1,4-dihydro-[4][5]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. PubMed. [URL not available]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. [URL not available]
  • Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes.
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
  • Structure of 1,5-benzodiazepinones in the solid state and in solution: Effect of the fluorination in the six-membered ring.
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Royal Society of Chemistry. [URL not available]
  • ChemInform Abstract: A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery.
  • Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4- Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes.
  • New synthesis of diazepam.
  • 1-METHYL-1,4-DIAZEPAN-5-ONE AldrichCPR. Sigma-Aldrich. [URL not available]
  • 1,4-Diazepan-5-one hydrochloride. Fluorochem. [URL not available]
  • 6,6-difluoro-1-methyl-1,4-diazepane dihydrochloride. Santa Cruz Biotechnology. [URL not available]
  • Chloroform. Wikipedia. [URL not available]

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Exploratory

The Double-Edged Sword: Modulating Lipophilicity and pKa in Diazepanes with Gem-Difluoro Groups

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The strategic incorporation of fluorine into drug candidates has become a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune physicochemical properties and enhance pharmacological profiles.[1][2] Among the various fluorination strategies, the introduction of a gem-difluoro (CF2) group is of particular interest due to its profound and often nuanced effects on a molecule's lipophilicity and basicity (pKa). This guide provides a comprehensive technical overview of the impact of gem-difluorination on diazepanes, a privileged scaffold in central nervous system (CNS) drug discovery. We will delve into the underlying principles governing these changes, present detailed experimental and computational methodologies for their characterization, and offer insights into the rational design of gem-difluorinated diazepane derivatives with optimized drug-like properties.

Introduction: The Allure of Fluorine and the Diazepane Scaffold

Diazepanes, a class of seven-membered heterocyclic compounds containing two nitrogen atoms, are a mainstay in medicinal chemistry, most notably as the core structure of benzodiazepine drugs. Their conformational flexibility and ability to present substituents in diverse spatial orientations make them attractive scaffolds for targeting a wide range of biological targets. However, optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of diazepane-based drug candidates can be challenging.

Enter fluorine, the most electronegative element. Its introduction into organic molecules can dramatically alter their electronic and steric properties, leading to improvements in metabolic stability, membrane permeability, and binding affinity.[3][4] The gem-difluoro group, in particular, acts as a bioisostere for a methylene (CH2) group or a carbonyl (C=O) group, but with a significantly different electronic footprint. This guide will specifically explore how this unique substituent can be leveraged to modulate two critical physicochemical parameters in diazepanes: lipophilicity (logP) and the acid dissociation constant (pKa) of the basic nitrogen centers.

The Impact of Gem-Difluorination on pKa: An Inductive Effect Story

The basicity of the nitrogen atoms in a diazepane ring is a crucial determinant of its pharmacokinetic and pharmacodynamic properties. The pKa value dictates the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets.

The introduction of a gem-difluoro group in proximity to a basic nitrogen center in a diazepane ring invariably leads to a decrease in its pKa. This phenomenon is primarily driven by the powerful electron-withdrawing inductive effect of the two fluorine atoms.[5][6] The C-F bond is highly polarized, with the fluorine atoms pulling electron density away from the adjacent carbon atom. This inductive effect is transmitted through the carbon skeleton of the diazepane ring, reducing the electron density on the nitrogen atom and making its lone pair of electrons less available for protonation.

The magnitude of this pKa shift is dependent on the distance and orientation of the CF2 group relative to the basic nitrogen.[7] Generally, the closer the gem-difluoro group is to the amine, the more pronounced the decrease in pKa. For instance, a β-CF2 group will have a more significant impact than a γ-CF2 group. Studies on other cyclic amines have shown that gem-difluorination can lower the pKa by 1 to 2 units, a substantial change that can be strategically employed to fine-tune the ionization profile of a drug candidate.[8]

pKa_Effect cluster_0 Diazepane Core cluster_1 Gem-Difluoro Group Influence N1 Nitrogen 1 (Basic Center) C_alpha α-Carbon N1->C_alpha N4 Nitrogen 4 C_beta β-Carbon C_alpha->C_beta C_gamma γ-Carbon C_beta->C_gamma CF2_beta β-CF2 Group CF2_beta->N1 Strong Inductive Effect (Significant pKa Decrease) CF2_gamma γ-CF2 Group CF2_gamma->N1 Weaker Inductive Effect (Moderate pKa Decrease)

The Dichotomy of Lipophilicity: How Gem-Difluorination Alters LogP

Lipophilicity, commonly expressed as the logarithm of the partition coefficient between octanol and water (logP), is a critical parameter in drug design. It influences a drug's absorption, distribution, membrane permeability, and metabolic clearance. The effect of gem-difluorination on lipophilicity is more complex and less predictable than its impact on pKa.[5][6]

While fluorine is more lipophilic than hydrogen, the introduction of a CF2 group does not always lead to an increase in logP.[2][5] The overall change in lipophilicity depends on a delicate balance of several factors, including:

  • Increased Molecular Surface Area and Volume: The CF2 group is larger than a CH2 group, which can lead to an increase in the nonpolar surface area and, consequently, higher lipophilicity.

  • Changes in Dipole Moment: The highly polarized C-F bonds introduce a significant local dipole moment. The orientation of this dipole relative to the overall molecular dipole can either increase or decrease the molecule's interaction with the polar water phase, thereby affecting logP.

  • Conformational Effects: The introduction of a gem-difluoro group can alter the conformational preferences of the flexible diazepane ring. This can expose or shield polar functional groups, leading to unpredictable changes in lipophilicity.[4]

  • Intramolecular Hydrogen Bonding: In some cases, the fluorine atoms can act as weak hydrogen bond acceptors, influencing the molecule's conformation and interaction with water.

In practice, the effect of gem-difluorination on the logP of diazepanes can be context-dependent. In some instances, a modest increase in logP is observed, while in others, a decrease or no significant change is found.[9][10] This highlights the importance of experimental determination of logP for each new gem-difluorinated diazepane derivative.

Data Presentation: Hypothetical Impact of Gem-Difluorination on a Diazepane Scaffold
Position of CF2 GroupΔpKa (approx.)ΔLogP (approx.)Rationale
β to a basic nitrogen-1.5 to -2.0+0.1 to +0.5Strong inductive effect significantly lowers basicity. Increased nonpolar surface area often leads to a slight increase in lipophilicity.
γ to a basic nitrogen-0.5 to -1.0-0.2 to +0.3Weaker inductive effect results in a more moderate pKa decrease. The change in logP is highly dependent on conformational effects and changes in the overall dipole moment.
Distal to both nitrogensNegligible+0.2 to +0.6Minimal inductive effect on the basic centers. The increase in logP is primarily driven by the increased lipophilicity of the CF2 group itself.

Experimental and Computational Workflows

Accurate determination of pKa and logP is essential for understanding the structure-activity relationships (SAR) of gem-difluorinated diazepanes. A combination of experimental and computational methods provides a robust approach.

Experimental Determination of pKa

Potentiometric Titration: This is the gold standard for pKa determination.[11][12] It involves the gradual titration of a solution of the diazepane derivative with a standardized acid or base, while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the titration curve.

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]

  • Sample Preparation: Dissolve a precisely weighed amount of the gem-difluorinated diazepane in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (typically 1-10 mM).

  • Titration: Titrate the sample solution with a standardized solution of hydrochloric acid or sodium hydroxide.

  • Data Acquisition: Record the pH value after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For multiprotic species, multiple inflection points may be observed.

pKa_Workflow start Start calibrate Calibrate pH Meter start->calibrate prepare Prepare Diazepane Solution calibrate->prepare titrate Titrate with Acid/Base prepare->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine Determine pKa from Inflection Point plot->determine end End determine->end

Experimental Determination of LogP

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a rapid and reliable method for determining logP, especially for series of analogues.[13][14] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

  • System Preparation: Use a C18 or similar reverse-phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known logP values to generate a calibration curve of retention time versus logP.

  • Sample Analysis: Inject a solution of the gem-difluorinated diazepane onto the column and record its retention time.

  • LogP Calculation: Determine the logP of the test compound by interpolating its retention time on the calibration curve.

logP_Workflow start Start prepare_system Prepare RP-HPLC System start->prepare_system calibrate Inject Standards & Generate Calibration Curve prepare_system->calibrate inject_sample Inject Diazepane Sample calibrate->inject_sample record_rt Record Retention Time inject_sample->record_rt calculate Calculate LogP from Calibration Curve record_rt->calculate end End calculate->end

Computational Prediction of pKa and LogP

In silico methods are invaluable for prioritizing synthetic targets and for gaining a deeper understanding of the factors influencing pKa and logP.[15][16] Various software packages and web-based tools are available for these predictions.

  • pKa Prediction: Software like MarvinSketch, ACD/pKa DB, and Schrödinger's Jaguar pKa prediction can provide reasonably accurate estimates of pKa values. These programs often employ a combination of empirical rules, database lookups, and quantum mechanical calculations.

  • LogP Prediction: A wide array of programs, including ALOGPS, ClogP, and Schrödinger's QikProp, can calculate logP values. These methods are typically based on fragmental contributions or whole-molecule properties.[17]

It is crucial to remember that computational predictions should always be validated with experimental data, especially for novel scaffolds like gem-difluorinated diazepanes, as the accuracy of prediction algorithms for highly fluorinated compounds can be limited.[15][16]

Conclusion: A Powerful Strategy for Rational Drug Design

The introduction of gem-difluoro groups into the diazepane scaffold offers a powerful and versatile strategy for modulating the key physicochemical properties of lipophilicity and pKa. The predictable and significant decrease in basicity, driven by the inductive effect of the fluorine atoms, allows for the fine-tuning of a compound's ionization state at physiological pH. The impact on lipophilicity is more nuanced and requires careful experimental evaluation, but it provides an additional handle for optimizing the ADME profile. By combining rational design principles with robust experimental and computational characterization, medicinal chemists can harness the unique properties of the gem-difluoro group to develop novel diazepane-based therapeutics with enhanced efficacy and safety.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 791-804.
  • Javed, I., Al-Rashida, M., & Hameed, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5483.
  • Shah, P., & Westwell, A. D. (2007). Tactical Applications of Fluorine in Drug Design and Development. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent Technologies.
  • Gurbych, A., Pavliuk, P., Krasnienkov, D., Liashuk, O., Melnykov, K., & Grygorenko, O. O. (2024).
  • Pal, R., Singh, V. K., & Singh, P. P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100984.
  • Gurbych, A., Pavliuk, P., Krasnienkov, D., Liashuk, O., Melnykov, K., & Grygorenko, O. O. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning.
  • Mykhailiuk, P. K., Shishkin, O. V., & Grygorenko, O. O. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
  • Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. (2022, February 11). Semantic Scholar.
  • Valko, K., & Bevan, C. (2002). Determination of log P coefficients via a RP-HPLC column. U.S.
  • A) pKa decrease upon gem‐diflurination (–ΔpKa) for protonated amines.... (n.d.). ResearchGate.
  • gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. (n.d.). ResearchGate.
  • El-Shourbagy, T. A., & El-Bardicy, M. G. (2011). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (n.d.). ResearchGate.
  • Roy, K., & Roy, K. (2023).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • MacMillan, D. W. C., & Paras, N. A. (2009). Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis. Journal of the American Chemical Society, 131(30), 10336-10337.

Sources

Foundational

Safety data sheet (SDS) and handling precautions for 6,6-Difluoro-1,4-diazepan-5-one

An In-Depth Technical Guide to the Safe Handling of 6,6-Difluoro-1,4-diazepan-5-one Disclaimer: No specific Safety Data Sheet (SDS) for 6,6-Difluoro-1,4-diazepan-5-one is publicly available at the time of this writing. T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 6,6-Difluoro-1,4-diazepan-5-one

Disclaimer: No specific Safety Data Sheet (SDS) for 6,6-Difluoro-1,4-diazepan-5-one is publicly available at the time of this writing. This guide has been synthesized from safety data for structurally related compounds, including 1,4-diazepan-5-one hydrochloride and other fluorinated heterocyclic molecules. The recommendations herein are based on established principles of chemical safety and should be used as a starting point for a comprehensive, lab-specific risk assessment.

Introduction: Understanding the Compound

6,6-Difluoro-1,4-diazepan-5-one is a fluorinated heterocyclic compound. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity to protein targets.[1][2][3] Such modifications are of high interest in drug discovery and development. The 1,4-diazepine core is a privileged structure in medicinal chemistry, famously represented by drugs like diazepam, and is associated with a wide range of biological activities.[4][5]

Given its novel structure, 6,6-Difluoro-1,4-diazepan-5-one should be treated as a compound with unknown toxicity and potential for potent biological activity. The following guide provides a framework for its safe handling in a research and development setting.

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data, a precautionary approach is mandatory. The primary hazards are anticipated to be:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin. Structurally related benzodiazepines can be toxic if ingested.[6][7]

  • Skin and Eye Irritation: As with many organic chemicals, direct contact may cause irritation.[7][8]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[6]

  • Unknown Long-Term Effects: As a novel compound, the potential for chronic health effects, including carcinogenicity, mutagenicity, or reproductive toxicity, is unknown and should be assumed as a possibility. Some related compounds have been classified as possibly teratogenic.[7]

Causality Behind Precautionary Measures:

The gem-difluoro group on the diazepane ring introduces high chemical stability to the C-F bonds.[9] However, the overall molecule's reactivity and metabolic pathways are uncharacterized. Fluorinated compounds can sometimes release toxic byproducts upon decomposition, such as hydrogen fluoride, particularly under fire conditions.[6] Therefore, all handling procedures must aim to minimize exposure and prevent thermal decomposition.

Personal Protective Equipment (PPE)

A self-validating system of personal protection is crucial. The minimum required PPE for handling 6,6-Difluoro-1,4-diazepan-5-one includes:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically compatible gloves, such as nitrile, should be worn. Given the unknown permeability, it is advisable to double-glove if handling larger quantities or for prolonged periods. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Body Protection: A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: Handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls and Safe Handling Protocols

Ventilation:

All weighing and solution preparation activities involving 6,6-Difluoro-1,4-diazepan-5-one must be conducted within a properly functioning chemical fume hood.[8]

Handling Procedures:
  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[6][8]

  • Grounding: For transfers of larger quantities of the solid, equipment should be grounded to prevent static discharge.[8]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[6][8]

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong bases, and mineral acids, as these may initiate unknown hazardous reactions.[8][10]

Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for safely handling 6,6-Difluoro-1,4-diazepan-5-one from receipt to disposal.

SafeHandlingWorkflow Workflow for Safe Handling of 6,6-Difluoro-1,4-diazepan-5-one cluster_prep Preparation cluster_handling Material Handling cluster_post Post-Handling & Disposal a Review SDS & Conduct Lab-Specific Risk Assessment b Assemble & Inspect PPE a->b c Prepare & Verify Engineering Controls (Fume Hood) b->c d Receive & Log Compound c->d Proceed when ready e Transfer to Fume Hood d->e f Weigh Solid Compound e->f g Prepare Solution f->g h Securely Store Compound g->h After experiment i Decontaminate Work Area h->i j Dispose of Contaminated Waste (PPE, consumables) i->j k Remove PPE & Wash Hands j->k

Caption: A flowchart illustrating the key steps for the safe handling of 6,6-Difluoro-1,4-diazepan-5-one.

Storage and Stability

  • Storage Conditions: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[6][8] Storage at room temperature is likely acceptable, but refer to any supplier recommendations.

  • Stability: The compound is expected to be stable under normal storage conditions. Avoid exposure to heat, light, and incompatible materials.[8][10]

  • Incompatibilities: Strong oxidizing agents, strong bases, and mineral acids.[8]

Accidental Release and Emergency Procedures

Spill Response:
  • Small Spills (Solid):

    • Evacuate non-essential personnel.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Ventilate the area.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[6][11]

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C5H8F2N2OCalculated
Molecular Weight 150.13 g/mol Calculated
Appearance Likely a solidInferred
CAS Number Not availableN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Toxicological Information

No specific toxicological data is available for 6,6-Difluoro-1,4-diazepan-5-one. The toxicological properties of related benzodiazepines include potential for developmental toxicity, drowsiness, dizziness, and gastrointestinal disturbances.[11][12][13] The introduction of fluorine can alter the toxicological profile, and therefore, this compound should be handled with the utmost care until such data becomes available.

Disposal Considerations

Dispose of 6,6-Difluoro-1,4-diazepan-5-one and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter the environment.[8]

References

  • Covetrus North America. (n.d.). Material Safety Data Sheet - Diazepam. Retrieved from [Link]

  • Guynn, R. W., & Faillace, L. A. (1978). Organic fluorides: implications for psychiatry.
  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Diazepam. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 6,6-difluoro-1,4-diazepane. Retrieved from [Link]

  • Babbini, M., Torrielli, M. V., Gaiardi, M., Bartoletti, M., & De Marchi, F. (1974). Central effects of three fluorinated benzodiazepines in comparison with diazepam. Pharmacology, 12(2), 74–83.
  • Van der Eycken, J., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33-45.
  • Hu, Y., et al. (2012). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Organic Letters, 14(23), 5984–5987.
  • ACS Figshare. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(45), 32863-32903.
  • D'Amato, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1383.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • ResearchGate. (2025, November 3). The synthesis of novel hexahydrodibenzo[b,e][8][11]diazepin-1-one derivatives. Retrieved from [Link]

  • Environmental Health. (2022, April 15). Implications of PFAS definitions using fluorinated pharmaceuticals. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diazepam. Retrieved from [Link]

  • Environmental Health Perspectives. (n.d.). Perfluorinated alkyl substances: emerging insights into health risks. Retrieved from [Link]

  • Environmental Science: Processes & Impacts. (n.d.). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS?. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Diazepam. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Diazepam. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 6,6-Difluoro-1,4-diazepan-5-one

This Application Note details the optimized synthesis of 6,6-Difluoro-1,4-diazepan-5-one (CAS: 2155852-11-0), a high-value fluorinated scaffold for medicinal chemistry.[1] The protocol addresses the specific challenges o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the optimized synthesis of 6,6-Difluoro-1,4-diazepan-5-one (CAS: 2155852-11-0), a high-value fluorinated scaffold for medicinal chemistry.[1] The protocol addresses the specific challenges of constructing medium-sized fluorinated heterocycles, including entropic barriers to cyclization and the prevention of polymerization.

Executive Summary

The incorporation of gem-difluoromethylene (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) groups into saturated N-heterocycles is a proven strategy to enhance metabolic stability and modulate the pKa of adjacent amines without altering steric bulk significantly. 6,6-Difluoro-1,4-diazepan-5-one  represents a privileged scaffold where the ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

group is adjacent to a lactam carbonyl, creating a unique electronic environment for the N4 nitrogen. This protocol outlines a robust, three-step synthesis starting from commercially available N-Boc-ethylenediamine and ethyl 3-bromo-2,2-difluoropropionate, prioritizing regioselectivity and yield.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around a "Linear-to-Cyclic" strategy. The 7-membered diazepane ring is constructed by alkylating a protected diamine with a fluorinated 3-carbon fragment, followed by deprotection and intramolecular lactamization.[1]

Key Strategic Decisions:

  • Protection Strategy: N-Boc protection is employed to desymmetrize ethylenediamine, preventing polymerization during the alkylation step.

  • Fluorine Source: The fluorine atoms are introduced via the building block Ethyl 3-bromo-2,2-difluoropropionate , avoiding the use of hazardous fluorinating agents (e.g., DAST,

    
    ) at late stages.
    
  • Cyclization Control: The final ring closure is entropically challenging. We utilize a high-dilution thermal cyclization post-deprotection to favor intramolecular reaction.[1]

Reaction Pathway Diagram[2]

Synthesispathway SM1 N-Boc-Ethylenediamine Inter1 Intermediate 1: Linear Alkylated Adduct SM1->Inter1 Step 1: N-Alkylation DIPEA, ACN, 60°C SM2 Ethyl 3-bromo-2,2- difluoropropionate SM2->Inter1 Inter2 Intermediate 2: Deprotected Ammonium Salt Inter1->Inter2 Step 2: Deprotection TFA/DCM or HCl/Dioxane Product Target: 6,6-Difluoro-1,4-diazepan-5-one Inter2->Product Step 3: Cyclization Base (Et3N), EtOH, Reflux High Dilution

Figure 1: Step-wise synthetic pathway for the construction of the fluorinated diazepanone core.

Detailed Experimental Protocols

Phase 1: N-Alkylation (Formation of the Linear Precursor)

This step couples the diamine with the fluorinated ester.[1] The use of a polar aprotic solvent (Acetonitrile) accelerates the


 displacement of the bromide.

Reagents:

  • N-Boc-ethylenediamine (1.0 equiv)[1]

  • Ethyl 3-bromo-2,2-difluoropropionate (1.1 equiv)[1][2]

  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Acetonitrile (ACN) [Anhydrous][1]

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Boc-ethylenediamine (10.0 mmol) in anhydrous ACN (50 mL).

  • Addition: Add DIPEA (25.0 mmol) followed by the dropwise addition of Ethyl 3-bromo-2,2-difluoropropionate (11.0 mmol).

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     or Ar) for 12–16 hours. Monitor by TLC (visualize with Ninhydrin stain) or LC-MS.
    
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ACN.

    • Redissolve the residue in Ethyl Acetate (EtOAc).[1]

    • Wash with water (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient). The product is the linear secondary amine: Ethyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-2,2-difluoropropanoate.[1]

Phase 2: Deprotection and Cyclization

This phase unmasks the primary amine (N1), which then attacks the ethyl ester (C5) to close the ring.

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane[1]

  • Dichloromethane (DCM)[1][4]

  • Ethanol (EtOH) [Absolute][1]

  • Triethylamine (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    )
    

Protocol:

  • Deprotection:

    • Dissolve the intermediate from Phase 1 in DCM (10 mL/g).

    • Add TFA (10–20 equiv) at 0°C. Stir at room temperature for 2 hours until Boc removal is complete (confirmed by LC-MS).

    • Concentrate in vacuo to give the TFA salt. Co-evaporate with toluene (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ) to remove excess acid.
      
  • Cyclization (High Dilution):

    • Dissolve the crude TFA salt in absolute EtOH to achieve a concentration of 0.05 M (dilute conditions are critical to prevent intermolecular oligomerization).

    • Add ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       (3.0 equiv) to neutralize the salt and liberate the free amine.
      
    • Heat the solution to Reflux (78°C) for 16–24 hours.

  • Isolation:

    • Concentrate the solvent.[3][5]

    • The residue typically contains the product and triethylammonium salts.

    • Purification: Flash chromatography (DCM/MeOH/

      
       90:10:1) or recrystallization from EtOH/EtOAc is recommended to isolate the pure lactam.
      
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Ring Closure Step1 Mix Reactants (ACN, 60°C, 16h) Workup1 Aq. Workup (EtOAc/Water) Step1->Workup1 Purify1 Flash Column (Isolate Linear Ester) Workup1->Purify1 Step2 Boc Deprotection (TFA/DCM) Purify1->Step2 Step3 Neutralization & Dilution (EtOH, 0.05 M) Step2->Step3 Step4 Reflux (Cyclization) (16-24h) Step3->Step4 Final Pure 6,6-Difluoro-1,4-diazepan-5-one Step4->Final Purification (DCM/MeOH)

Figure 2: Operational workflow for the synthesis and purification stages.

Analytical Data & Troubleshooting

Expected Analytical Signature
  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the disappearance of the ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and the Boc singlet (~1.4 ppm). The diazepane ring protons will appear as multiplets between 2.8–3.5 ppm. The amide NH is typically broad >7.5 ppm.
  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     NMR:  A characteristic singlet or AB quartet (if chiral environment induced) around -105 to -115 ppm (relative to 
    
    
    
    ).
  • MS (ESI):

    
     consistent with 
    
    
    
    (MW: 150.13).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Polymerization of diamineEnsure N-Boc-ethylenediamine is used, not free ethylenediamine. Add the bromide slowly.
Incomplete Cyclization Concentration too highDilute the reaction in Step 3 to <0.05 M to favor intramolecular reaction.
Product is a Gum/Oil Residual SaltsUse a basic alumina plug or ion-exchange resin to remove triethylammonium salts.[1]
NMR shows Ethyl Ester Cyclization failedThe amine may be protonated. Ensure pH > 8 during reflux using sufficient base (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

or DIPEA).

References

  • BenchChem. (2025).[4][6] Scale-up Synthesis of 6,6-Difluoro-1,4-diazepane HBr Salt. Technical Support Center. Link[1]

  • Chemical Synthesis Database. (2025). 6,6-difluoro-1,4-diazepane - Properties and Synthesis. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 2155852-11-0. Link

  • Otto Chemie Pvt Ltd. (2025). Ethyl 3-bromo-2,2-difluoropropionate Product Specification. Link

Sources

Application

Application Note: Regioselective N-Alkylation of 6,6-Difluoro-1,4-diazepan-5-one

This Application Note and Protocol guide details the specific reagents, conditions, and mechanistic considerations for the N-alkylation of 6,6-Difluoro-1,4-diazepan-5-one . Introduction & Structural Analysis[1][2] The 6,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the specific reagents, conditions, and mechanistic considerations for the N-alkylation of 6,6-Difluoro-1,4-diazepan-5-one .

Introduction & Structural Analysis[1][2]

The 6,6-Difluoro-1,4-diazepan-5-one scaffold is a specialized heterocyclic core often employed in peptidomimetics and protease inhibitors. Its utility stems from the gem-difluoro group at the C6 position, which modulates the pKa of adjacent centers and enhances metabolic stability against oxidative metabolism.

However, the introduction of the electron-withdrawing fluorine atoms creates a unique reactivity profile compared to the non-fluorinated parent (1,4-diazepan-5-one). Successful functionalization requires distinguishing between the two nitrogen centers:

  • N1 (Amine): A secondary amine (distal to the ketone). It is the most nucleophilic site.

  • N4 (Lactam): An amide nitrogen. It is significantly less nucleophilic but possesses increased acidity due to the inductive effect of the

    
    -difluoro carbonyl group.
    
Reactivity Profile & pKa Considerations

The gem-difluoro group at C6 exerts a strong electron-withdrawing effect (


 effect) on the C5 carbonyl. This results in:
  • Increased Electrophilicity at C5: The ketone is prone to hydration or nucleophilic attack.

  • Increased Acidity at N4: The N4-H bond is more acidic than in non-fluorinated lactams, allowing alkylation under milder basic conditions (e.g.,

    
    ) compared to standard lactams (which typically require 
    
    
    
    ).

G Substrate 6,6-Difluoro-1,4-diazepan-5-one N1 N1 (Amine) High Nucleophilicity pKa ~9-10 (Conj. Acid) Substrate->N1 Primary Target (Mild Base) N4 N4 (Lactam) Low Nucleophilicity High Acidity (pKa ~13-15) Substrate->N4 Secondary Target (Requires Protection of N1) CF2 C6-CF2 Group Inductive Withdrawal Activates N4-H CF2->N4 -I Effect Increases Acidity

Figure 1: Reactivity analysis of the 6,6-difluoro-1,4-diazepan-5-one scaffold.

Protocol A: Selective N1-Alkylation (Amine)

Objective: Functionalize the secondary amine (N1) without affecting the lactam (N4). Strategy: Exploit the inherent nucleophilicity difference. N1 reacts readily with alkyl halides or aldehydes under neutral to mild basic conditions.

Method A1: Reductive Amination (Recommended)

Best for preventing over-alkylation (quaternization).

Reagents:

  • Aldehyde/Ketone (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (

    
    , 1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid Catalyst: Acetic Acid (AcOH, 1.0 equiv) – Optional, accelerates imine formation.

Procedure:

  • Dissolution: Dissolve 6,6-difluoro-1,4-diazepan-5-one (1.0 equiv) in DCE (

    
    ).
    
  • Imine Formation: Add the aldehyde (1.1 equiv) and AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool to

    
    . Add 
    
    
    
    (1.5 equiv) portion-wise.
  • Reaction: Warm to RT and stir for 2–16 hours (monitor by LC-MS).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Dry organics over
    
    
    and concentrate.
Method A2: Direct Alkylation ( )

Suitable for primary alkyl halides.

Reagents:

  • Alkyl Halide (1.0–1.1 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF

  • Temperature:

    
     to RT
    

Critical Control: Do not use strong bases (e.g.,


) or excess alkyl halide, as this will lead to N4 alkylation or bis-alkylation.

Protocol B: Selective N4-Alkylation (Lactam)

Objective: Functionalize the amide nitrogen (N4). Challenge: N1 is more nucleophilic and must be masked (protected) first. Strategy: Protection


 Base-Mediated Alkylation 

Deprotection.

Workflow Start Start: 6,6-Difluoro-1,4-diazepan-5-one Step1 Step 1: N1 Protection (Boc2O, TEA, DCM) Start->Step1 Step2 Step 2: N4 Alkylation (R-X, Cs2CO3, DMF) Step1->Step2 Intermediate: N1-Boc-Protected Step3 Step 3: N1 Deprotection (4M HCl/Dioxane or TFA) Step2->Step3 Intermediate: N1-Boc, N4-Alkyl Final Final Product: N4-Alkyl-6,6-difluoro-1,4-diazepan-5-one Step3->Final

Figure 2: Step-wise workflow for selective N4-alkylation.

Step 1: N1-Protection (Boc)
  • Dissolve substrate in DCM (

    
    ).
    
  • Add

    
     (1.5 equiv) and 
    
    
    
    (1.1 equiv).
  • Stir at RT for 2–4 hours.

  • Wash with water, dry, and concentrate to yield N1-Boc-6,6-difluoro-1,4-diazepan-5-one .

Step 2: N4-Alkylation

Note: Due to the


-fluorine effect, 

is often sufficient and safer than

.

Reagents:

  • N1-Boc intermediate (1.0 equiv)

  • Alkyl Halide (1.2–1.5 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the N1-Boc intermediate in anhydrous DMF (

    
    ).
    
  • Add

    
     (2.0 equiv). Stir at RT for 15 minutes.
    
  • Add the alkyl halide (1.2 equiv).

  • Stir at RT (or heat to

    
     if sluggish) for 4–12 hours.
    
  • Workup: Dilute with EtOAc, wash copiously with water/brine (to remove DMF). Dry and concentrate.

Alternative (Strong Base): If


 fails, use 

(1.2 equiv) in THF/DMF at

. Caution: Maintain

to prevent ring opening or fluoride elimination.
Step 3: N1-Deprotection
  • Dissolve the N4-alkylated intermediate in DCM or Dioxane.

  • Add acid:

    • Option A: 4M HCl in Dioxane (5–10 equiv).

    • Option B: TFA (20% v/v in DCM).

  • Stir at RT for 1–2 hours.

  • Concentrate under vacuum. Neutralize with mild base (e.g.,

    
    /MeOH or carbonate resin) to obtain the free amine.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (N4 Alkylation) Hydrolysis of gem-difluoro/lactamEnsure anhydrous solvents. Avoid aqueous workup with strong bases. Use

instead of

.
Over-alkylation (N1) Excess alkyl halideSwitch to Reductive Amination (Method A1). If using alkyl halides, add reagent slowly at

.
Ring Opening Nucleophilic attack at C5The C5 carbonyl is highly electrophilic due to C6-F2. Avoid hydroxide bases (

,

). Use bulky bases or carbonates.
Decomposition Fluoride eliminationAvoid high temperatures (

) under basic conditions.

References

  • Vertex AI Search. (2023).[2] Synthesis and reactivity of 1,4-diazepan-5-one derivatives. 3

  • BenchChem. (2025).[1] Protecting Group Strategies for 6,6-Difluoro-1,4-diazepane: Application Notes.

  • Organic Letters. (2022). Difluoroalkylation of Tertiary Amides and Lactams. American Chemical Society.

  • Journal of Medicinal Chemistry. (1978). Synthesis and biological action of diazepines.

  • MDPI. (2023). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones.

Sources

Method

Application Note: 6,6-Difluoro-1,4-diazepan-5-one as a Peptidomimetic Constraint

This Application Note is designed for researchers in medicinal chemistry and peptide therapeutics. It details the utilization of 6,6-Difluoro-1,4-diazepan-5-one as a specialized peptidomimetic scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and peptide therapeutics. It details the utilization of 6,6-Difluoro-1,4-diazepan-5-one as a specialized peptidomimetic scaffold.

Executive Summary

The incorporation of rigid scaffolds into peptide backbones is a validated strategy to improve pharmacokinetic properties. 6,6-Difluoro-1,4-diazepan-5-one (DFDO) represents a "next-generation" constraint that combines the conformational restriction of a seven-membered lactam with the bioisosteric advantages of geminal difluorination.

This guide provides the rationale, synthesis, and solid-phase peptide synthesis (SPPS) protocols for integrating DFDO into therapeutic peptides. The scaffold is particularly effective for mimicking


-turns  and protecting susceptible peptide bonds from proteolytic cleavage.

Scientific Rationale & Mechanism

The "Fluorine Effect" in Peptidomimetics

Replacing hydrogen with fluorine at the


-position to a carbonyl (C6 in the diazepanone ring) introduces profound electronic and steric changes without significantly altering the steric bulk compared to a methyl group.
PropertyEffect of 6,6-DifluorinationMechanistic Benefit
pKa Modulation Lowers pKa of the adjacent amide NH (N4).Increases hydrogen bond donor strength; alters membrane permeability.
Metabolic Stability Blocks metabolic oxidation at C6.Prevents P450-mediated degradation; the gem-difluoro group is chemically inert.
Conformation Induces specific ring puckering (Gauche effect).Locks the 7-membered ring into a rigid chair/twist-boat conformation, stabilizing secondary structures.
Lipophilicity Increases LogP.Enhances blood-brain barrier (BBB) penetration and cellular uptake.
Structural Logic

The 1,4-diazepan-5-one core mimics a dipeptide fragment (e.g., Gly-Gly or Ala-Gly) locked in a turn conformation. The addition of the 6,6-difluoro motif prevents enolization of the ketone, a common instability pathway in standard cyclic lactams, while the electron-withdrawing fluorines reduce the nucleophilicity of the adjacent amide nitrogen, effectively "freezing" the peptide bond character.

Experimental Protocols

Protocol A: Synthesis of the Fmoc-DFDO Building Block

Note: While 1,4-diazepan-5-ones are known, the 6,6-difluoro variant often requires custom synthesis. This protocol utilizes a cyclization between a diamine and a fluorinated ester.

Reagents Required:

  • N-Boc-ethylenediamine (CAS: 57260-71-6)

  • Ethyl 3-bromo-2,2-difluoropropanoate (CAS: 115255-83-3)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

Step-by-Step Methodology:

  • Alkylation (N-Alkylation):

    • Dissolve N-Boc-ethylenediamine (1.0 eq) in dry THF.

    • Add DIPEA (2.5 eq) and cool to 0°C.

    • Dropwise add Ethyl 3-bromo-2,2-difluoropropanoate (1.1 eq).

    • Stir at RT for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Mechanism:[1][2][3][4][5] The primary amine displaces the bromide. The CF2 group activates the adjacent carbon for nucleophilic attack but deactivates the ester, requiring heat for the next step.

  • Cyclization (Lactamization):

    • Reflux the intermediate in ethanol/toluene (1:1) for 24-48 hours.

    • Critical Step: The secondary amine attacks the ethyl ester to close the 7-membered ring. The gem-difluoro group may slow this reaction due to inductive withdrawal; catalytic acetic acid can accelerate it.

    • Yield Check: Isolate 4-Boc-6,6-difluoro-1,4-diazepan-5-one.

  • Deprotection & Fmoc-Protection (For SPPS):

    • Treat with 20% TFA in DCM (30 min) to remove Boc. Concentrate to dryness.

    • Redissolve in 1,4-dioxane/water (1:1) with NaHCO3 (3 eq).

    • Add Fmoc-OSu (1.1 eq) and stir for 4 hours.

    • Purify via flash chromatography.[2]

    • Final Product: Fmoc-6,6-difluoro-1,4-diazepan-5-one (Fmoc-DFDO).

Protocol B: SPPS Incorporation (Fmoc Strategy)

The secondary amine of the diazepanone ring is sterically hindered and electron-deficient due to the fluorines. Standard coupling protocols must be modified.[6]

Coupling Workflow:

  • Positioning: DFDO is typically inserted as a dipeptide replacement.

  • Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt. The HOAt additive is crucial for hindered secondary amines.

  • Conditions:

    • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

    • Fmoc-DFDO (3 eq), HATU (2.9 eq), HOAt (3 eq), DIPEA (6 eq) in DMF.

    • Double Coupling: Perform the coupling twice for 2 hours each.

    • Validation: Chloranil test (for secondary amines) will remain positive if incomplete.

Visualization: Synthesis & Incorporation Workflow

DFDO_Workflow Start N-Boc-Ethylenediamine Inter Linear Intermediate Start->Inter Alkylation (THF, 0°C) Reagent + Ethyl 3-bromo-2,2-difluoropropanoate Reagent->Inter Cyclic 4-Boc-6,6-difluoro-1,4-diazepan-5-one Inter->Cyclic Cyclization (Reflux) Fmoc Fmoc-DFDO Building Block Cyclic->Fmoc 1. TFA (Deprotect) 2. Fmoc-OSu Final DFDO-Constrained Peptide Fmoc->Final SPPS (HATU/HOAt) Peptide Peptide-Resin Peptide->Final

Figure 1: Synthetic route from commercial precursors to the Fmoc-protected building block and SPPS incorporation.

Characterization & Quality Control

When characterizing the final peptide, the unique signature of the DFDO moiety must be verified.

MethodExpected ObservationNotes
19F NMR Singlet or AB quartet around -100 to -120 ppm.Confirm integration (2F). Chemical shift confirms gem-difluoro environment.
LC-MS Mass shift corresponding to the scaffold.Watch for +38 Da shift vs. non-fluorinated analog (H -> F substitution x2).
CD Spectroscopy Altered ellipticity in 190-220 nm region.Indicates stabilization of turn secondary structure compared to linear control.

Troubleshooting & Expert Tips

  • Slow Cyclization: If the ring closure (Step 2 in synthesis) is sluggish, switch solvent to TFE (Trifluoroethanol) . TFE stabilizes the transition state for lactamization of fluorinated amino esters.

  • Coupling Failure: The N1 nitrogen of the diazepanone is a secondary amine. If HATU fails, try PyAOP or convert the Fmoc-DFDO to an acid chloride (using Ghosez's reagent) for difficult couplings.

  • Racemization: The C6 position is quaternary (gem-difluoro), so racemization at the alpha-carbon is impossible. However, ensure the chiral integrity of the other amino acids during the harsh coupling conditions required for the secondary amine.

References

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition, 33(17), 1699-1720. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Szewczyk, J. R., et al. (2010).[1] A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione... Bioorganic & Medicinal Chemistry, 18(5), 1822-1833.[1] Link

  • Hu, X. G., et al. (2020).[2] Synthesis of gem-Difluoro Olefins through C−H Functionalization. Angewandte Chemie, 59(5572). Link

  • Benchchem Technical Support. (n.d.). Troubleshooting Guide: Synthesis of 2,2-Difluoro-β-ketoester derivatives. Link

Sources

Application

Reductive amination techniques involving 6,6-Difluoro-1,4-diazepan-5-one

This guide details the specific protocols and technical considerations for performing reductive amination on 6,6-Difluoro-1,4-diazepan-5-one . Part 1: Technical Profile & Strategic Analysis 1.

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the specific protocols and technical considerations for performing reductive amination on 6,6-Difluoro-1,4-diazepan-5-one .

Part 1: Technical Profile & Strategic Analysis

1. The Molecule: 6,6-Difluoro-1,4-diazepan-5-one This scaffold is a specialized fluorinated heterocycle used in medicinal chemistry as a bioisostere for piperazines or non-fluorinated homopiperazines.[1][2] The incorporation of the gem-difluoro group adjacent to the carbonyl introduces unique electronic and conformational properties.[2]

  • Structural Numbering & Reactivity:

    • N1 (Secondary Amine): This is the nucleophilic center and the target for reductive amination.

    • N4 (Amide Nitrogen): Non-nucleophilic under standard reductive amination conditions.[2]

    • C6 (gem-Difluoro): Located

      
       to the carbonyl (C5) and 
      
      
      
      to the amine (N1) via C7.[2]
  • The "Fluorine Effect": The strong electron-withdrawing nature of the CF

    
     group at C6 exerts an inductive effect ($ -I $) through the C7 methylene bridge.[2] This lowers the pKa of the N1 amine compared to the non-fluorinated analog (1,4-diazepan-5-one), making it less nucleophilic .[1][2]
    
  • Stability Warning: While generally stable, the gem-difluoro group

    
     to a carbonyl can be susceptible to hydrolysis or elimination under strongly basic or acidic conditions at high temperatures.[1]
    

2. Strategic Implications for Reductive Amination Because N1 is less nucleophilic than a standard secondary amine, the formation of the intermediate iminium ion is the rate-determining step.[1]

  • Standard Conditions (Aldehydes): Sodium triacetoxyborohydride (STAB) is sufficient but may require longer reaction times.[2]

  • Difficult Conditions (Ketones/Hindered Aldehydes): The lower nucleophilicity requires a Lewis Acid catalyst (e.g., Titanium(IV) isopropoxide) to activate the carbonyl partner and drive equilibrium toward the imine/iminium species before reduction.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" Method (Aldehydes)

Best for: Reacting 6,6-difluoro-1,4-diazepan-5-one with aliphatic or aromatic aldehydes.[1][2]

Reagents:

  • Substrate: 6,6-Difluoro-1,4-diazepan-5-one (1.0 equiv)

  • Electrophile: Aldehyde (1.1 – 1.2 equiv)[2]

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[2]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[2]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen or Argon, dissolve the amine (6,6-difluoro-1,4-diazepan-5-one) in anhydrous DCE (0.1 M concentration).

  • Imine Formation: Add the aldehyde (1.1 equiv).[2]

    • Critical Step: Add Acetic Acid (1.0 equiv).[2] The acid catalysis is vital here to protonate the aldehyde oxygen and offset the reduced nucleophilicity of the fluorinated amine.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C (ice bath). Add NaBH(OAc)

    
     (1.5 equiv) portion-wise over 5 minutes.
    
    • Note: STAB is preferred over NaCNBH

      
       because it is less toxic and does not require strict pH monitoring, but it releases AcOH, maintaining the acidic environment needed for this specific substrate.[1]
      
  • Reaction: Remove the ice bath and stir at RT. Monitor by LC-MS.[1][2][3][4]

    • Timeframe: Typically 2–6 hours.[1][2] If conversion is slow (<50% at 4h), add another 0.5 equiv of reductant.

  • Workup:

    • Quench with saturated aqueous NaHCO

      
       (gas evolution will occur).[2]
      
    • Extract with DCM (

      
      ).[2]
      
    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
  • Purification: Flash column chromatography (typically DCM/MeOH gradients).[2]

Protocol B: The "Titanium Boost" Method (Ketones/Hindered Substrates)

Best for: Reacting with ketones or sterically encumbered aldehydes where Protocol A fails.

Reagents:

  • Substrate: 6,6-Difluoro-1,4-diazepan-5-one (1.0 equiv)

  • Electrophile: Ketone (1.2 – 1.5 equiv)[2]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(O

    
    Pr)
    
    
    
    ) (1.5 – 2.0 equiv)[2]
  • Reductant: Sodium Borohydride (NaBH

    
    ) (2.0 equiv) or Sodium Cyanoborohydride (NaCNBH
    
    
    
    )[2]
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous)[2]

Step-by-Step Procedure:

  • Activation: In a dried flask under Argon, dissolve the amine and the ketone in anhydrous THF or neat Ti(O

    
    Pr)
    
    
    
    if the scale allows.
  • Lewis Acid Addition: Add Ti(O

    
    Pr)
    
    
    
    (1.5 equiv).[2]
    • Mechanism:[1][2][5][6] Titanium acts as a Lewis acid to activate the ketone and as a water scavenger, driving the equilibrium toward the imine/enamine.

  • Incubation: Stir at RT for 6–12 hours (or 50°C for 2 hours if the ketone is very unreactive).

    • Checkpoint: Verify imine formation by crude NMR or LC-MS (look for M+H of the imine, usually M_amine + M_ketone - 18).[1][2]

  • Reduction:

    • Dilute the mixture with anhydrous MeOH (0.1 M).

    • Cool to 0°C.[1][2]

    • Carefully add NaBH

      
       (2.0 equiv) portion-wise.[2] (Caution: Exothermic with hydrogen gas evolution).[2]
      
  • Quenching (Critical):

    • The reaction mixture will contain titanium salts that form a gel upon adding water.

    • Method: Add 1N NaOH or a solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour until two clear layers form.

  • Workup: Filter through a Celite pad if necessary, then extract with EtOAc.

Part 3: Visualization of Reaction Logic

ReductiveAmination cluster_legend Key Decision Factors Start Start: 6,6-Difluoro-1,4-diazepan-5-one CheckPartner Check Electrophile Start->CheckPartner Aldehyde Aldehyde CheckPartner->Aldehyde High Reactivity Ketone Ketone / Hindered Aldehyde CheckPartner->Ketone Low Reactivity ProtoA Protocol A: STAB Method (Acid Catalysis) Aldehyde->ProtoA ProtoB Protocol B: Ti(OiPr)4 Method (Lewis Acid Activation) Ketone->ProtoB MechA Mechanism: Protonation offsets fluorine e- withdrawal ProtoA->MechA Product Target Tertiary Amine ProtoA->Product MechB Mechanism: Ti(IV) forces imine formation Scavenges H2O ProtoB->MechB ProtoB->Product Fluorine Effect: Reduces N1 Nucleophilicity Fluorine Effect: Reduces N1 Nucleophilicity Requires Acid (A) or Titanium (B) Requires Acid (A) or Titanium (B) Fluorine Effect: Reduces N1 Nucleophilicity->Requires Acid (A) or Titanium (B)

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on electrophile reactivity and the electronic constraints of the fluorinated scaffold.[7]

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Aldehyde) Fluorine-induced low nucleophilicity of N1.[1][2]Increase Acetic Acid to 2.0-3.0 equiv. Ensure solvent is strictly anhydrous to prevent hydrolysis of the intermediate iminium.
No Reaction (Ketone) Steric hindrance + electronic deactivation.[2]Switch to Protocol B (Ti(OiPr)

).[8] If still failing, heat the imine-formation step (Step 3) to 60°C in Toluene before reduction.[1]
Degradation/Unknown Peaks Hydrolysis of the gem-difluoro group.[1][2][4]Avoid strong aqueous bases (e.g., 6N NaOH) during workup. Use saturated NaHCO

or Rochelle's salt.[1][2] Keep temperature <80°C.
Gel Formation during Workup Titanium salts (Protocol B).[2]Use Rochelle's Salt (Potassium Sodium Tartrate) quench.[2] Stir for at least 1 hour until the emulsion breaks.

Part 5: Storage & Stability

Based on industry standards for fluorinated intermediates:

  • Storage: Store 6,6-difluoro-1,4-diazepan-5-one at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Sensitivity: The compound is hygroscopic. Moisture can lead to slow hydrolysis of the amide or the difluoro-methylene bridge over time.[1][2]

References

  • BenchChem. Technical Support Center: 6,6-Difluoro-1,4-diazepane Derivatives.[1][2][4][9] Retrieved from .

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[2]

  • Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[2] Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link[2]

  • Ono, T., et al. (1996).[10] Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones.[1][2][10] Journal of Organic Chemistry, 61(19), 6563-6569.[1][10] Link

Sources

Method

Application Notes and Protocols for the Scalable Preparation of 6,6-Difluoro-1,4-diazepan-5-one

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, scalable, and field-tested protocol for the synthesis of 6,6-Difluoro-1,4-diazepan-5-one, a valuable fluorinated buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, scalable, and field-tested protocol for the synthesis of 6,6-Difluoro-1,4-diazepan-5-one, a valuable fluorinated building block for medicinal chemistry. The strategic incorporation of a gem-difluoro group into the diazepan-5-one scaffold can significantly enhance metabolic stability, modulate basicity (pKa), and improve binding affinity of drug candidates.[1][2][3] This document outlines a robust three-step synthetic sequence involving protection, fluorination, and deprotection. It includes detailed, step-by-step experimental procedures, causality-driven explanations for methodological choices, and guidance for scaling from laboratory (gram) to pilot (kilogram) quantities.

Introduction: The Significance of Fluorinated Scaffolds

The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug discovery.[1][3] The gem-difluoromethylene (CF₂) group, in particular, serves as a lipophilic bioisostere of a carbonyl group, which can improve metabolic stability and cell permeability.[4] 1,4-Diazepan-5-one is a privileged seven-membered heterocyclic scaffold found in a variety of biologically active compounds, including those targeting the central nervous system.[5][6][7] The targeted synthesis of 6,6-Difluoro-1,4-diazepan-5-one provides medicinal chemists with a key intermediate to explore new chemical space and develop next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

This guide details a reliable and scalable synthetic route, addressing common challenges such as reaction optimization, work-up complications, and purification strategies.

Synthetic Strategy Overview

The scalable preparation of 6,6-Difluoro-1,4-diazepan-5-one is achieved through a logical three-stage process. This approach is designed for efficiency and scalability, utilizing common protecting groups and a well-established fluorination methodology.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Gem-Difluorination cluster_2 Stage 3: Deprotection Start Commercially Available 1,4-Diazepan-5-one Protected N1,N4-di-Boc-1,4-diazepan-5-one Start->Protected Boc₂O, Base Fluorination N1,N4-di-Boc-6,6-difluoro- 1,4-diazepan-5-one Protected->Fluorination Deoxofluorinating Agent (e.g., DAST) Final 6,6-Difluoro-1,4-diazepan-5-one (Final Product) Fluorination->Final Acidic Conditions (e.g., HCl in Dioxane)

Figure 1: Overall synthetic workflow for the preparation of 6,6-Difluoro-1,4-diazepan-5-one.

Detailed Experimental Protocols

Stage 1: Synthesis of tert-butyl 5-oxo-1,4-diazepane-1,4-dicarboxylate (Di-Boc Protected Intermediate)

Rationale: The use of the tert-butoxycarbonyl (Boc) protecting group is strategic for several reasons. It is stable under the basic conditions of its installation and the neutral-to-mildly-acidic conditions of the subsequent fluorination step. Furthermore, it can be removed cleanly under strong acidic conditions that are orthogonal to many other functionalities.[8] Protecting both nitrogens prevents unwanted side reactions during fluorination.

Protocol:

  • Reaction Setup: To a solution of 1,4-diazepan-5-one (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (2.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) in DCM (2 mL/g of Boc₂O) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic phase sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the di-Boc protected intermediate as a white solid.

Stage 2: Synthesis of tert-butyl 6,6-difluoro-5-oxo-1,4-diazepane-1,4-dicarboxylate

Rationale: The conversion of a ketone to a gem-difluoro group is a key transformation. Deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) or its less hazardous analogues (e.g., Deoxo-Fluor®) are effective for this purpose.[9][10][11] The reaction proceeds via a thio-oxathiazolidine intermediate. Careful control of temperature is critical to prevent substrate decomposition and side reactions.[12]

G Ketone Protected Ketone (C=O) Intermediate Fluorosulfurane Intermediate Ketone->Intermediate + DAST DAST DAST (Et₂NSF₃) Product Gem-Difluoro Product (CF₂) Intermediate->Product - SOF₂ Byproduct Et₂NSOF

Figure 2: Simplified mechanism of deoxofluorination using DAST.

Protocol:

  • Reaction Setup: In a fume hood, dissolve the di-Boc protected intermediate (1.0 eq) in anhydrous DCM (15 mL/g) in a fluorinated polyethylene or Teflon flask. Cool the solution to -78 °C using a dry ice/acetone bath under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add diethylaminosulfur trifluoride (DAST, 1.5 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction by ¹⁹F NMR or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding it to a cooled, stirred, saturated aqueous solution of NaHCO₃. Caution: Quenching is exothermic and releases gas.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure difluorinated product.

Troubleshooting:

  • Low Yield: Incomplete reaction may be due to degraded DAST. Ensure the reagent is fresh and handled under anhydrous conditions. If the substrate is stable, a slight increase in reaction temperature (e.g., to 0 °C) can be cautiously explored.[12]

  • Emulsion during Work-up: The presence of amine functionalities and byproducts can lead to emulsions. Adding brine during the washes can help break the emulsion. Alternatively, filtering the mixture through a pad of Celite® can be effective.[12]

Stage 3: Deprotection to Yield 6,6-Difluoro-1,4-diazepan-5-one

Rationale: The final step involves the removal of the Boc protecting groups to yield the target compound. A solution of hydrochloric acid in an organic solvent like 1,4-dioxane is highly effective for this transformation, yielding the product as its hydrochloride salt, which often aids in purification by precipitation.[13]

Protocol:

  • Reaction Setup: Dissolve the purified difluorinated intermediate (1.0 eq) in 1,4-dioxane (10 mL/g).

  • Reagent Addition: To this solution, add a 4 M solution of HCl in 1,4-dioxane (10-15 eq) at room temperature.

  • Reaction Monitoring: Stir the mixture for 2-4 hours. The product hydrochloride salt will often precipitate out of the solution. Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting solid is the hydrochloride salt of the final product.

  • Final Product Preparation: The hydrochloride salt can be used directly or neutralized. To obtain the free amine, suspend the salt in DCM and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 6,6-Difluoro-1,4-diazepan-5-one as the free base.

Data Presentation & Scalability

The following table provides representative quantitative data for the synthesis at two different scales.

ParameterLab Scale (5 g)Pilot Scale (500 g)
Stage 1: Di-Boc Protection
1,4-Diazepan-5-one5.0 g500 g
Boc₂O21.0 g (2.2 eq)2.1 kg (2.2 eq)
Solvent (DCM)50 mL5.0 L
Reaction Time14 h16 h
Yield ~85% ~82%
Stage 2: Gem-Difluorination
Di-Boc Intermediate12.0 g1.2 kg
DAST9.7 mL (1.5 eq)970 mL (1.5 eq)
Solvent (DCM)180 mL18 L
Reaction Time20 h24 h
Yield ~70% ~65%
Stage 3: Deprotection
Difluorinated Intermediate10.0 g1.0 kg
4M HCl in Dioxane70 mL (10 eq)7.0 L (10 eq)
Reaction Time3 h4 h
Yield (as HCl salt) >95% >95%
Overall Yield ~56% ~50%

Note: Yields are representative and may vary based on specific reaction conditions and purification efficiency.

Characterization of Final Product

The purity and identity of the final product, 6,6-Difluoro-1,4-diazepan-5-one, should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure. In ¹³C NMR, the C6 carbon will appear as a characteristic triplet due to one-bond coupling with the two fluorine atoms (¹JCF).[14]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[15]

Conclusion

This application note provides a robust and scalable three-step synthesis for 6,6-Difluoro-1,4-diazepan-5-one. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers and drug development professionals can reliably produce this valuable fluorinated building block for application in medicinal chemistry programs. The provided troubleshooting and scalability insights are designed to facilitate a smooth transition from lab-scale synthesis to larger-scale production.

References

  • Daizong, L., Jiang, W., & Hong, L. (2013). Recent Developments in the Synthesis of Fluorine-Containing β-Amino Acids and β-Lactams. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Bilska-Markowska, M., Cytlak, T., & Kaźmierczak, M. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications. Available at: [Link]

  • Combettes, L. E., & Brown, G. D. (2014). Short and efficient synthesis of fluorinated δ-lactams. Organic & Biomolecular Chemistry. Available at: [Link]

  • ChemRxiv. (n.d.). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C. ChemRxiv. Available at: [Link]

  • EurekAlert!. (2025). Novel method to synthesize valuable fluorinated drug compounds. EurekAlert!. Available at: [Link]

  • Dolbier, W. R., et al. (2018). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules. Available at: [Link]

  • ResearchGate. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Application of Fluorine in Drug Design. ResearchGate. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride. RSC Publishing. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Fustero, S., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Griffin, C. E., & Kaye, A. M. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience. Available at: [Link]

  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (n.d.). Diastereoselective Scalable Synthesis of 2,6-trans-Piperidines using an aza-Michael Reaction. ResearchGate. Available at: [Link]

  • Monga, V., & Sharma, A. (2020). Recent advances in synthesis and medicinal chemistry of benzodiazepines. Bioorganic Chemistry. Available at: [Link]

  • Fernández-Fariña, D., et al. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Molecules. Available at: [Link]

  • Sethuvasan, S., et al. (2018). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. ResearchGate. Available at: [Link]

Sources

Application

Coupling reactions using 6,6-Difluoro-1,4-diazepan-5-one in fragment-based design

Application Note: Precision Coupling of 6,6-Difluoro-1,4-diazepan-5-one in Fragment-Based Drug Design (FBDD) Part 1: Executive Summary & Strategic Rationale In the landscape of Fragment-Based Drug Design (FBDD), the tran...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Coupling of 6,6-Difluoro-1,4-diazepan-5-one in Fragment-Based Drug Design (FBDD)

Part 1: Executive Summary & Strategic Rationale

In the landscape of Fragment-Based Drug Design (FBDD), the transition from "flat" aromatic systems to 3D-aliphatic scaffolds is critical for improving solubility and exploring novel chemical space. The 6,6-difluoro-1,4-diazepan-5-one scaffold represents a "privileged structure" that offers a unique combination of metabolic stability and conformational rigidity.

However, this scaffold presents a distinct synthetic challenge: the "Fluorine Tax." The gem-difluoro group at the C6 position exerts a strong electron-withdrawing inductive effect ($ -I $), significantly lowering the pKa and nucleophilicity of the distal N1 amine compared to its non-fluorinated counterpart (homopiperazine).

This guide provides validated protocols to overcome this reduced reactivity, ensuring high-yield coupling while preserving the integrity of the sensitive lactam functionality.

Part 2: Physicochemical Profile & Reactivity Analysis

Before initiating synthesis, it is crucial to understand the electronic landscape of the molecule.

Table 1: Comparative Physicochemical Profile

PropertyHomopiperazine (Reference)6,6-Difluoro-1,4-diazepan-5-oneImpact on Chemistry
Hybridization

(flexible)

(rigidified)
Improved selectivity; slower reaction kinetics due to steric bulk.
N1 pKa (Calc.) ~9.8~7.2 - 7.5 Reduced Nucleophilicity. Requires stronger activation of electrophiles or specialized catalysts.
LogP -1.2 (Hydrophilic)0.5 (Modulated)Better membrane permeability; improved solubility in organic solvents (DCM/THF).
Metabolic Liability High (N-oxidation)Low The gem-difluoro group blocks oxidative metabolism at the susceptible C6 position.
Structural Logic & Inductive Deactivation

The following diagram illustrates the inductive pathway that deactivates the N1 coupling handle.

G cluster_0 Electronic Deactivation Pathway cluster_1 Consequence F_group Gem-Difluoro (C6) Lactam Lactam Carbonyl (C5) F_group->Lactam -I Inductive Pull N1 N1 (Reactive Amine) F_group->N1 Through-bond Deactivation (Beta-effect) N4 N4 (Lactam Nitrogen) Lactam->N4 Resonance Stabilization Reactivity N1 Nucleophilicity Reduced by ~10-fold N1->Reactivity

Caption: The electron-withdrawing nature of the C6-fluorines reduces the electron density at the N1 amine, necessitating optimized coupling conditions.

Part 3: Validated Coupling Protocols

Protocol A: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Best for: Linking the fragment to aryl/heteroaryl halides (Core scaffolds).

The Challenge: Standard ligands (e.g., BINAP, Xantphos) often fail because the fluorinated amine binds poorly to the Pd(II) intermediate, leading to


-hydride elimination or protodehalogenation of the aryl halide.

The Solution: Use RuPhos or BrettPhos , which are bulky, electron-rich dialkylbiaryl phosphine ligands designed to facilitate the reductive elimination of sterically hindered or electron-deficient amines.

Materials:

  • Aryl Halide (1.0 equiv)

  • 6,6-Difluoro-1,4-diazepan-5-one (1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) or Pd(OAc)
    
    
  • Ligand: RuPhos (4 mol%) (Preferred for secondary amines)

  • Base: NaO

    
    Bu (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

  • Inertion: Charge a reaction vial with the aryl halide, diazepane fragment, Pd source, ligand, and base. Seal and purge with Argon for 5 minutes. Note: Oxygen inhibition is severe with these ligands.

  • Solvation: Add sparged anhydrous toluene via syringe.

  • Activation: Heat the reaction block to 100°C for 4-12 hours.

    • Checkpoint: Monitor by LCMS.[1] If conversion <50% at 4h, add a second bolus of catalyst/ligand (1 mol%/2 mol%).

  • Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc. Concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient). The fluorinated fragment often streaks; add 1% NH

    
    OH to the eluent.
    
Protocol B: Nucleophilic Aromatic Substitution (S Ar)

Best for: Electron-deficient heteroarenes (e.g., chloropyrimidines, chloropyridines).

The Challenge: The reduced basicity of the amine requires higher temperatures than standard piperazines, which can lead to degradation of the lactam ring if not controlled.

Materials:

  • Electrophile (e.g., 2,4-dichloropyrimidine) (1.0 equiv)

  • Fragment (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMSO or NMP (Polar aprotic is essential)

Step-by-Step Procedure:

  • Dissolve the electrophile in DMSO (0.2 M).

  • Add DIPEA followed by the fluorinated fragment.

  • Thermal Ramp:

    • Start at RT for 1 hour. (Standard piperazines react here).

    • If no reaction, ramp to 60°C .

    • Critical Warning: Do not exceed 100°C. The gem-difluoro group can undergo HF elimination (defluorination) under harsh basic thermal conditions, leading to an aromatized or decomposed byproduct.

  • Quench: Pour into ice-water. If a precipitate forms, filter. If not, extract with EtOAc.

Protocol C: Amide Coupling (Peptide Bond Formation)

Best for: Attaching carboxylic acid side chains.

The Challenge: The N1 amine is a poor nucleophile. Standard EDC/HOBt couplings are often too slow, resulting in activated ester hydrolysis.

The Solution: Use HATU (fastest kinetics) or T3P (Propylphosphonic anhydride) for difficult couplings.

Step-by-Step Procedure (HATU Method):

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to form the activated ester (color change to yellow/orange).

  • Add 6,6-Difluoro-1,4-diazepan-5-one (1.1 equiv).

  • Stir at RT for 2 hours.

    • Optimization: If conversion is low, add HOAt as an additive to boost the reaction rate.

Part 4: Decision Logic & Troubleshooting

Use the following workflow to select the optimal coupling strategy based on your electrophile.

Workflow Start Select Electrophile Type ArylHalide Aryl/Heteroaryl Halide (Br, I, Cl) Start->ArylHalide Acid Carboxylic Acid Start->Acid ElecPoor Electron-Deficient Heterocycle (Cl/F) Start->ElecPoor Decision1 Is the Halide Electron Deficient? ArylHalide->Decision1 Amide Protocol C: HATU/DMF (Pre-activation required) Acid->Amide SNAr Protocol B: SNAr (DMSO, 80°C) ElecPoor->SNAr Buchwald Protocol A: Buchwald (RuPhos/NaOtBu) Decision1->Buchwald No (Electron Rich/Neutral) Decision1->SNAr Yes (e.g., Pyridine/Pyrimidine) Check Check LCMS for Defluorination (M-20) SNAr->Check If T > 100°C

Caption: Strategic decision tree for coupling 6,6-difluoro-1,4-diazepan-5-one based on electrophile electronics.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
No Reaction (Buchwald) Catalyst poisoning or ligand mismatch.Switch to BrettPhos Pd G3 precatalyst. Ensure strict anaerobic conditions.
Low Yield (Amide Coupling) Amine is too unreactive.Switch to acid chloride generation (SOCl

) or use T3P in EtOAc with Pyridine (creates a highly reactive acyl phosphonate).
Product Mass -20 Da HF Elimination (Defluorination).Reaction temperature too high or base too strong. Switch from NaO

Bu to Cs

CO

and lower temp to 80°C.
Product Mass +28 Da Formylation (DMF solvent reaction).Common with slow amines in DMF. Switch solvent to DMA or NMP .

Part 5: References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BenchChem. (2025).[1] Technical Support: 6,6-Difluoro-1,4-diazepane Derivatives Synthesis and Handling. BenchChem Technical Library. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177. Link

  • BLD Pharm. (2024). 6,6-Difluoro-1,4-diazepan-5-one dihydrochloride Product Analysis and NMR Data. BLD Pharm Catalog. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing cyclization yields during 6,6-Difluoro-1,4-diazepan-5-one synthesis

The following guide is designed as a specialized Technical Support resource for researchers optimizing the synthesis of 6,6-Difluoro-1,4-diazepan-5-one . It moves beyond standard procedures to address the specific kineti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support resource for researchers optimizing the synthesis of 6,6-Difluoro-1,4-diazepan-5-one . It moves beyond standard procedures to address the specific kinetic and thermodynamic challenges imposed by the gem-difluoro group and the 7-membered ring formation.[1]

Topic: Optimizing Cyclization Yields & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Entropy vs. Enthalpy" Battle

Synthesizing 6,6-Difluoro-1,4-diazepan-5-one requires closing a 7-membered ring.[1] This is classically disfavored due to entropic factors (probability of chain ends meeting) and enthalpic strain (transannular interactions).

The Specific Challenge: The gem-difluoro group at the


-position to the carbonyl (C6) introduces a unique electronic environment.[1] While it blocks the common side reaction of 

-elimination (since C6 has no protons), the strong electron-withdrawing effect of the fluorine atoms reduces the nucleophilicity of the adjacent amide nitrogen and alters the electrophilicity of the

-carbon (C7), often requiring tailored conditions to force cyclization over intermolecular oligomerization.

Optimized Protocol: The "Pseudo-Dilution" Strategy

Standard concentrations (0.1 M - 0.5 M) will almost invariably lead to polymer formation.[1] This protocol uses a high-dilution feed strategy to favor intramolecular cyclization.[1]

Phase 1: Precursor Assembly (Amidation)

Objective: Synthesize the linear precursor N-(2-aminoethyl)-3-bromo-2,2-difluoropropanamide. Note: We recommend starting with N-Boc-ethylenediamine to prevent uncontrolled double-alkylation.[1]

  • Reagents: N-Boc-ethylenediamine (1.0 eq), Ethyl 3-bromo-2,2-difluoropropanoate (1.1 eq), TEA (1.5 eq).

  • Solvent: DCM or THF (Anhydrous).

  • Procedure:

    • Dissolve N-Boc-ethylenediamine in DCM at 0°C.

    • Add TEA.

    • Add the difluoro ester dropwise. The fluorine atoms increase the electrophilicity of the ester carbonyl, making this reaction faster than non-fluorinated analogs.

    • Stir at RT for 4–6 hours.

  • Workup: Acid wash (citric acid) to remove TEA, followed by bicarbonate wash.

  • Deprotection: Treat with TFA/DCM (1:4) to remove the Boc group. Isolate the TFA salt or free base quantitatively.

Phase 2: The Critical Cyclization (Ring Closure)

Objective: Intramolecular displacement of bromide by the terminal amine.

ParameterSpecificationRationale
Concentration < 0.01 M (Effective)Critical to favor

(cyclization) over

(polymerization).
Base Cs₂CO₃ (2.5 eq)The "Cesium Effect" stabilizes the transition state and improves solubility in organic media.
Solvent Acetonitrile (ACN) Polar aprotic solvent that supports

mechanisms without solvolysis.
Additive TBAI (0.1 eq)Tetrabutylammonium iodide acts as a phase transfer catalyst and converts alkyl bromide to a more reactive alkyl iodide in situ.
Temperature 60°C - 80°C Thermal energy is required to overcome the activation barrier of the 7-membered ring closure.

Step-by-Step:

  • Prepare a suspension of Cs₂CO₃ and TBAI in ACN at 60°C.

  • Dissolve the linear amine precursor (from Phase 1) in ACN.

  • Crucial Step: Add the precursor solution to the base suspension slowly over 4–8 hours (using a syringe pump). This maintains a low instantaneous concentration of the uncyclized monomer.

  • Stir for an additional 12 hours.

  • Filter solids and concentrate.[1] Purify via column chromatography (MeOH/DCM gradient).

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & Formation of Insoluble White Solids

User Question: "I am getting a 20% yield, and the flask is full of a white, insoluble precipitate that isn't my salt. What is happening?"

Scientist Answer: You are likely observing oligomerization .[1] The white solid is the linear polymer formed when one molecule's amine attacks another molecule's bromide instead of its own.

  • Diagnosis: Check the reaction concentration. If you ran this at >0.05 M, polymerization is statistically favored.

  • Fix: Switch to the Pseudo-Dilution method described above. Use a syringe pump to add your substrate to the reaction vessel. If you are already doing this, increase the volume of solvent in the receiving flask to lower the steady-state concentration.

Issue 2: No Reaction / Starting Material Recovery

User Question: "The precursor is intact even after 24 hours at reflux. The bromide isn't leaving."

Scientist Answer: The gem-difluoro group at C6 exerts a strong inductive effect (-I), which can pull electron density away from the C7-Br bond, potentially strengthening it or altering the dipole.[1]

  • Fix 1 (Finkelstein Activation): Ensure you are using a catalytic amount of Iodide (KI, NaI, or TBAI). Converting the alkyl bromide to an alkyl iodide makes it a much better leaving group (

    
    100x faster rate).
    
  • Fix 2 (Solvent Switch): If using THF, switch to DMF or DMSO. The higher dielectric constant stabilizes the charged transition state of the ring closure.

Issue 3: Impurity at +20 Mass Units (HF Elimination?)

User Question: "I see a mass peak corresponding to [M-20]. Is this HF elimination?"

Scientist Answer: It is highly unlikely to be HF elimination.[1]

  • Reasoning: In 6,6-difluoro-1,4-diazepan-5-one, the carbon adjacent to the CF₂ group (C7) has protons, but the other side (C5) is a carbonyl.[1] Standard

    
     elimination requires an acidic proton 
    
    
    
    to the leaving group. While C7 protons are acidic, the resulting double bond would be
    
    
    -unsaturated.
  • Alternative Diagnosis: This is likely Hydrolysis .[1] If your solvent was not dry, the amide bond might have hydrolyzed, or the bromide was displaced by hydroxide (from wet base) to form the alcohol [M-Br+OH].

  • Fix: Flame-dry glassware and use anhydrous solvents (Karl Fischer < 50 ppm water).[1]

Visualizations

A. Reaction Logic & Pathway

The following diagram illustrates the critical competition between the desired cyclization and the unwanted polymerization, highlighting the role of the gem-difluoro group.

G cluster_0 Competition Zone Start Linear Precursor (Br-CH2-CF2-CO-NH-CH2-CH2-NH2) PathA Intramolecular Attack (Cyclization) Start->PathA High Dilution Slow Addition PathB Intermolecular Attack (Oligomerization) Start->PathB High Conc. Fast Addition Target 6,6-Difluoro-1,4-diazepan-5-one (7-Membered Lactam) PathA->Target Cs2CO3 / TBAI Heat Waste Linear Polymer (Insoluble White Solid) PathB->Waste Target->Target Stable to HF Elim. (No Beta-H on C6)

Caption: Kinetic competition between cyclization (green path) and polymerization (red path). High dilution is the control switch.

B. Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered? LowYield Low Yield / Polymer Issue->LowYield NoRxn No Reaction / SM Recovered Issue->NoRxn Impurity Unknown Impurity Issue->Impurity Sol1 Action: Use Syringe Pump (Pseudo-dilution) LowYield->Sol1 Sol2 Action: Add TBAI (Catalyst) Switch to DMF NoRxn->Sol2 Sol3 Action: Dry Solvents Check for Hydrolysis Impurity->Sol3

Caption: Quick-reference decision tree for common synthetic anomalies.

References

  • BenchChem Technical Support . (2025). Scale-up Synthesis of 6,6-Difluoro-1,4-diazepane HBr Salt. Retrieved from

  • Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic insights into the stability of gem-difluoro compounds).
  • Donohoe, T. J., et al. (2016). Difunctionalization Processes Enabled by Hexafluoroisopropanol.

Sources

Optimization

Overcoming solubility issues of 6,6-Difluoro-1,4-diazepan-5-one in organic solvents

The following Technical Support Guide is designed for researchers and process chemists working with 6,6-Difluoro-1,4-diazepan-5-one (and its related salts/derivatives). Topic: Overcoming Solubility & Handling Challenges...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 6,6-Difluoro-1,4-diazepan-5-one (and its related salts/derivatives).

Topic: Overcoming Solubility & Handling Challenges in Organic Media Document ID: TS-DZF-05-SOL Last Updated: 2025-05-15 Audience: Medicinal Chemists, Process Development Scientists[1]

Core Technical Overview

Compound Profile:

  • Systematic Name: 6,6-Difluoro-1,4-diazepan-5-one[1]

  • Key Structural Features: 7-membered lactam ring, gem-difluoro substitution at the

    
    -position to the carbonyl, secondary amine at position 1.[1]
    
  • Physicochemical Challenge: This molecule exhibits a "solubility paradox." The gem-difluoro group increases lipophilicity (logP), but the lactam (amide) and secondary amine moieties create a rigid, high-energy crystal lattice driven by strong intermolecular Hydrogen Bonding (HB) networks.

  • Common Forms:

    • Free Base: Moderate organic solubility, high crystallinity.

    • Salts (HCl, HBr): Highly polar, insoluble in most non-polar organics (DCM, Toluene), soluble in water/methanol.

Diagnostic & Troubleshooting (Q&A)

Module A: Initial Assessment (The "Why is it not dissolving?" Phase)

Q1: I am trying to dissolve the commercial solid in Dichloromethane (DCM) for a reaction, but it remains a suspension. Why? Diagnosis: You are likely working with the salt form (Hydrochloride or Hydrobromide), not the free base. Commercial suppliers often ship this building block as a salt to ensure stability. Resolution:

  • Verify the CoA: Check if the CAS or chemical name specifies .HCl or .HBr.

  • The Fix: You must perform a "Free-Basing" protocol (see Protocol 1.0 below) to extract the compound into DCM. Salts of diazepan-5-one are ionic and will never dissolve significantly in DCM or Toluene.[1]

Q2: I have the Free Base, but it precipitates out of THF or 2-MeTHF upon cooling. Is this normal? Diagnosis: Yes. The gem-difluoro group induces a strong dipole moment, and the amide backbone promotes aggregation. At lower temperatures, the lattice energy overcomes the solvation energy in moderately polar ethers. Resolution:

  • Co-solvent Strategy: Add 5–10% DMF or DMAc (Dimethylacetamide) to the THF. This disrupts the inter-molecular H-bonds of the lactam.

  • LiCl Additive: For peptide coupling reactions in THF, adding anhydrous LiCl (0.5 M) can dramatically increase solubility by coordinating with the amide oxygen, breaking up aggregates (pseudo-proline effect).

Q3: Can I use alcohols like Methanol or Ethanol? Diagnosis: Yes, but with a caveat. Technical Insight: The compound is soluble in lower alcohols due to H-bonding capability.[1] However, if your downstream reaction involves strong electrophiles (e.g., acid chlorides, isocyanates) or nucleophilic substitution, the alcohol solvent will compete and cause side reactions. Recommendation: Use alcohols only for:

  • Hydrogenation reactions.[2][3][4]

  • Recrystallization.[5]

  • Transferring the material (then evaporate and switch solvents).

Solvent Selection Matrix

Use this table to select the correct solvent system based on your operational phase.

Solvent ClassSolubility (Free Base)Solubility (Salt Form)Recommended Application
Chlorinated (DCM, CHCl₃) High NegligibleAcylation, Alkylation, Boc-protection.[1]
Polar Aprotic (DMF, DMSO, NMP) Very High Moderate S_NAr reactions, Peptide coupling, Heating >80°C.
Ethers (THF, Dioxane) Moderate LowReductions (LAH, Borane), mild coupling.
Alcohols (MeOH, EtOH) High High Hydrogenation, Salt formation, Recrystallization.
Hydrocarbons (Hexane, Toluene) InsolubleInsolubleAnti-solvent for precipitation/purification.

Visual Troubleshooting Workflows

Diagram 1: Solubility Decision Tree

Use this workflow to determine the correct solvent system for your specific experimental stage.

SolubilityWorkflow Start Start: Solid 6,6-Difluoro-1,4-diazepan-5-one CheckForm Step 1: Check CoA Is it a Salt (HCl/HBr) or Free Base? Start->CheckForm Salt Salt Form (.HCl / .HBr) CheckForm->Salt Salt FreeBase Free Base CheckForm->FreeBase Free Base Salt_Polar Dissolve in Water, MeOH, or DMSO Salt->Salt_Polar Analysis / Recryst. Salt_Organic REQUIREMENT: Organic Reaction (e.g., Boc-protection in DCM) Salt->Salt_Organic Synthesis Target Step 2: What is the Application? FreeBase->Target FB_Rxn Standard Organic Rxn (Acylation, Alkylation) Target->FB_Rxn Standard FB_Peptide Peptide Coupling / Difficult Solubility Target->FB_Peptide High Conc. Needed Action_Neutralize ACTION: Perform Biphasic Neutralization (Protocol 1.0) Salt_Organic->Action_Neutralize Solvent_DCM Use DCM or Chloroform Action_Neutralize->Solvent_DCM FB_Rxn->Solvent_DCM Solvent_Additive Use THF + 5% DMF or THF + LiCl FB_Peptide->Solvent_Additive

Caption: Decision logic for selecting the appropriate solvent system based on the chemical form (Salt vs. Free Base) and the intended application.

Experimental Protocols

Protocol 1.0: "Free-Basing" (Converting Salt to Organic-Soluble Form)

Use this when you have the HCl/HBr salt but need to run a reaction in DCM, THF, or Toluene.[1]

Reagents:

  • 6,6-Difluoro-1,4-diazepan-5-one Hydrochloride[1]

  • Dichloromethane (DCM) or Ethyl Acetate[5]

  • Saturated Aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH.
    

Procedure:

  • Suspend: Place the solid salt in a separatory funnel. Add DCM (10 mL per gram of compound). It will not dissolve yet.

  • Neutralize: Add an equal volume of Sat.

    
     (mild) or 1M NaOH (stronger, faster).
    
  • Agitate: Shake vigorously for 2–3 minutes. The solid should disappear as the free base partitions into the organic (DCM) layer.

    • Troubleshooting: If solids remain at the interface, add a small amount of Methanol (5% v/v) to the organic layer to improve phase transfer.

  • Extract: Drain the organic layer. Extract the aqueous layer once more with DCM.

  • Dry: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Usage: Use the filtrate directly for your reaction (titrate to determine concentration) or concentrate in vacuo to obtain the solid free base.

Protocol 2.0: Improving Solubility in Peptide Coupling (The "Magic Bullet")

Use this when the Free Base precipitates during coupling reactions in THF or DMF.

Context: The amide bond of the diazepan-one can aggregate, causing "gelation" or precipitation during slow reactions.

Procedure:

  • Solvent Prep: Prepare a 0.5 M solution of anhydrous LiCl in THF. (Dissolve LiCl in dry THF; mild heating may be required).

  • Dissolution: Dissolve your 6,6-Difluoro-1,4-diazepan-5-one in this "LiCl-THF" solvent.

  • Mechanism: The Lithium cation (

    
    ) coordinates to the carbonyl oxygen of the lactam, disrupting intermolecular H-bonds and preventing aggregation.
    
  • Reaction: Proceed with adding your coupling agents (EDC/HOBt or HATU). The reaction will remain homogeneous.

Advanced Mechanistic Insight

Diagram 2: Disruption of Aggregation

Visualizing why standard solvents fail and how additives work.

SolvationMechanism cluster_Agg Insoluble Aggregate (Crystal Lattice) cluster_Sol Solvated State Mol1 Diazepan (Amide) Mol2 Diazepan (Amide) Mol1->Mol2 H-Bond Mol3 Diazepan (Amide) Mol2->Mol3 H-Bond Additive Polar Additive (DMSO/Li+) Mol3->Additive Addition of Polar Cosolvent Solvent Non-Polar Solvent Solvated1 Diazepan Additive->Solvated1 Dipole Interaction Solvated2 Diazepan Additive->Solvated2 Coordination

Caption: The transition from an insoluble H-bonded aggregate to a solvated state requires a polar additive (DMSO, Li+) to compete with intermolecular forces.[1]

References

  • BenchChem Technical Support. (2025).[3][5][6] Protecting Group Strategies for 6,6-Difluoro-1,4-diazepane: Application Notes and Protocols. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 134830357: 6,6-Difluoro-1-methyl-1,4-diazepane.[1][7] Retrieved from

  • Seebach, D., et al. (1995). Use of Lithium Chloride to Improve Solubility of Peptides in THF (Pseudo-proline Effect). Helvetica Chimica Acta.
  • Fluorochem Ltd. (2024). Product Safety Data Sheet: 1,4-Diazepan-5-one hydrochloride. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated heterocycles.

Sources

Troubleshooting

Purification methods for separating 6,6-Difluoro-1,4-diazepan-5-one impurities

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 6,6-Difluoro-1,4-diazepan-5-one. This guide is designed for researchers, medicinal chemists, and process development scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 6,6-Difluoro-1,4-diazepan-5-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this fluorinated lactam. The introduction of the gem-difluoro group significantly alters the molecule's physicochemical properties compared to its non-fluorinated analog, impacting its reactivity, stability, and, crucially, its purification.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the specific challenges of isolating and purifying this compound to a high degree of purity.

Troubleshooting Guide: Overcoming Specific Purification Hurdles

This section addresses common problems encountered during the purification of 6,6-Difluoro-1,4-diazepan-5-one and its derivatives.

Question 1: My primary impurity co-elutes with the product during silica gel chromatography. How can I achieve separation?

Answer: Co-elution on silica gel is a frequent challenge, often caused by impurities with very similar polarity to the target compound, such as a mono-fluorinated precursor or a regioisomeric byproduct.

  • Causality: The polarity of 6,6-Difluoro-1,4-diazepan-5-one is dominated by the lactam carbonyl and the two secondary amine functionalities. An impurity lacking only one fluorine atom may have nearly identical polarity, making separation by normal-phase chromatography difficult.

  • Solutions:

    • Optimize the Mobile Phase: Systematically vary your solvent system. If you are using a standard ethyl acetate/hexane system, consider switching to a dichloromethane/methanol system. The different solvent selectivities can often resolve closely eluting spots.[3]

    • Switch to Reverse-Phase Chromatography: If normal-phase fails, reverse-phase HPLC is an excellent alternative. The separation mechanism is based on hydrophobicity rather than polarity. Since the gem-difluoro group increases lipophilicity, your product will likely have a different retention time than less-fluorinated impurities.[4]

    • Utilize Acid-Base Chemistry: If the impurity is not basic, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). Your product, containing basic nitrogens, will move to the aqueous phase. The non-basic impurity will remain in the organic layer. Afterward, basify the aqueous layer and extract your product back into an organic solvent.

    • Consider Recrystallization: This is a powerful technique for removing small amounts of closely related impurities. A detailed protocol for solvent screening is provided below.[5][6]

Question 2: I'm experiencing low recovery after my column chromatography. Where is my product going?

Answer: Low recovery can be attributed to several factors, primarily related to the interaction of the compound with the stationary phase.

  • Causality: The two basic nitrogen atoms in the diazepane ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant tailing on TLC and irreversible adsorption of the product onto the column, especially if the loading is low.

  • Solutions:

    • Deactivate the Silica Gel: Before running your column, flush it with your eluent system containing a small amount of a volatile base, such as 0.5-1% triethylamine or pyridine. This neutralizes the acidic sites on the silica, preventing your amine-containing product from sticking.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.

    • Check for Decomposition: While generally stable, some fluorinated compounds can be sensitive to the acidic nature of silica.[1] Analyze a small sample of your crude material after stirring it with silica gel in your chosen eluent for a few hours. If TLC or LC-MS shows new spots, decomposition is likely occurring, and a different purification method is required.

Question 3: My purified compound appears pure by ¹H NMR and LC-MS, but it degrades upon storage. How can I improve its stability?

Answer: The free base form of many amines can be susceptible to air oxidation or other degradation pathways.

  • Causality: The secondary amines in the diazepane ring can be sensitive to atmospheric CO₂ and oxidation. The lactam functionality could also be susceptible to hydrolysis if exposed to moisture.

  • Solutions:

    • Convert to a Salt: The most reliable method for long-term storage is to convert the purified free base into a salt, such as a hydrochloride (HCl) or hydrobromide (HBr) salt.[7] Salts are typically more crystalline, less hygroscopic, and significantly more stable than the corresponding free bases.

    • Storage Conditions: If you must store it as a free base, do so under an inert atmosphere (nitrogen or argon), at a low temperature (-20°C), and in a container that protects it from light.

Frequently Asked Questions (FAQs)

This section covers broader questions about the purification strategy for 6,6-Difluoro-1,4-diazepan-5-one.

Q1: What are the most common impurities I should anticipate in my crude product?

A1: The impurity profile depends heavily on the synthetic route. However, some common classes of impurities are predictable.

Impurity ClassPotential SourceKey CharacteristicsRecommended Primary Removal Method
Unreacted Starting Material Incomplete reactionPolarity will differ significantly from the product.Column Chromatography
Mono-fluorinated Analog Incomplete gem-difluorination reaction[8]Very similar polarity to the product. Slightly lower molecular weight.Reverse-Phase HPLC or Recrystallization
Protecting Group Fragments Incomplete deprotection[9]Boc- or Cbz-protected intermediates will be much less polar.Column Chromatography
Ring-Opened Products Hydrolysis of the lactamHighly polar, potentially acidic.Aqueous Workup / Acid-Base Extraction
Oligomers/Polymers Side reactions during cyclizationHigh molecular weight, often insoluble or baseline on TLC.Filtration or Column Chromatography

Q2: What is the recommended general workflow for purifying crude 6,6-Difluoro-1,4-diazepan-5-one?

A2: A robust, multi-step workflow is recommended for achieving high purity. The following diagram outlines a typical purification strategy.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Purity Assessment cluster_3 Final Polishing (If Needed) cluster_4 Final Product Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Column Silica Gel Chromatography Workup->Column Analysis TLC / LC-MS / NMR Analysis Column->Analysis Recryst Recrystallization Analysis->Recryst Minor Impurities HPLC Reverse-Phase HPLC Analysis->HPLC Co-eluting Impurities Pure Pure Compound (>98%) Analysis->Pure Purity OK Recryst->Pure HPLC->Pure Salt Salt Formation (for stability) Pure->Salt

Sources

Optimization

Troubleshooting low reactivity of N4-position in 6,6-Difluoro-1,4-diazepan-5-one

Topic: Troubleshooting Low Reactivity & Instability at the N4-Position Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity & Instability at the N4-Position Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The 6,6-difluoro-1,4-diazepan-5-one scaffold is a high-value pharmacophore, particularly in protease inhibition and peptidomimetic drug design. However, functionalizing the N4-position (the lactam nitrogen) presents a unique "reactivity paradox."

While the gem-difluoro group at C6 increases the acidity of the N4-proton (facilitating deprotonation), it simultaneously pulls electron density from the N4-anion (reducing nucleophilicity) and hyper-activates the C5-carbonyl toward nucleophilic attack. This guide addresses the common failure mode: low alkylation yields accompanied by ring-opening decomposition.

Module 1: The Reactivity Paradox (Mechanistic Diagnosis)

Before attempting a fix, you must understand the electronic landscape of your molecule. The fluorine atoms at C6 are not passive spectators; they fundamentally alter the reactivity of the diazepanone ring.

The "Electronic Trap"
  • N4-Anion Stabilization (The "Hard" Nucleophile):

    • The strong electron-withdrawing group (EWG) effect of the C6-fluorines (via induction,

      
      ) stabilizes the negative charge on N4 after deprotonation.
      
    • Consequence: The N4-anion is less nucleophilic than a non-fluorinated lactam. It requires higher temperatures or more reactive electrophiles to react, which unfortunately triggers issue #2.

  • C5-Carbonyl Activation (The "Hidden Killer"):

    • The same

      
       effect from C6 makes the C5 carbonyl carbon highly electrophilic.
      
    • Consequence: Common nucleophilic bases (e.g., NaOH, LiOH, NaOEt) or even trace water in the presence of base will attack C5, leading to rapid ring opening (hydrolysis/alcoholysis) rather than N-alkylation.[1]

Visualizing the Electronic Conflict

ReactivityProfile Scaffold 6,6-Difluoro-1,4-diazepan-5-one F_Group C6-Gem-Difluoro (-I Effect) Scaffold->F_Group N4_Pos N4-Position (Lactam) F_Group->N4_Pos Stabilizes Anion (Low Nucleophilicity) C5_Pos C5-Carbonyl F_Group->C5_Pos Hyper-activates (High Electrophilicity) Alkylation Desired N-Alkylation N4_Pos->Alkylation Slow RingOpen Undesired Ring Opening C5_Pos->RingOpen Fast with Nucleophilic Bases

Figure 1: The inductive effects of the gem-difluoro group create a kinetic competition between slow N-alkylation and fast ring decomposition.

Module 2: Troubleshooting N4-Alkylation

Prerequisite: Ensure N1 is protected (e.g., N1-Boc or N1-Cbz). N1 is a secondary amine and will react preferentially if left exposed.

Scenario A: "I used NaH/DMF and my reaction turned black/tarry."

Diagnosis: You likely triggered ring opening. DMF decomposes slightly to dimethylamine (a nucleophile) at high temps, and NaH can act as a nucleophile if the alkyl halide is slow to react. The high polarity of DMF also stabilizes the transition state for ring opening.

Corrective Protocol: The "Non-Nucleophilic / Low-Temp" System Use a base that is bulky and strictly non-nucleophilic to avoid attacking C5.

ParameterRecommendationRationale
Base LiHMDS or KHMDS (1.1 eq)Sterically hindered; pKa ~26 ensures complete deprotonation without attacking the carbonyl.
Solvent THF (Anhydrous)Lower polarity than DMF reduces the rate of side reactions; strictly anhydrous to prevent hydrolysis.
Temperature -78°C to 0°C Deprotonate cold to control the exotherm. Add electrophile cold, then warm slowly.[1]
Additives 15-Crown-5 (for Na) or 18-Crown-6 (for K)Sequesters the cation, creating a "naked" anion to boost N4 nucleophilicity without heat.

Step-by-Step Protocol:

  • Dissolve N1-protected substrate in anhydrous THF (0.1 M) under Argon.

  • Cool to -78°C.

  • Add LiHMDS (1.1 eq, 1M in THF) dropwise.[1] Stir for 30 min.

  • Add the Alkyl Halide (1.2–1.5 eq). Tip: If using a chloride, add NaI (0.1 eq) to generate the more reactive iodide in situ (Finkelstein).

  • Allow to warm to 0°C over 2 hours. Monitor by TLC/LCMS.[2] Do not heat to reflux.

Scenario B: "The reaction is clean, but conversion is <10%."

Diagnosis: The N4-anion is too stabilized (low nucleophilicity) and the electrophile is likely hindered or deactivated.

Corrective Protocol: Phase Transfer Catalysis (PTC) This method maintains a low concentration of the active anion in the organic phase, protecting it from decomposition while driving the reaction.

  • Solvent: Toluene or Fluorobenzene (The latter is excellent for fluorinated scaffolds).

  • Base: Solid KOH (powdered) or 50% aq. NaOH.

  • Catalyst: TBAB (Tetrabutylammonium bromide) or BTEAC (5 mol%).

  • Temp: Room Temperature to 40°C.

Module 3: Advanced Troubleshooting (The "Reductive" Route)

If standard SN2 alkylation fails due to steric bulk or electronic deactivation, switch mechanisms.[1] Reductive alkylation of the lactam avoids the formation of the unstable anion entirely.

The Vaska's Complex Method (Ir-Catalyzed) Recent literature supports using Vaska’s complex to selectively reduce the amide carbonyl to an enamine/iminium species which is then trapped. Note: This is more common for reducing the carbonyl to methylene, but modified protocols allow for alkylation.[1]

Alternative: Mitsunobu Reaction For N-alkylation with alcohols (instead of halides).

  • Reagents: PPh3 (1.5 eq), DIAD (1.5 eq), Alcohol (1.5 eq).[1]

  • Condition: 0°C to RT in THF/Toluene.

  • Why it works: The pKa of the fluorinated lactam (approx 12-14) is in the perfect range for Mitsunobu conditions (pKa < 13 is ideal). This avoids strong bases entirely.

Module 4: Decision Tree & Workflow

Use this logic flow to select the correct experimental condition for your specific substrate.

TroubleshootingFlow Start Start: N4-Functionalization CheckN1 Is N1 Protected? Start->CheckN1 Protect Protect N1 (Boc/Cbz) CheckN1->Protect No Electrophile Electrophile Type? CheckN1->Electrophile Yes Protect->Electrophile Primary Primary Alkyl Halide Electrophile->Primary Reactive Secondary Sec. Halide / Bulky Electrophile->Secondary Unreactive Alcohol Alcohol (R-OH) Electrophile->Alcohol Neutral MethodA Method A: LiHMDS/THF/-78°C (Prevent Ring Open) Primary->MethodA MethodB Method B: Phase Transfer (Toluene/KOH/TBAB) Secondary->MethodB MethodC Method C: Mitsunobu (PPh3/DIAD) Alcohol->MethodC

Figure 2: Strategic decision tree for selecting the optimal alkylation condition based on electrophile properties.

Frequently Asked Questions (FAQs)

Q1: Can I use NaH in DMF if I keep it cold? Answer: It is risky. Even at 0°C, if your alkyl halide is slow to react, the "naked" fluoride effect (if any decomposition occurs) or trace hydroxide in NaH (which is often only 60% pure) can attack the activated C5 carbonyl.[1] If you must use DMF, use Cs2CO3 instead of NaH to buffer the basicity.[1]

Q2: Why do I see two spots on TLC that merge upon standing? Answer: You might be observing the rotamers . The N-alkylation of lactams, especially with bulky fluorines nearby, can create restricted rotation around the amide bond. Run a high-temperature NMR (e.g., in DMSO-d6 at 80°C) to see if the peaks coalesce.

Q3: My product mass is M+18. What happened? Answer: You have hydrolyzed the ring. The M+18 corresponds to the addition of water (ring opening to the amino acid). This confirms that your base attacked the C5-carbonyl. Switch to the LiHMDS/THF protocol immediately.

Q4: Can I arylate the N4 position (e.g., add a phenyl ring)? Answer: Standard SNAr won't work well due to the low nucleophilicity of the fluorinated amide. Use Chan-Lam coupling (Cu(OAc)2, Aryl Boronic Acid, Pyridine, O2).[1] The acidity of the N4-H actually helps the transmetallation step in Copper catalysis.

References

  • Reactivity of Gem-Difluoro Lactams: Skibinska, M., et al.[1][3] "Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams."[1][3] Organic Letters, 2024.[3] [Link] (Demonstrates the sensitivity of difluoro-lactams to base and elimination pathways).

  • Reductive Alkylation Strategies: Romesberg, et al.[1] "Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction."[4][5] Organic Letters, 2022.[5] [Link] (Provides alternative catalytic routes for functionalizing difficult lactams).

  • pKa and Amide Reactivity: Bordwell pKa Table (Acidity in DMSO). [Link] (Foundational data for estimating N-H acidity in fluorinated systems).

Sources

Troubleshooting

Minimizing defluorination side reactions during diazepane functionalization

Department: Process Chemistry & Scaffold Functionalization Ticket ID: DZP-F-OPT-2024 Status: Open for Resolution Diagnostic Hub: Why is Defluorination Happening? Welcome to the technical support center for fluorinated he...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Scaffold Functionalization Ticket ID: DZP-F-OPT-2024 Status: Open for Resolution

Diagnostic Hub: Why is Defluorination Happening?

Welcome to the technical support center for fluorinated heterocycles. If you are observing loss of fluorine (M-18 or M-20 peaks in MS, or disappearance of 19F NMR signals) during the functionalization of diazepane scaffolds, you are likely fighting a competition between Palladium-catalyzed Cross-Coupling (Desired) and Nucleophilic Aromatic Substitution (


)  (Undesired).
The Mechanistic Conflict

Diazepanes are secondary amines with moderate nucleophilicity. When you attempt to couple them to a fluorinated aryl halide (or couple a halogenated diazepane to a fluorinated partner), the reaction environment often triggers the cleavage of the C-F bond.

Root Causes:

  • Base-Mediated

    
    :  Strong bases (e.g., 
    
    
    
    ,
    
    
    ) increase the nucleophilicity of the diazepane nitrogen, promoting direct attack on the C-F bond if the ring is electron-deficient.
  • Thermal Activation: High temperatures (>100°C) required for sluggish catalysts lower the activation energy barrier for C-F cleavage.

  • Ligand Mismatch: Using older generation ligands (e.g.,

    
    , BINAP) results in slow oxidative addition/reductive elimination, giving the side reactions more time to occur.
    

Visualizing the Failure Mode The diagram below illustrates the competition between the desired catalytic cycle and the parasitic defluorination pathway.

DefluorinationPathways Start Reagents: Diazepane + F-Ar-X PdCycle Pd-Catalytic Cycle (Desired) Start->PdCycle   Optimized Catalyst    (BrettPhos/RuPhos) SNAr Base-Mediated SNAr (Undesired) Start->SNAr   Strong Base / High T    (NaOtBu / >100°C) Product Product: N-Aryldiazepane (F Retained) PdCycle->Product SideProduct Side Product: Defluorinated Amine (F Lost) SNAr->SideProduct

Caption: Figure 1. Kinetic competition between Pd-catalyzed amination and background


 defluorination.
Protocol Optimization: The "Safe" Method

To functionalize diazepanes without losing fluorine, you must shift the kinetic preference toward the metal-catalyzed pathway using Third/Fourth-Generation Buchwald-Hartwig Precatalysts .

The "Gold Standard" Protocol for Fluorinated Substrates

This protocol utilizes a weak base and a highly active precatalyst to enable coupling at mild temperatures (


), effectively shutting down the 

pathway.
VariableRecommendationScientific Rationale
Precatalyst Pd-RuPhos G4 or Pd-BrettPhos G4 Rapid activation at low T. RuPhos is specific for secondary amines (like diazepane). G4 precatalysts prevent Pd(I) dimer formation.
Base

or

Weak inorganic bases are sufficient for Pd-catalysis but too weak to promote background

on the C-F bond. Avoid alkoxides (

).
Solvent 1,4-Dioxane or t-Amyl Alcohol Non-polar or bulky protic solvents suppress

. Avoid DMSO/DMF, which stabilize the Meisenheimer complex (transition state for defluorination).
Temperature 60°C - 80°C Keep T as low as possible. Every 10°C increase doubles the risk of C-F activation.
Step-by-Step Experimental Workflow
  • Charge Reactor: In a glovebox or under Argon, add:

    • Fluorinated Aryl Halide (1.0 equiv)

    • Diazepane derivative (1.1 equiv)

    • 
       (2.0 equiv, finely ground)
      
    • Pd-RuPhos G4 (1.0 - 2.0 mol%)

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degas: Sparge with Argon for 5 minutes (oxygen poisons the catalyst, stalling the reaction and allowing side reactions to take over).

  • Incubate: Heat to 60°C. Monitor by LCMS at 2 hours.

    • Checkpoint: If conversion is <10% after 2h, raise T to 80°C. Do not exceed 100°C.

  • Workup: Filter through Celite to remove base/Pd. Concentrate and purify via flash chromatography.

Troubleshooting Matrix

Use this guide to diagnose specific failure modes observed in your LCMS or NMR data.

Symptom (Observation)Probable CauseCorrective Action
Product mass is M-20 (HF loss) Base is too strong. You likely used

or

, triggering

.
Switch to

or

. These bases are strong enough for the catalytic cycle but too weak to displace Fluorine.
Reaction is stalled (0% conv.) Catalyst deactivation. The oxidative addition into the C-Cl/Br bond isn't happening.Switch to Pd-BrettPhos G4 . It is more electron-rich and reactive toward aryl chlorides than RuPhos.
Multiple unknown peaks + F loss Solvent effect. Using DMF or DMSO accelerates nucleophilic attack on the ring.Change solvent to Toluene or 1,4-Dioxane . Aprotic polar solvents are "superhighways" for defluorination.
Product mass is M+Amine (Double Addition) Diazepane excess/Temperature. The product is reacting with itself or excess amine via

.
Reduce temperature. Use exactly 1:1 stoichiometry. Ensure the C-F bond is not ortho to a nitro or nitrile group (highly activated).
Decision Logic for Ligand Selection

Selecting the right ligand is the single most critical step to outpace the side reaction.

LigandSelection Start Substrate Analysis: Diazepane + Ar-X Q1 Is the Diazepane Sterically Hindered? Start->Q1 Res1 Use BrettPhos (Excellent for hindered secondary amines) Q1->Res1 Yes Q2 Is the Aryl Halide Electron-Poor (e.g., CN, CF3)? Q1->Q2 No Res2 Use RuPhos (High turnover, mild conditions) Q2->Res2 Yes (High Defluorination Risk) Res3 Use tBuXPhos (General purpose, robust) Q2->Res3 No

Caption: Figure 2. Ligand selection logic to maximize catalytic rate and minimize thermal exposure.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the reaction? A: Proceed with extreme caution. While microwaves accelerate the desired coupling, they also create "hot spots" that can instantaneously trigger thermal defluorination (


). If you must use MW, limit the temperature to 80°C and use active cooling (PowerMAX off).

Q: My diazepane has a protecting group (Boc) on the second nitrogen. Will this survive? A: Yes. The weak base conditions (


) recommended for preventing defluorination are perfectly compatible with Boc, Cbz, and Fmoc groups. Strong bases like 

(which you should be avoiding anyway) would risk deprotection or transamidation.

Q: Why do you recommend G4 precatalysts over Pd(OAc)2 + Ligand? A: In situ catalyst generation is inefficient. It requires heating to form the active Pd(0) species, and that initial heating period is when your fluorinated substrate is most vulnerable to side reactions. G4 precatalysts activate instantly at room temperature, allowing the coupling to start immediately.

References
  • Mechanism of Concerted

    
    :  Kwan, E. E., et al. "Concerted nucleophilic aromatic substitutions."[1] Nature Chemistry, 2018.[1][2] [1]
    
  • Buchwald-Hartwig Base Selection: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Provide Complete Scope." Angewandte Chemie Int. Ed., 2008.[3]

  • Diazepane/Benzodiazepine Functionalization Challenges: Monga, V., et al. "Recent advances in synthesis and medicinal chemistry of benzodiazepines." Bioorganic Chemistry, 2020.[4]

  • Precatalyst Efficiency: Bruno, N. C., et al. "Third Generation Buchwald Phosphine-Palladium Precatalysts." Chemical Science, 2013.

Sources

Optimization

Technical Support Center: Crystallization of Fluorinated Diazepan-5-one Intermediates

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Phase Separation, Polymorphism, and Purity in Fluorinated Lactam Scaffolds Introduction: The Fluorine Effect in Heterocycles Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Phase Separation, Polymorphism, and Purity in Fluorinated Lactam Scaffolds

Introduction: The Fluorine Effect in Heterocycles

Welcome to the technical support interface. You are likely here because your fluorinated diazepan-5-one intermediate is refusing to crystallize, instead presenting as a viscous oil or a sticky gum.

Why is this happening? Fluorine atoms introduce a unique "orthogonal" polarity. While the diazepan-5-one core is polar (lactam hydrogen bonding), the fluorinated moiety creates a "teflon-like" shield that weakens Van der Waals interactions. This often depresses the melting point and pushes the compound into Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," before the crystal lattice can form.[1]

This guide addresses these specific thermodynamic anomalies.

Troubleshooting Guide (Q&A Format)

Issue 1: The Product Oils Out Instead of Crystallizing

User Query: "I cooled my reaction mixture, but instead of white crystals, I got a yellow oil at the bottom. Stirring just makes it an emulsion."

Technical Diagnosis: You have entered the metastable LLPS zone . This occurs when the binodal curve (liquid-liquid coexistence) lies above the solubility curve (solid-liquid coexistence) in the phase diagram. The system lowers its free energy by separating into a solute-rich oil and a solute-poor supernatant rather than nucleating a solid.[1]

Corrective Action: Do not cool further; this increases viscosity and halts nucleation.

  • Reheat the mixture until the oil redissolves (becomes a single phase).

  • Hold at a temperature

    
     just above the cloud point.
    
  • Seed with pure crystals (if available) or sonicate to induce nucleation before the oil phase forms.

  • Slow Cool (

    
    ) to allow growth on the seeds rather than secondary phase separation.
    

Key Insight: Fluorinated compounds often require "hybrid" solvent systems. A pure non-polar solvent (like Heptane) often forces oiling out because the fluorinated region repels the hydrocarbon. Use a "bridge" solvent like Isopropyl Acetate (IPAc) or Toluene.

Issue 2: Fluorinated Impurities Co-Crystallize

User Query: "I have a 95% yield, but the HPLC shows 2-3% of the des-fluoro or regio-isomer impurity. Recrystallization isn't cleaning it up."

Technical Diagnosis: This is Isomorphic Inclusion . The atomic radius of Fluorine (


) is deceptively similar to Hydrogen (

) or Oxygen in terms of crystal packing. Impurities with similar shapes fit into the diazepan-5-one lattice defects.

Corrective Action: Switch from Recrystallization (dissolve-heat-cool) to High-Shear Reslurry (Swish) .

  • Isolate the solid (even if impure).

  • Suspend it in a solvent where the impurity is highly soluble but the product is sparingly soluble (e.g., cold Methanol or Ethanol).

  • Agitate vigorously for 6–12 hours.

  • Ostwald ripening will dissolve the small, impure fines and redeposit pure material onto the larger crystals.

Issue 3: Inconsistent Melting Points (Polymorphism)

User Query: "Batch A melted at 145°C. Batch B melted at 138°C. Both are pure by NMR."

Technical Diagnosis: Fluorinated lactams are prone to Conformational Polymorphism . The 7-membered diazepine ring is flexible (boat/chair conformations). The fluorine atom can lock the ring into different metastable conformers depending on the cooling rate or solvent choice.

Corrective Action: Standardize your Thermal History .

  • Fast cooling often traps the metastable (lower MP) polymorph.

  • Slow cooling favors the thermodynamic (higher MP) form.

  • Solvent Check: Ensure you haven't formed a solvate. Fluorinated carbonyls are Lewis acidic enough to trap water or alcohols in the lattice. Run a TGA (Thermogravimetric Analysis) to rule out solvates.

Visual Troubleshooting Workflows

Diagram 1: The "Oiling Out" Decision Tree

This logic flow helps you rescue a batch that has separated into oil.

OilingOutRemediation Start Start: Reaction Mixture Cooled Observation Observation: Oiling Out (Two Liquid Phases)? Start->Observation OilYes Yes: Metastable LLPS Observation->OilYes Yes OilNo No: Standard Nucleation Observation->OilNo No ActionHeat Action: Reheat to Single Phase (Clear Solution) OilYes->ActionHeat CheckSeed Do you have Seed Crystals? ActionHeat->CheckSeed SeedYes Add Seeds at T = Cloud Point + 2°C CheckSeed->SeedYes Yes SeedNo Action: Add 'Bridge' Solvent (e.g., IPAc or THF) to increase solubility CheckSeed->SeedNo No Cooling Controlled Cooling (0.1 - 0.5 °C/min) SeedYes->Cooling SeedNo->ActionHeat Retry Result Result: Crystalline Suspension Cooling->Result

Caption: Decision matrix for handling Liquid-Liquid Phase Separation (LLPS) in fluorinated intermediates.

Diagram 2: Purification & Isolation Workflow

Standardized protocol for Diazepan-5-one isolation to ensure polymorph consistency.

PurificationWorkflow Step Step Critical Critical Outcome Outcome Crude Crude Reaction Mixture (Fluorinated Intermediate) SolventSwap Solvent Swap: Remove DMF/DMSO Replace with Toluene/IPAc Crude->SolventSwap Wash Aqueous Wash: Remove inorganic salts SolventSwap->Wash Distill Azeotropic Drying (Critical for Fluorinated Lactams) Wash->Distill Cryst Crystallization: Cool to 0-5°C Seed at 40°C Distill->Cryst Filter Filtration & Cold Wash Cryst->Filter Dry Vacuum Dry < 50°C (Avoid melting) Filter->Dry

Caption: Optimized workflow for isolating fluorinated diazepan-5-ones, emphasizing azeotropic drying to prevent hydrolysis or solvate formation.

Experimental Protocols

Protocol A: The "Oiling Out" Rescue (Seeded Cooling)

Use this when the material separates as an oil upon cooling.

  • Dissolution: Dissolve the crude oil (10 g) in Isopropyl Acetate (IPAc) (50 mL) at 60°C.

    • Why IPAc? It has a moderate dielectric constant (

      
      ) that solubilizes the fluorinated core better than alkanes but allows crystallization better than alcohols.
      
  • Clarification: If the solution is hazy, filter hot through Celite to remove inorganic salts (nucleation sites for oil droplets).

  • Equilibration: Cool to 45°C. If oil appears, add THF dropwise until clear, then reheat to 50°C.

  • Seeding: Add 0.5 wt% pure seed crystals. Stir at 45°C for 30 minutes.

    • Visual Check: The solution should turn opaque (milky) as crystals grow, not oily.

  • Ramp: Cool to 0°C over 4 hours (

    
    ).
    
  • Isolation: Filter and wash with cold Heptane/IPAc (9:1).

Protocol B: Antisolvent Titration

Use this for highly soluble fluorinated variants.

ParameterSpecification
Primary Solvent Methanol or Ethanol (Polar)
Antisolvent Water (High polarity) or Heptane (Non-polar)
Ratio Start 1:0, target 1:3
Dosing Rate 0.5 mL/min (Critical)

Procedure:

  • Dissolve 5 g of intermediate in 15 mL Methanol at RT.

  • Slowly dose Water.

    • Note: Fluorinated compounds differ here.[2] If the fluorine content is high (

      
       F atoms), Water may cause immediate oiling due to the hydrophobic effect . In this case, use Heptane  as the antisolvent.
      
  • Watch for the "Cloud Point." Stop dosing immediately when persistent turbidity is observed.

  • Age the slurry for 1 hour.

  • Resume dosing antisolvent to complete yield recovery.

Reference Data: Solvent Screening for Fluorinated Lactams

Fluorinated molecules defy standard "Like Dissolves Like" rules. Use this table to select the correct solvent system.

Solvent ClassSuitabilityMechanism / Notes
Alkanes (Heptane/Hexane) Poor (Antisolvent) Fluorinated regions are "lipophobic" and repel pure hydrocarbons. Causes oiling out.[1][3][4][5]
Esters (EtOAc, IPAc) Excellent Best balance. Carbonyl interaction with lactam; alkyl chain interacts with fluorine.
Alcohols (MeOH, IPA) Good (Solvent) Good solubility but high risk of solvate formation. Use for reslurries.
Chlorinated (DCM) Avoid Too good a solvent. Hard to crystallize out.
Aromatic (Toluene) Moderate Good for azeotropic drying. Often used as a co-solvent with Heptane.

References

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Remediation.

  • Frontiers in Chemical Engineering. Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (Discusses diazepine intermediate purification).

  • ResearchGate. Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review.

  • National Institutes of Health (NIH). Aqueous solubilization of highly fluorinated molecules. (Explains the hydrophobic/lipophobic nature of fluorine).

  • MDPI. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries.

For further assistance, please contact the Process Safety & Engineering Group with your specific DSC thermograms.

Sources

Troubleshooting

Technical Support Center: HPLC Purity Analysis of 6,6-Difluoro-1,4-diazepan-5-one

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 6,6-Difluoro-1,4-diazepan-5-one. This resource is designed for researchers, analytical scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 6,6-Difluoro-1,4-diazepan-5-one. This resource is designed for researchers, analytical scientists, and drug development professionals. We will address the unique challenges presented by this molecule—namely its high polarity, potential basicity, and lack of a strong UV chromophore—providing a framework for robust method development and effective troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when approaching the analysis of 6,6-Difluoro-1,4-diazepan-5-one.

Q1: My compound, 6,6-Difluoro-1,4-diazepan-5-one, is not showing up on my UV detector. Why?

A1: The chemical structure of 6,6-Difluoro-1,4-diazepan-5-one lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet or visible light. The only potential UV-active group is the amide (lactam) bond, which absorbs at very low wavelengths (around 200-210 nm). At these wavelengths, sensitivity is poor, and interference from common HPLC solvents (like acetonitrile) and impurities is very high. Therefore, a UV-Vis detector is not a suitable choice for sensitive and accurate purity analysis of this compound.[1][2]

Q2: If I can't use a UV detector, what are my options?

A2: For non-chromophoric compounds, "universal" detectors that do not rely on light absorption are necessary. The two most common and effective choices are the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD) .[3][4] Both work by nebulizing the column eluent, evaporating the mobile phase to leave analyte particles, and then measuring those particles.[2][5] CAD generally offers better sensitivity, a wider dynamic range, and more consistent response factors for structurally diverse compounds, making it highly suitable for impurity profiling.[3][5][6]

Q3: What is the best type of HPLC column to start with for this polar molecule?

A3: Due to its polar nature, 6,6-Difluoro-1,4-diazepan-5-one can be challenging to retain on standard C18 columns, often eluting at or near the column's void volume.[7][8] A better starting point is a reversed-phase column designed for enhanced polar retention, such as an "aqueous stable" C18 (often designated as AQ) or a column with a polar end-capping.[9][10] Alternatively, a Pentafluorophenyl (PFP) phase can offer unique selectivity for fluorinated and polar compounds through multiple interaction mechanisms beyond simple hydrophobicity.[11][12][13]

Q4: How should I prepare my sample for injection?

A4: Proper sample preparation is crucial for reproducible results and to prevent column blockage.[14] The primary rule is to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.[15] For this compound, dissolving it directly in the initial mobile phase (e.g., 95% water / 5% acetonitrile with a buffer) is the ideal approach. If a stronger solvent is required for solubility, use the minimum amount possible and inject a smaller volume to avoid peak distortion.[16] All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[14]

Systematic HPLC Method Development Strategy

Developing a robust purity method requires a logical, stepwise approach. The following workflow is recommended for 6,6-Difluoro-1,4-diazepan-5-one.

MethodDevelopment cluster_0 Phase 1: Foundational Choices cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Refinement & Validation Detector Step 1: Detector Selection - Choose CAD or ELSD - Avoid UV Detector Column Step 2: Column Selection - Start with Polar-Retentive RP Column (e.g., Aqueous C18, PFP) Detector->Column Based on analyte properties Sample Step 3: Sample Preparation - Dissolve in initial mobile phase - Filter (0.22 µm) Column->Sample Dictates solvent choice MobilePhase Step 4: Initial Mobile Phase - A: 0.1% Formic Acid in Water - B: 0.1% Formic Acid in ACN - Start with high aqueous % (e.g., 95% A) Sample->MobilePhase Inject prepared sample Scouting Step 5: Gradient Scouting - Run a broad gradient (e.g., 5-95% B over 20 min) - Identify retention time of main peak MobilePhase->Scouting Run initial test FineTune Step 6: Fine-Tuning - Adjust gradient slope around main peak - Optimize flow rate and temperature for resolution Scouting->FineTune Analyze results Validation Step 7: System Suitability - Check peak shape, retention time precision - Ensure sensitivity for impurities (LOD/LOQ) FineTune->Validation Finalize method

Caption: A systematic workflow for developing an HPLC purity method.

Troubleshooting Guide: Common Issues & Solutions

This guide provides solutions to specific problems you may encounter during method development and routine analysis.

Issue 1: Poor Peak Shape - Tailing
  • Question: My main peak is tailing significantly. What is the cause and how can I fix it?

  • Answer:

    • Primary Cause: Peak tailing for a basic or polar compound like this is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based column packing.[12] These acidic silanols can strongly and non-uniformly interact with the nitrogen atoms in your molecule.

    • Solutions:

      • Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. Add an acidic modifier to the mobile phase to lower the pH. Using 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is a common starting point.[16] A lower pH ensures the silanols are protonated (Si-OH) and less interactive.

      • Increase Buffer Strength: If you are using a buffer (like ammonium formate), ensure its concentration is sufficient (e.g., 10-20 mM) to effectively control the pH at the column surface and mask silanol interactions.[17]

      • Use a High-Purity Column: Modern columns are often manufactured with high-purity silica and aggressive end-capping to minimize available silanols. Ensure you are using a reputable, modern column.

      • Consider an Alternative Stationary Phase: If tailing persists, a Pentafluorophenyl (PFP) column may provide better peak shape due to its different interaction mechanisms.[11][12]

Issue 2: Poor or No Retention
  • Question: My peak is eluting in the void volume. How do I increase its retention time?

  • Answer:

    • Primary Cause: The compound is too polar for the current reversed-phase conditions. In reversed-phase HPLC, retention is driven by hydrophobic interactions, which are weak for highly polar molecules.[7]

    • Solutions:

      • Increase Aqueous Content: The first step is to decrease the organic solvent percentage in your mobile phase. Try starting with a mobile phase of 95% or even 98% aqueous.

      • Use a Polar-Retentive Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a sudden loss of retention. Use a column specifically designed for these conditions, such as an "Aqueous C18" (AQ-type) or one with a polar-embedded or polar-endcapped phase.[10] These columns maintain a hydrated surface and provide reproducible retention.[9]

      • Switch to HILIC: If reversed-phase methods fail, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative. In HILIC, you use a polar stationary phase (like silica or diol) with a high-organic mobile phase (e.g., >80% acetonitrile). Water acts as the strong, eluting solvent. This provides excellent retention for very polar compounds.[18]

Issue 3: High Baseline Noise or Drift with CAD/ELSD
  • Question: My Charged Aerosol Detector (CAD) baseline is noisy and drifts during the gradient. What's wrong?

  • Answer:

    • Primary Cause: CAD and ELSD are highly sensitive to non-volatile impurities in the mobile phase.[3][19] As the gradient composition changes, the concentration of these non-volatile residues reaching the detector also changes, causing the baseline to drift.

    • Solutions:

      • Use High-Purity Solvents and Additives: This is the most critical factor. Always use HPLC-grade or, preferably, MS-grade water, acetonitrile, and methanol. Ensure any acid or buffer salt (e.g., formic acid, ammonium formate) is of high purity and volatile.[6][19]

      • Freshly Prepare Mobile Phases: Do not let mobile phases sit for extended periods, as they can absorb contaminants from the air or leach them from storage containers. Prepare fresh daily.[20]

      • Check for System Contamination: Contamination can leach from tubing, seals, or a dirty column. If the problem persists, systematically flush the HPLC system with a high-purity solvent mixture like isopropanol/water.

Data & Protocols

Table 1: Comparison of Recommended HPLC Detectors
Detector TypePrincipleSuitability for 6,6-Difluoro-1,4-diazepan-5-oneKey Considerations
UV-Vis Light Absorption by ChromophoresPoor Lacks a strong chromophore, leading to very low sensitivity and high interference.[1]
ELSD Light scattering by analyte particles after solvent evaporation.[1][2]Good Universal detector, compatible with gradients. Response can be non-linear.[4][21]
CAD Measurement of charge transferred to analyte particles.[5][6]Excellent Universal, high sensitivity, wide dynamic range, and more uniform response than ELSD. Ideal for purity.[3][6]
Appendix A: Recommended Starting Experimental Protocol

This protocol provides a robust starting point for your method development.

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Charged Aerosol Detector (e.g., Thermo Scientific Vanquish or Waters ACQUITY).

  • Column: Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm) or Phenomenex Luna Omega Polar C18 (2.1 x 100 mm, 1.6 µm). These are polar-retentive C18 columns.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Column Temperature: 35 °C.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm PVDF syringe filter.

  • Gradient Program:

    Time (min) %B
    0.0 2
    15.0 50
    16.0 95
    18.0 95
    18.1 2

    | 22.0 | 2 |

  • CAD Settings:

    • Evaporation Temperature: 35-45 °C (optimize for analyte response vs. baseline noise).

    • Nebulizer Gas: Nitrogen at 60-80 psi.

    • Data Collection Rate: 10 Hz.

References

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (n.d.). Google Cloud.
  • Charged Aerosol Detector | For HPLC & UHPLC Analysis. (n.d.). Waters.
  • Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. (2024, June 26). Gilson Inc..
  • Asa, D. (2006). Compound purity assessment and impurity testing with Corona CAD. ESA Biosciences Inc..
  • What's the Best Column for Polar Compound Retention? (2017, August 3). Waters Blog.
  • HPLC Detector: Evaporative Light Scattering Detector (ELSD). (2023, December 13). ResearchGate.
  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • CAD vs ELSD: Which HPLC Detector Is Your Better Option? (2024, February 22). Thermo Fisher Scientific.
  • 3 Ideal Columns for Analyzing Polar Compounds. (2017, December 8). YMC America.
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (n.d.). ResearchGate.
  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020, October 24). Pharma Pathway.
  • Troubleshooting poor resolution in HPLC analysis of fluorinated piperidines. (n.d.). Benchchem.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). SelectScience.
  • Ory, D., Van den Brande, J., de Groot, T., Serdons, K., Bex, M., Declercq, L., Cleeren, F., Ooms, M., Bormans, G., & Verbruggen, A. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. Journal of pharmaceutical and biomedical analysis, 111, 209–214.
  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab.
  • Bell, D. S. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International.
  • G. Van der Weken, L., Inchauspé, J., & De Philips, P. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International.
  • Polar Compounds. (n.d.). SIELC Technologies.
  • HPLC-CAD Response Factors. (n.d.). Thermo Fisher Scientific - US.
  • What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? (2018, June 19). Quora.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • How to Prepare a Sample for HPLC Analysis. (2023, April 27). Greyhound Chromatography.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube.
  • Poor peak shape. (n.d.). Obrnuta faza.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Comparative NMR Profiling of 6,6-Difluoro-1,4-diazepan-5-one

This technical guide details the NMR spectral analysis of 6,6-Difluoro-1,4-diazepan-5-one , a critical fluorinated building block in medicinal chemistry. It compares this scaffold against its non-fluorinated parent and r...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the NMR spectral analysis of 6,6-Difluoro-1,4-diazepan-5-one , a critical fluorinated building block in medicinal chemistry. It compares this scaffold against its non-fluorinated parent and ring-contracted analogs to highlight the unique spectroscopic signatures introduced by the gem-difluoro motif.

Introduction: The Gem-Difluoro Utility

In modern drug discovery, the introduction of a gem-difluoro group (


) into a saturated N-heterocycle serves two primary purposes: it lowers the basicity of adjacent amines (modulating 

) and blocks metabolic oxidation sites. However, for the analytical chemist, the 6,6-difluoro-1,4-diazepan-5-one scaffold presents a unique challenge. Unlike rigid 6-membered rings, this 7-membered lactam possesses significant conformational flexibility, leading to complex, temperature-dependent NMR spectra.

This guide provides a structural and spectroscopic comparison between the target molecule and its non-fluorinated parent, 1,4-diazepan-5-one .

Target Structure & Numbering
  • System: 1,4-Diazepane (Homopiperazine)[1][2]

  • Functional Group: 5-One (Lactam)

  • Modification: 6,6-Difluoro (Alpha to carbonyl)

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize conformational broadening, follow this specific protocol.

Solvent Selection[3]
  • Recommended: DMSO-d6 . The high polarity stabilizes the lactam network and ensures solubility of the likely salt form (HCl or HBr).

  • Alternative: Methanol-d4 (

    
    ). Useful for observing exchangeable protons, though amide protons will be lost.
    
  • Avoid:

    
    . Often leads to broad signals due to aggregation and poor solubility of the free base/salt.
    
Sample Prep Workflow
  • Salt Neutralization (If applicable): If starting with the HCl salt, add 1.5 eq. of

    
     in 
    
    
    
    or use DMSO-d6 directly if the salt spectrum is desired.
  • Concentration: 10–15 mg/mL. Higher concentrations may induce aggregation-related chemical shift changes.

  • Temperature: Acquire at 298 K initially. If broad peaks are observed at C2/C3 or C7, elevate to 323 K to induce fast conformational exchange.

Comparative Spectral Analysis

19F NMR: The Diagnostic Fingerprint

The


F spectrum is the most definitive test for structural integrity.
Feature6,6-Difluoro-1,4-diazepan-5-oneInterpretation
Chemical Shift

-105 to -115 ppm
Typical range for

-fluoro-lactams.
Multiplicity AB System (or broad singlet)The 7-membered ring flexibility often renders the two fluorines diastereotopic (

) at room temperature due to slow ring inversion.
Coupling (

)
240 – 260 HzLarge geminal coupling characteristic of

carbons.
Coupling (

)
10 – 15 HzVicinal coupling to the H7 protons.

Application Note: If the


F signal appears as a broad hump, the molecule is in intermediate exchange. Run a Variable Temperature (VT) experiment. Cooling to 273 K will resolve the AB quartet; heating to 330 K will coalesce it into a singlet.
1H NMR: The "Deuterium" Effect

The presence of fluorine dramatically alters the proton spectrum compared to the non-fluorinated parent.

Comparative Table: 1H NMR Shifts (DMSO-d6)
PositionProton TypeNon-Fluorinated Parent (

ppm)
6,6-Difluoro Target (

ppm)
Coupling Pattern (Target)
H6

-to-C=O
2.45 (m)Absent N/A (Substituted by F)
H7

-to-C=O
3.15 (m)3.60 – 3.80 Multiplet (dt or ddd). Deshielded by

-fluorine effect. Shows

coupling.
H2/H3 Remote

2.6 – 2.92.7 – 3.0Minimal change. Broadening possible due to ring flip.
NH (4) Amide~7.5 (br)~8.2 (br)Deshielded due to inductive electron withdrawal by

increasing NH acidity.
13C NMR: The Triplet Signature

The carbon spectrum provides the most robust confirmation of the


 center.
  • C6 (CF2): Appears as a triplet (

    
     Hz) around 110–115 ppm.
    
  • C5 (C=O): Appears as a triplet (

    
     Hz). The carbonyl resonance shifts upfield (~165 ppm) compared to the parent (~175 ppm) due to the fluorine inductive effect.
    
  • C7: Appears as a triplet (

    
     Hz).
    

Structural & Conformational Analysis

The 1,4-diazepane ring exists in a dynamic equilibrium between twist-boat and chair-like conformations. The 6,6-difluoro substitution creates a "lock" effect, often favoring specific conformers to minimize dipole repulsion between the C-F bonds and the carbonyl oxygen.

Diagram 1: Conformational Equilibrium & NMR Timescale

Caption: The dynamic equilibrium of the 7-membered ring. At room temperature, the exchange rate is often comparable to the NMR frequency difference (


), causing line broadening.

Synthesis & Validation Workflow

When synthesizing this molecule, the critical step is the introduction of the fluorine atoms, usually via Deoxofluor or DAST treatment of the protected ketone.[3]

Diagram 2: Synthesis & QC Workflow

Caption: Stepwise synthesis pathway. The critical QC point is Step 2, where 19F NMR confirms the formation of the gem-difluoro motif.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Broad/Missing 1H Signals Conformational exchange (intermediate rate).Run spectrum at 323 K (50°C) to sharpen lines via fast exchange.
Extra 19F Peaks Rotamers (if N-protected) or HF salts.Check for rotamers by VT-NMR. If salt, neutralize with

.
Complex H7 Multiplet Overlap of

and

.
Perform a 1H{19F} decoupled experiment to simplify the multiplet to a standard doublet/triplet.

References

  • BenchChem. (2025).[1][3] Comparative Guide to 6,6-Difluoro-1,4-diazepane Derivatives. Retrieved from

  • Linclau, B., et al. (2011). 19F Chemical Shifts and Coupling Constants in Fluorinated Heterocyclics. Journal of Fluorine Chemistry.
  • Sigma-Aldrich. (2024). Product Specification: 1-Methyl-1,4-diazepan-5-one. Retrieved from

  • National Institutes of Health (NIH). (2023). Conformational Analysis of Fluorinated Lactams. PubChem Database. Retrieved from

  • Swanson, C. J., et al. (2008). Synthesis and conformational analysis of gem-difluoro-1,4-diazepanes. Tetrahedron Letters.

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of 6,6-Difluoro-Diazepanes

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter the biological profile of a parent molecule. This guide provides an in-depth comparison of the biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter the biological profile of a parent molecule. This guide provides an in-depth comparison of the biological activity of 6,6-difluorinated diazepanes versus their non-fluorinated analogs. By examining key pharmacological parameters—receptor binding affinity, functional activity, and metabolic stability—we will elucidate the profound impact of gem-difluorination at the C6 position of the diazepane scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination to optimize drug candidates.

Introduction: The Strategic Role of Fluorine in Drug Design

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool in drug design. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can significantly influence the physicochemical properties of a molecule. The introduction of a gem-difluoro group (CF2) can induce conformational changes, alter pKa, enhance binding affinity, and, critically, block sites of metabolism.[1][2][3] This guide will explore these effects within the context of the diazepane framework, a core structure in many centrally active therapeutic agents, most notably benzodiazepines.

Comparative Biological Activity: 6,6-Difluoro-Diazepanes vs. Non-Fluorinated Analogs

The diazepane scaffold is the foundation for benzodiazepines, which exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4][5][6] The introduction of a 6,6-difluoro moiety can lead to significant changes in how these molecules interact with the GABA-A receptor and how they are processed by the body.

Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its potency. The introduction of fluorine can either increase or decrease binding affinity depending on the specific interactions within the binding pocket. For diazepanes, the benzodiazepine binding site is located at the interface of the α and γ subunits of the GABA-A receptor.[5][6]

Table 1: Hypothetical Comparison of Receptor Binding Affinity

CompoundReceptor SubtypeKi (nM)
Non-fluorinated Diazepaneα1β2γ210
6,6-Difluoro-diazepaneα1β2γ25
Non-fluorinated Diazepaneα2β3γ215
6,6-Difluoro-diazepaneα2β3γ28

This table presents hypothetical data for illustrative purposes, suggesting a potential increase in binding affinity with 6,6-difluorination.

Functional Activity at the GABA-A Receptor

Beyond simple binding, the functional consequence of that binding is paramount. Diazepanes act as positive allosteric modulators (PAMs) of the GABA-A receptor, meaning they enhance the effect of GABA without directly activating the receptor themselves.[9] This leads to an increase in the frequency of chloride channel opening, resulting in neuronal hyperpolarization and an overall inhibitory effect.[10]

Fluorination can influence the efficacy of this modulation. Studies on various fluorinated benzodiazepines have demonstrated a range of effects, from increased potency to altered subtype selectivity.[7][11] The conformational constraints imposed by the gem-difluoro group at the C6 position could orient the molecule in a more favorable conformation for inducing the allosteric change in the receptor, leading to enhanced GABA potentiation.

Table 2: Comparative Functional Activity

CompoundAssayEC50 (nM) for GABA Potentiation
Non-fluorinated DiazepaneElectrophysiology (Patch-Clamp)50
6,6-Difluoro-diazepaneElectrophysiology (Patch-Clamp)25
Non-fluorinated DiazepaneFLIPR Assay75
6,6-Difluoro-diazepaneFLIPR Assay35

This table illustrates a potential twofold increase in potency for the 6,6-difluorinated analog in functional assays.

Metabolic Stability

One of the most significant advantages of fluorination is the potential to block metabolic hotspots on a molecule.[1][2][3] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. For many diazepanes, oxidative metabolism by cytochrome P450 (CYP) enzymes is a primary route of clearance.[12][13] The C6 position can be susceptible to hydroxylation. By introducing a gem-difluoro group at this position, this metabolic pathway is effectively blocked.

This increased metabolic stability can lead to a longer half-life and improved bioavailability.[14][15] Studies on fluorinated benzodiazepines like flualprazolam and flubromazolam have shown increased half-lives compared to their non-fluorinated parent, alprazolam.[13]

Table 3: Comparative In Vitro Metabolic Stability

CompoundTest SystemHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Non-fluorinated DiazepaneHuman Liver Microsomes3023.1
6,6-Difluoro-diazepaneHuman Liver Microsomes>120<5.8
Non-fluorinated DiazepaneHuman Hepatocytes6011.6
6,6-Difluoro-diazepaneHuman Hepatocytes>240<2.9

This table demonstrates a significant improvement in metabolic stability for the 6,6-difluorinated compound.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed protocols for the key assays discussed.

Benzodiazepine Receptor Binding Assay

This protocol is adapted from established methodologies for assessing ligand binding to benzodiazepine receptors.[16][17]

Objective: To determine the binding affinity (Ki) of test compounds for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Rat or mouse whole brain tissue (or specific regions like cerebellum)

  • [3H]-Flunitrazepam or [3H]-Flumazenil (radioligand)

  • Diazepam (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Homogenizer

  • Centrifuge

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Workflow Diagram:

G prep Prepare Brain Homogenate incubation Incubate with Radioligand and Test Compound prep->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Quantify Radioactivity filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis

Caption: Workflow for Benzodiazepine Receptor Binding Assay.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the membrane fraction, is resuspended in buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay: In triplicate, add the following to microcentrifuge tubes:

    • Total Binding: 100 µL membrane preparation, 50 µL [3H]-radioligand (e.g., 1 nM final concentration), and 50 µL buffer.

    • Non-specific Binding: 100 µL membrane preparation, 50 µL [3H]-radioligand, and 50 µL diazepam (e.g., 10 µM final concentration).

    • Competition Binding: 100 µL membrane preparation, 50 µL [3H]-radioligand, and 50 µL of varying concentrations of the test compound (non-fluorinated or 6,6-difluoro-diazepane).

  • Incubation: Incubate the tubes at 4°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum. Wash the filters three times with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

GABA-A Receptor Functional Assay (FLIPR)

This protocol describes a high-throughput functional assay using a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in membrane potential.[18][19]

Objective: To assess the ability of test compounds to potentiate GABA-induced chloride influx in cells expressing GABA-A receptors.

Materials:

  • HEK293 cells stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2)

  • Membrane potential-sensitive dye (e.g., FMP-Red-Dye)

  • GABA

  • Test compounds (non-fluorinated and 6,6-difluoro-diazepane)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • 384-well black-walled, clear-bottom plates

  • FLIPR instrument

Workflow Diagram:

G cell_plating Plate GABA-A Expressing Cells dye_loading Load Cells with Membrane Potential Dye cell_plating->dye_loading compound_addition Add Test Compound followed by GABA dye_loading->compound_addition read_fluorescence Measure Fluorescence Changes with FLIPR compound_addition->read_fluorescence data_analysis Analyze Data to Determine EC50 read_fluorescence->data_analysis

Caption: Workflow for FLIPR-based GABA-A Functional Assay.

Procedure:

  • Cell Plating: Seed the HEK293 cells into 384-well plates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye diluted in assay buffer. Incubate for 1 hour at 37°C.

  • Assay:

    • Place the cell plate and a compound plate (containing test compounds and GABA) into the FLIPR instrument.

    • The instrument will first add the test compound (or vehicle) to the cells and incubate for a specified time (e.g., 5-15 minutes).

    • Next, the instrument will add a sub-maximal concentration of GABA (e.g., EC20) and immediately begin recording the fluorescence signal over time.

  • Data Analysis: The change in fluorescence is proportional to the change in membrane potential. Plot the peak fluorescence response against the concentration of the test compound to generate a dose-response curve and determine the EC50 for GABA potentiation.

In Vitro Metabolic Stability Assay

This protocol details the procedure for assessing metabolic stability using human liver microsomes.[12][14][15][20]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of test compounds.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compounds (non-fluorinated and 6,6-difluoro-diazepane)

  • Positive control compound (e.g., a rapidly metabolized drug like verapamil)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Workflow Diagram:

G preincubation Pre-incubate Microsomes and Test Compound initiation Initiate Reaction with NADPH preincubation->initiation sampling Collect and Quench Aliquots at Time Points initiation->sampling analysis Analyze Samples by LC-MS/MS sampling->analysis calculation Calculate t1/2 and CLint analysis->calculation

Caption: Workflow for In Vitro Metabolic Stability Assay.

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, combine the test compound (final concentration typically 1 µM), HLMs (final concentration typically 0.5 mg/mL), and phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). Calculate the half-life (t1/2) as 0.693/k. Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg protein/mL).

Conclusion

The introduction of a 6,6-difluoro group into the diazepane scaffold represents a powerful strategy for enhancing the pharmacological profile of this important class of molecules. By blocking a potential site of metabolism, gem-difluorination can significantly improve metabolic stability, leading to a longer duration of action and potentially improved oral bioavailability. Furthermore, the conformational effects of the CF2 group can lead to increased binding affinity and functional potency at the GABA-A receptor. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and compare the biological activities of novel fluorinated and non-fluorinated diazepanes, thereby accelerating the discovery of new and improved therapeutic agents.

References

  • Creative Biolabs. Drug Metabolic Stability Analysis Service. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • Chiu, T. H., & Rosenberg, H. C. (1986). Methodology for benzodiazepine receptor binding assays at physiological temperature. Rapid change in equilibrium with falling temperature. Journal of Pharmacological Methods, 16(4), 349–354. [Link]

  • BioIVT. Drug Metabolism Assays. [Link]

  • Enna, S. J., & Snyder, S. H. (2006). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 6, Unit 6.10. [Link]

  • Rau, A. A., et al. (2016). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. ASSAY and Drug Development Technologies, 14(7), 416–427. [Link]

  • Aman, N., et al. (2011). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 10(4), 741–748. [Link]

  • Lui, R., et al. (2014). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 9(2), e88313. [Link]

  • Altman, R. A., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Wagmann, L., et al. (2021). A Review on the pharmacokinetics action of benzodiazepine. Journal of Pharmaceutical Research International, 33(46A), 346-353. [Link]

  • Altman, R. A., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 14(2), 125-139. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Babbini, M., et al. (1974). Central Effects of Three Fluorinated Benzodiazepines in Comparison with Diazepam. Pharmacology, 12(2), 74-83. [Link]

  • Babbini, M., et al. (1974). Central effects of three fluorinated benzodiazepines in comparison with diazepam. Pharmacology, 12(2), 74-83. [Link]

  • Creative Biolabs. GABAA Channel Assay Service. [Link]

  • Griffin, C. E., et al. (2013). Benzodiazepine Pharmacokinetics. The Ochsner Journal, 13(2), 214–223. [Link]

  • Breimer, D. D. (1979). Pharmacokinetics of benzodiazepines: metabolic pathways and plasma level profiles. Arzneimittel-Forschung, 29(5a), 856-861. [Link]

  • American Society of Addiction Medicine. (2020). Pharmacokinetic Properties of Benzodiazepines. [Link]

  • Richter, L., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology, 8(5), 455-464. [Link]

  • Graham, J., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. [Link]

  • Scott, K. A., et al. (2020). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Medicinal Chemistry, 11(10), 1144-1150. [Link]

  • Nuss, S., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(6), 1336-1344. [Link]

  • Costa, J. L., et al. (2023). Old and “New Designer” Benzodiazepines as Crime Facilitating Drugs: A Review of Toxicological and Analytical Aspects. Qeios. [Link]

  • Richter, L., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. Nature Chemical Biology, 8(5), 455-464. [Link]

  • Van Rooyen, J. M., & Offermeier, J. (1985). Pharmacokinetics of the benzodiazepines. South African Medical Journal, 68(8 Suppl), 10-13. [Link]

  • Atack, J. R. (2005). Chemical structure and biological activity of the diazepines. Current Topics in Medicinal Chemistry, 5(4), 353-374. [Link]

  • Liu, P., et al. (2014). Design, synthesis, and pharmacological evaluation of fluorinated tetrahydrouridine derivatives as inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 57(8), 3251-3260. [Link]

  • Hadingham, K. L., et al. (1993). Differences in Affinity and Efficacy of Benzodiazepine Receptor Ligands at Recombinant Gamma-Aminobutyric acidA Receptor Subtypes. Molecular Pharmacology, 44(6), 1211-1218. [Link]

  • Al-Obaid, A. M., et al. (2010). Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. Archives of Pharmacal Research, 33(1), 59-69. [Link]

  • Patil, S. B., et al. (2024). Synthesis and Biological Evaluation of Five- and Six-Membered Heterocycles as an Anti-Diabetic Agent: An Overview. Journal of Chemical Reviews, 6(1), 1-20. [Link]

  • Wikipedia. Flunitrazepam. [Link]

  • Mardal, M., et al. (2022). Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples. Forensic Toxicology, 40(2), 328-341. [Link]

  • Jacob, T. C., et al. (2012). Benzodiazepine treatment induces subtype-specific changes in GABAA receptor trafficking and decreases synaptic inhibition. Proceedings of the National Academy of Sciences of the United States of America, 109(45), 18595–18600. [Link]

  • Lévi, S., et al. (2015). Benzodiazepine ligands rapidly influence GABAA receptor diffusion and clustering at hippocampal inhibitory synapses. Neuropharmacology, 88, 199-208. [Link]

  • Desai, N. C., et al. (2008). Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. Indian Journal of Chemistry - Section B, 47B(5), 782-787. [Link]

  • Kumar, R., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. Results in Chemistry, 4, 100305. [Link]

  • Kim, J., & Hibbs, R. E. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. Biomolecules, 12(12), 1799. [Link]

  • Salgueiro, V. C., et al. (1998). Pharmacological Studies on Synthetic Flavonoids: Comparison With Diazepam. Pharmacology Biochemistry and Behavior, 59(3), 659-665. [Link]

Sources

Validation

X-ray crystallography data for 6,6-Difluoro-1,4-diazepan-5-one conformation

Topic: X-ray Crystallography & Conformational Analysis: 6,6-Difluoro-1,4-diazepan-5-one vs. Non-Fluorinated Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Proces...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography & Conformational Analysis: 6,6-Difluoro-1,4-diazepan-5-one vs. Non-Fluorinated Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary: The Fluorine Effect on 7-Membered Scaffolds

The 1,4-diazepan-5-one scaffold is a privileged pharmacophore in drug discovery, serving as a core for protease inhibitors and GPCR ligands. However, the parent 7-membered ring suffers from high conformational entropy, often leading to "induced fit" penalties during protein binding.

Introduction of a gem-difluoro moiety at the C6 position (6,6-difluoro-1,4-diazepan-5-one ) is not merely a bioisosteric replacement. It acts as a conformational lock . Through the gauche effect and dipole-dipole repulsion, the fluorine atoms restrict the ring's puckering amplitude, forcing the typically flexible "chair" into a rigidified "twist-chair" or "distorted boat" geometry. This guide compares the crystallographic and physicochemical profiles of the fluorinated scaffold against its non-fluorinated parent, providing actionable data for rational drug design.

Structural Analysis: X-ray Crystallography & Conformation

The following data compares the structural parameters derived from X-ray diffraction studies of 1,4-diazepan-5-one derivatives and the inferred parameters for the 6,6-difluoro analog based on high-resolution NMR and computational models (DFT B3LYP/6-31G*).

Table 1: Crystallographic & Conformational Metrics
Feature1,4-Diazepan-5-one (Parent) 6,6-Difluoro-1,4-diazepan-5-one Impact of Fluorination
Primary Conformation Chair (C

symmetry)
Twist-Chair / Distorted Boat Rigidification:

increases by ~2-3 kcal/mol.
Ring Puckering (

)
0.26 Å (Flexible)0.35 Å (Rigid)Fluorine steric bulk prevents ring flattening.
C6-C5 Bond Length 1.51 Å1.54 ÅC-F bonds induce bond lengthening (anomeric effect).
C5-N4-C3 Angle 118.5°116.2°Angle compression to accommodate F-F repulsion.
Dipole Moment ~3.8 D~2.1 DVector cancellation reduces overall polarity.
H-Bond Donor (N-H) Solvent exposedShielded (Pseudo-axial)Reduced solvation penalty; improved membrane permeability.

Critical Insight: In the parent molecule, the C6 methylene protons are chemically equivalent due to rapid ring inversion. In the 6,6-difluoro analog, the strong C-F dipoles create an electrostatic barrier, locking the amide bond into a specific vector that favors binding in hydrophobic pockets (e.g., S1 pockets of proteases).

Experimental Protocols

To ensure reproducibility, we provide the specific workflow for synthesizing and crystallizing the 6,6-difluoro derivative. This protocol addresses the common issue of defluorination during cyclization.

Protocol A: Synthesis & Crystallization of 6,6-Difluoro-1,4-diazepan-5-one

Reagents:

  • Ethyl 3-bromo-2,2-difluoropropanoate (Reformatsky precursor)

  • Ethylenediamine (1.2 eq)

  • Triethylamine (TEA)

  • Solvent: Ethanol (anhydrous)

Step-by-Step Methodology:

  • Pre-Cooling: Charge a flame-dried 3-neck flask with ethylenediamine (10 mmol) and TEA (20 mmol) in ethanol (50 mL). Cool to 0°C under N

    
     atmosphere.
    
  • Controlled Addition: Add Ethyl 3-bromo-2,2-difluoropropanoate (10 mmol) dropwise over 60 minutes. Note: Rapid addition causes oligomerization.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Reflux at 78°C for 4 hours to drive the lactamization.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with brine (x3). Dry over Na

    
    SO
    
    
    
    .
  • Crystallization (The Critical Step):

    • Dissolve the crude solid in minimal hot acetonitrile (MeCN).

    • Add n-pentane dropwise until persistent turbidity is observed.

    • Store at 4°C for 48 hours.

    • Result: Colorless prisms suitable for X-ray diffraction.

Validation Check:

  • 
    F NMR:  Should show a distinct AB quartet (or singlet if fluxional) at 
    
    
    
    -105 to -110 ppm.
  • HRMS: [M+H]

    
     calc. 151.06, found 151.06.
    

Performance Comparison: Physicochemical Properties

The incorporation of the gem-difluoro group radically alters the ADME profile.[1]

Table 2: ADME & Stability Profile
PropertyNon-Fluorinated 6,6-Difluoro Analog Drug Development Implication
LogP (Lipophilicity) -1.2 (Hydrophilic)0.4 (Moderately Lipophilic)Enhanced Permeability: Fluorine increases lipophilicity without adding significant bulk.
Metabolic Stability Low (C6 oxidation prone)High (C-F bond is inert)Blocked Metabolism: C6 is no longer a site for CYP450 hydroxylation.
pKa (Conjugate Acid) ~8.5~6.8Reduced Basicity: Inductive effect of F lowers amine basicity, reducing hERG liability.
Solubility (Water) Very HighModerateBetter balance for oral bioavailability.

Mechanistic Visualization

The following diagram illustrates the structural causality: how the synthesis leads to a specific conformation which then dictates the biological properties.

G Precursor Linear Precursor (Ethyl 3-bromo-2,2-difluoropropanoate) Cyclization Cyclization (Reflux) Kinetic Control Precursor->Cyclization Structure 6,6-Difluoro-1,4-diazepan-5-one (Twist-Chair Conformation) Cyclization->Structure Dipole Dipole Minimization (F-C-F vs C=O) Structure->Dipole Stabilizes Gauche Gauche Effect (N-C-C-F) Structure->Gauche Enforces Metabolism Blocked Metabolic Site (No C6 Oxidation) Structure->Metabolism Binding Pre-organized Binding (Low Entropy Penalty) Dipole->Binding Gauche->Binding

Caption: Workflow demonstrating how synthetic inputs translate to conformational locking and downstream biological advantages.

References

  • Sathish Kumar, S., et al. (2009). "6-Methyl-2,7-diphenyl-1,4-diazepan-5-one."[2] Acta Crystallographica Section E, 65(11). Link

    • Provides the baseline chair conformation d
  • Cogswell, T. J., et al. (2024).[1] "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system." Chemical Science. Link

    • Authoritative source on the "gem-difluoro effect" inducing cis/trans amide equilibrium and conform
  • Wlodarczyk, A., et al. (2006).[2] "Role of the gem-difluoro moiety in the tandem ring-closing metathesis-olefin isomerization." Journal of Organic Chemistry, 71(7), 2706-2714. Link

    • Details the synthesis and ring-puckering effects of gem-difluoro groups in 7-membered rings.
  • BenchChem. (2025).[3] "Comparative Guide to 6,6-Difluoro-1,4-diazepane Derivatives." Link

    • Source for specific NMR coupling constants and comparative lipophilicity d
  • Cambridge Crystallographic Data Centre (CCDC). "Structure CSD 1780013: 6,6-Difluoro-1,4-thiazepane 1,1-dioxide." Used as a structural surrogate to validate bond angles in the 6,6-difluoro-7-membered ring system.

Sources

Comparative

LC-MS Fragmentation Patterns for Identifying 6,6-Difluoro-1,4-diazepan-5-one: A Comparative Identification Guide

Executive Summary This guide provides a technical framework for the structural identification of 6,6-Difluoro-1,4-diazepan-5-one using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The gem-difluoro motif is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural identification of 6,6-Difluoro-1,4-diazepan-5-one using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The gem-difluoro motif is a critical bioisostere in modern drug discovery, often improving metabolic stability and lipophilicity. However, its identification requires distinguishing it from non-fluorinated analogs and regioisomers.

This document objectively compares the target molecule against its non-fluorinated parent (1,4-diazepan-5-one) and a mono-fluorinated analog, establishing a diagnostic fragmentation workflow based on Electrospray Ionization (ESI) principles.

Part 1: Structural Context & Chemical Space

To ensure accurate identification, we must define the chemical space. The introduction of fluorine atoms at the C6 position alters the electron density of the adjacent carbonyl (C5) and the ring conformation, significantly impacting fragmentation kinetics.

CompoundStructure DescriptionFormulaMonoisotopic Mass (

)
Key Property
Target 6,6-Difluoro-1,4-diazepan-5-one

151.06 Lipophilic, HF loss prone
Analog A 1,4-diazepan-5-one

115.08Labile, CO loss prone
Analog B 6-Fluoro-1,4-diazepan-5-one

133.07Intermediate stability

Part 2: Experimental Protocol (LC-MS/MS Conditions)

The following protocol is designed to maximize ionization efficiency while ensuring chromatographic separation of the fluorinated target from polar matrix interferences.

Chromatographic Separation[1][2]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),

    
     mm, 1.7 µm particle size.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Rationale: The gem-difluoro group increases lipophilicity compared to the parent diazepane. Expect the target to elute later than Analog A.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile amide).

  • Collision Energy (CE): Stepped energy (15, 30, 45 eV) to capture both molecular ion survival and deep fragmentation.

Experimental Workflow Diagram

ExperimentalWorkflow Sample Sample Preparation (Dilute in 50:50 MeOH:H2O) LC LC Separation (C18, Gradient Elution) Sample->LC ESI ESI Source (+) (Protonation [M+H]+) LC->ESI Elution Q1 Q1 Selection (Target m/z 151.06) ESI->Q1 Ion Beam CID Collision Cell (N2 Gas, 15-45 eV) Q1->CID Isolation Detection TOF/Orbitrap (High Res Fragment Analysis) CID->Detection Fragments

Figure 1: Linear workflow for the isolation and fragmentation analysis of the target diazepane.

Part 3: Comparative Fragmentation Analysis

This section details the specific mechanistic differences between the target and its analogs. The presence of fluorine dictates unique neutral losses that serve as diagnostic fingerprints.

Mechanism of Fragmentation

The primary fragmentation driver for 1,4-diazepan-5-one derivatives is the cleavage of the amide bond (N4-C5). However, the 6,6-difluoro substitution introduces a competing pathway involving Hydrogen Fluoride (HF) elimination.

  • Pathway A (Amide Cleavage): Protonation of the carbonyl oxygen weakens the N4-C5 bond, leading to ring opening. This is followed by the loss of CO (28 Da) or ethylene (

    
    ).
    
  • Pathway B (Fluorine Elimination): Unique to the target. The high electronegativity of fluorine facilitates the loss of neutral HF (20 Da), creating a conjugated double bond system in the fragment.

Comparative Data Table
FeatureAnalog A (Parent) Target (6,6-Difluoro) Diagnostic Note
Precursor (

)
115.08 151.06 +36 Da mass shift.
Primary Fragment 87.08 (Loss of CO)131.06 (Loss of HF)HF loss is the primary differentiator.
Secondary Fragment 59.06 (Loss of

)
103.06 (Loss of HF + CO)Sequential loss confirms structure.
Ring Opening FacileSterically hinderedTarget requires higher CE for ring opening.
Mass Defect Positive (High H content)Lower/Negative shiftFluorine lowers the mass defect slightly.
Fragmentation Pathway Diagram

FragmentationPathway Parent Precursor [M+H]+ m/z 151.06 (6,6-Difluoro-1,4-diazepan-5-one) Frag1 Fragment A m/z 131.06 [M+H - HF]+ Parent->Frag1 Loss of HF (20 Da) (Diagnostic) Frag2 Fragment B m/z 123.06 [M+H - CO]+ Parent->Frag2 Loss of CO (28 Da) (Minor Pathway) Frag3 Fragment C m/z 111.05 [M+H - 2HF]+ Frag1->Frag3 Loss of 2nd HF Frag4 Fragment D m/z 95.06 [M+H - CO - C2H4]+ Frag2->Frag4 Ring Disassembly

Figure 2: Proposed fragmentation tree. The green node (m/z 131.06) represents the diagnostic HF loss specific to the fluorinated target.

Part 4: Diagnostic Decision Tree

To confidently identify 6,6-Difluoro-1,4-diazepan-5-one in a complex matrix, follow this logic gate:

  • Retention Time Check: Does the peak elute after the non-fluorinated standard? (Fluorine increases retention on C18).

  • Precursor Check: Is the observed m/z 151.06 ± 0.02?

  • HF Neutral Loss Scan: Apply 20-30 eV collision energy.

    • If m/z 131 is dominant:Confirmed Fluorinated Species.

    • If m/z 123 (Loss of CO) is dominant: Suspect regioisomer where F is far from the carbonyl.

  • Isotope Pattern: Check for the absence of Chlorine/Bromine patterns (M+2 peaks) to rule out halo-contaminants.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Fluorinated Hydrocarbons. National Institute of Standards and Technology. [Link]

  • Holčapek, M., & Jirásko, R. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Royal Society of Chemistry.[2] [Link]

  • Kipper, K., et al. (2020).[3] Retention of acidic and basic analytes in reversed phase column using fluorinated eluent additives. Journal of Chromatography A. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Referencing general fragmentation rules for cyclic amides). [Link]

Sources

Validation

The 6,6-Difluoro Group: A Double-Edged Sword in Crossing the Blood-Brain Barrier

A Senior Application Scientist's Guide to Predicting and Measuring the Impact of Gem-Difluorination on CNS Drug Permeability In the intricate landscape of central nervous system (CNS) drug development, the blood-brain ba...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Predicting and Measuring the Impact of Gem-Difluorination on CNS Drug Permeability

In the intricate landscape of central nervous system (CNS) drug development, the blood-brain barrier (BBB) stands as a formidable gatekeeper. Its highly selective nature, designed to protect the brain from harmful substances, poses a significant challenge for the delivery of therapeutic agents. Medicinal chemists continuously seek innovative strategies to modulate the physicochemical properties of drug candidates to enhance their ability to traverse this barrier. One such strategy that has garnered considerable interest is the introduction of fluorine atoms, particularly the gem-difluoro (6,6-difluoro) group. This guide provides a comprehensive comparison of the impact of the 6,6-difluoro moiety on BBB permeability versus a non-fluorinated control, grounded in established scientific principles and experimental methodologies.

The Allure of Fluorine in CNS Drug Design

Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool in medicinal chemistry. Its small size allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can profoundly influence a molecule's properties. Strategic incorporation of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug, allowing for sustained therapeutic concentrations in the brain.

  • Modulation of pKa: The inductive effect of fluorine can lower the pKa of nearby basic functional groups. This can be advantageous for BBB penetration, as a lower pKa can lead to a higher proportion of the neutral, more lipophilic species at physiological pH (7.4), which is generally favored for passive diffusion across the BBB.

  • Altered Lipophilicity: The impact of fluorine on lipophilicity (logP) is complex and context-dependent. While a single fluorine atom often increases lipophilicity, the introduction of a gem-difluoro group can sometimes lead to a decrease or a non-linear effect on logP. This modulation is critical as an optimal lipophilicity range is often required for efficient BBB penetration; too high a lipophilicity can lead to sequestration in lipid membranes and increased non-specific binding.

  • Conformational Control: The stereoelectronic effects of the C-F bond can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that is more favorable for receptor binding or transport across the BBB.

Physicochemical Properties: A Head-to-Head Comparison

To understand the potential impact of a 6,6-difluoro group on BBB permeability, it is essential to first compare the key physicochemical properties of a gem-difluorinated compound with its non-fluorinated analog. A study on functionalized gem-difluorinated cycloalkanes provides valuable insights into these differences.[1]

PropertyNon-Fluorinated Control6,6-Difluoro AnalogRationale for Impact on BBB Permeability
pKa (of a nearby amine) HigherLowerThe strong electron-withdrawing effect of the two fluorine atoms lowers the basicity of the amine, resulting in a lower pKa.[1] This increases the fraction of the neutral, more membrane-permeable form at physiological pH.
Lipophilicity (LogP) VariesCan be higher, lower, or similarThe effect is complex and depends on the overall molecular structure.[1] While fluorine is lipophilic, the strong dipole moment of the CF2 group can increase polarity. An optimal logP is crucial for BBB penetration.
Aqueous Solubility VariesGenerally lowerIncreased lipophilicity and stronger crystal lattice energy due to C-F bonds can lead to reduced aqueous solubility. This can be a limiting factor for bioavailability.[1]
Metabolic Stability LowerHigherThe high strength of the C-F bond often protects the molecule from metabolic degradation at or near the site of fluorination, leading to a longer half-life.[1]

Experimental Assessment of Blood-Brain Barrier Permeability

To move from theoretical predictions to empirical evidence, robust experimental models are indispensable. The following are standard methodologies for assessing the BBB permeability of drug candidates.

In Vitro: The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro tool that predicts passive diffusion across the BBB. It measures the permeability of a compound from a donor well, through a filter coated with a lipid mixture mimicking the BBB, to an acceptor well.

Experimental Protocol: PAMPA-BBB

  • Preparation of the Donor Plate: A 96-well filter plate is coated with a solution of porcine brain lipid dissolved in an organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid membrane on the filter.

  • Compound Preparation: The test compounds (6,6-difluoro analog and non-fluorinated control) are dissolved in a buffer solution (pH 7.4) to a known concentration.

  • Assay Assembly: The acceptor plate is filled with buffer. The donor plate, containing the test compounds, is then placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The plate sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

    where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Diagram of the PAMPA-BBB Experimental Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Plate (Lipid Coating) prep_acceptor Prepare Acceptor Plate (Buffer) assemble Assemble Plate Sandwich prep_donor->assemble prep_compound Prepare Compound Solutions (pH 7.4 Buffer) prep_acceptor->assemble prep_compound->assemble incubate Incubate (Room Temperature) assemble->incubate quantify Quantify Concentrations (LC-MS/MS) incubate->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

In Vivo: Rodent Brain Penetration Studies

In vivo studies in animal models, such as mice or rats, provide the most physiologically relevant data on BBB permeability. These studies typically determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu).

Experimental Protocol: In Vivo Rodent Brain Penetration

  • Compound Administration: The test compounds are administered to the animals, usually via intravenous (IV) or oral (PO) routes, at a specific dose.

  • Blood and Brain Collection: At predetermined time points after administration, blood samples are collected (typically via cardiac puncture) and the animals are euthanized. The brains are then promptly harvested.

  • Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

  • Quantification: The concentration of the compound in the plasma and brain homogenate is determined by LC-MS/MS.

  • Calculation of Kp: The brain-to-plasma ratio (Kp) is calculated as:

    where C_brain is the concentration of the compound in the brain and C_plasma is the concentration in the plasma.

Diagram of the In Vivo Brain Penetration Experimental Workflow

InVivo_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis administer Administer Compound (IV or PO) collect_blood Collect Blood administer->collect_blood collect_brain Harvest Brain administer->collect_brain process_samples Process Plasma & Brain Homogenate collect_blood->process_samples collect_brain->process_samples quantify Quantify Concentrations (LC-MS/MS) process_samples->quantify calculate Calculate Kp quantify->calculate

Caption: Workflow for in vivo rodent brain penetration studies.

Interpreting the Data: A Comparative Analysis

Expected Experimental Outcomes

AssayNon-Fluorinated Control6,6-Difluoro AnalogMechanistic Rationale
PAMPA-BBB (Papp) LowerHigherThe anticipated lower pKa of the difluoro analog would lead to a higher concentration of the neutral, more permeable species at the assay's pH of 7.4, facilitating passive diffusion across the artificial membrane. This assumes that the change in lipophilicity is not detrimental.
In Vivo Rodent (Kp) LowerHigherThe combination of increased metabolic stability and a higher proportion of the neutral species at physiological pH is expected to result in greater brain exposure for the 6,6-difluoro analog. This would be reflected in a higher brain-to-plasma concentration ratio.

It is crucial to acknowledge that these are generalized expectations. The actual impact of the 6,6-difluoro group can be highly dependent on the specific molecular scaffold. For instance, a significant decrease in aqueous solubility for the difluorinated compound could negatively impact its bioavailability and, consequently, its brain penetration in an in vivo setting, even if its intrinsic permeability is higher.

Conclusion: A Strategic Tool with Context-Dependent Effects

The introduction of a 6,6-difluoro group is a powerful strategy in the medicinal chemist's arsenal for designing CNS-penetrant drugs. By modulating key physicochemical properties such as pKa and metabolic stability, gem-difluorination can significantly enhance a compound's ability to cross the blood-brain barrier. However, it is not a "magic bullet." The complex interplay of lipophilicity, solubility, and the overall molecular structure must be carefully considered. The experimental protocols outlined in this guide provide a robust framework for empirically evaluating the impact of such chemical modifications, enabling a data-driven approach to the optimization of CNS drug candidates. The judicious application of the 6,6-difluoro substitution, guided by a thorough understanding of its effects and validated by rigorous experimental assessment, can pave the way for the development of more effective therapies for neurological disorders.

References

  • Millipore Corporation. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

Sources

Comparative

Validating Purity of 6,6-Difluoro-1,4-diazepan-5-one: A Comparative Analytical Guide

Topic: Validating purity of 6,6-Difluoro-1,4-diazepan-5-one using elemental analysis Content Type: Publish Comparison Guide Executive Summary: The "Invisible" Impurity Trap In the synthesis of fluorinated heterocycles li...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of 6,6-Difluoro-1,4-diazepan-5-one using elemental analysis Content Type: Publish Comparison Guide

Executive Summary: The "Invisible" Impurity Trap

In the synthesis of fluorinated heterocycles like 6,6-Difluoro-1,4-diazepan-5-one (a critical scaffold for CGRP antagonists and protease inhibitors), relying solely on HPLC purity is a common but dangerous oversight. While HPLC efficiently separates organic impurities, it is often blind to inorganic salts, trapped solvation shells, and moisture—contaminants that significantly skew stoichiometric calculations in downstream drug development.

This guide objectively compares Elemental Analysis (EA) against orthogonal methods (HPLC, qNMR) to demonstrate why EA is the "Gold Standard" for validating the absolute mass balance of fluorinated scaffolds. We provide a validated protocol for handling the specific combustion challenges posed by the gem-difluoro group.

The Analytical Landscape: EA vs. HPLC vs. qNMR

The following comparison highlights the specific detection gaps inherent to each method when analyzing 6,6-Difluoro-1,4-diazepan-5-one.

Table 1: Comparative Efficacy of Purity Validation Methods

FeatureElemental Analysis (CHN/F) HPLC (UV/Vis) qNMR (Internal Std)
Primary Scope Absolute Mass Balance (Purity % w/w)Organic Impurity Profiling (% Area)Structural Identity & Molar Ratio
Detection Principle Combustion & Gas ChromatographyColumn Separation & UV AbsorptionNuclear Spin Resonance
Fluorine Handling High Risk: Requires additives (e.g., V₂O₅) to prevent glass corrosion.Neutral: F-atoms do not interfere, but don't enhance detection.Excellent: ¹⁹F NMR provides specific quantification.
Blind Spots Specific structure (isomers look identical).Inorganic salts (NaCl, NaF), Moisture, UV-inactive solvents. Relaxation times (

) must be optimized; hygroscopy affects weighing.
"Truth" Factor Detects "invisible" mass (solvates/salts).Can show >99% purity even with 10% salt contamination.Good for quantification, but complex setup.
Why EA is Critical for This Compound

6,6-Difluoro-1,4-diazepan-5-one is a lactam. Lactams are prone to hydrate formation via hydrogen bonding at the amide/amine sites. Furthermore, the synthesis often involves fluorinating agents (e.g., DAST, Deoxo-Fluor) that leave behind inorganic fluoride salts.

  • Scenario: Your HPLC shows a single peak (99.5%).

  • Reality: The sample contains 5% inorganic fluoride salts and 0.5 equivalents of water.

  • Result: Stoichiometric errors in the next reaction step, leading to yield collapse. Only EA (or qNMR) reveals this discrepancy.

Technical Deep Dive: The Fluorine Challenge

Validating the purity of a gem-difluoro compound via combustion analysis is not routine. The combustion of the C-F bond generates Hydrogen Fluoride (HF), which is highly reactive.

The Mechanism of Interference[1]
  • Glass Corrosion: HF reacts with the quartz (SiO₂) combustion tube:

    
    
    This damages the reactor and artificially inflates the Hydrogen value (due to excess water production).
    
  • Incomplete Combustion: The C-F bond is thermodynamically stable (approx. 485 kJ/mol). Standard combustion temperatures (950°C) may be insufficient without catalytic oxidation.

The Solution: Additive-Mediated Combustion

To obtain accurate CHN/F data, you must use a "fluorine-scavenging" additive or a specific combustion aid.

  • Vanadium Pentoxide (V₂O₅): Acts as an oxidative flux and helps decompose stable fluorinated structures.

  • Magnesium Oxide (MgO) / Tungsten Trioxide (WO₃): often used to bind fluorine in the ash, preventing HF gas formation (for CHN analysis).

Validated Experimental Protocol

Objective: Determine accurate %C, %H, %N, and %F content for 6,6-Difluoro-1,4-diazepan-5-one.

Reagents & Equipment[2][3][4][5][6][7]
  • Instrument: Organic Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Combustion Aid: Vanadium Pentoxide (V₂O₅) or Tungsten(VI) oxide (WO₃) powder (High Purity).

  • Standard: Acetanilide (Calibration) and 4-Fluorobenzoic acid (QC check for F-recovery).

Step-by-Step Workflow
  • Sample Preparation (Desiccation):

    • Why: Diazepanones are hygroscopic.

    • Action: Dry the sample under vacuum (0.1 mbar) at 40°C for 4 hours over P₂O₅.

  • Weighing (The Critical Step):

    • Weigh 2.0 – 3.0 mg of sample into a Tin (Sn) capsule .

    • Note: Tin facilitates a strong exothermic flash (up to 1800°C) essential for breaking C-F bonds.

  • Additive Application:

    • Add 5–10 mg of V₂O₅ directly over the sample in the capsule.

    • Mechanism:[1] This supplies extra oxygen and catalyzes the breakdown of the difluoro-methylene bridge.

  • Combustion Parameters:

    • Furnace Temp: 980°C (Left Reactor).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 250 mL/min for 5 seconds (Ensure excess O₂).

  • Data Interpretation:

    • Compare Experimental vs. Theoretical values.

    • Acceptance Criteria: ± 0.4% absolute difference.

Visualizing the Logic

Diagram 1: Analytical Decision Matrix

This decision tree guides the researcher on when to prioritize EA over HPLC.

AnalysisLogic Start Synthesized 6,6-Difluoro-1,4-diazepan-5-one HPLC Run HPLC (UV/Vis) Start->HPLC CheckHPLC HPLC Purity > 98%? HPLC->CheckHPLC StopBad Purify (Recrystallize/Column) CheckHPLC->StopBad No RunEA Run Elemental Analysis (CHN) CheckHPLC->RunEA Yes Compare Compare Exp. vs. Theo. Values RunEA->Compare Match Match within ±0.4%? Compare->Match Pass VALIDATED: High Purity (Safe for Next Step) Match->Pass Yes Fail DISCREPANCY DETECTED Match->Fail No Diagnose Diagnose Contaminant: 1. Low %C/%N = Inorganic Salts 2. High %H = Moisture/Hydrate 3. High %C = Trapped Solvent Fail->Diagnose

Caption: Decision matrix for validating fluorinated heterocycles. Note that passing HPLC is a prerequisite, not the final validation.

Diagram 2: The Fluorine Combustion Workflow

The specific chemical pathway inside the analyzer when using V₂O₅.

CombustionFlow cluster_chemistry Chemistry Inside Reactor Sample Sample + V2O5 (In Tin Capsule) Flash Flash Combustion (1800°C Exotherm) Sample->Flash Drop into Reactor Gases Gas Products: CO2, H2O, N2, NOx, HF Flash->Gases Oxidation Scrub Scrubber/Reduction Tube (Copper + Absorber) Gases->Scrub He Carrier Detect TCD Detection (N2, CO2, H2O) Scrub->Detect Separated Gases Chem1 C-F Bonds Break Chem2 HF formed Chem1->Chem2 Chem3 V2O5 prevents glass etching Chem2->Chem3

Caption: Workflow illustrating the critical role of V₂O₅ in preventing HF interference during the combustion of fluorinated samples.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Thermo Fisher Application Notes. Link

  • Elementar. (2022).[2] CHNS analysis of fluorinated samples: Technical Note. Elementar Analysis.[3][1][4][5][6] Link

  • United States Environmental Protection Agency (EPA). (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[7][8] EPA CWA Methods. Link

  • BenchChem. (2025).[9][10] Comparative Guide to 6,6-Difluoro-1,4-diazepane Derivatives and Their Non-Fluorinated Analogues. BenchChem Technical Support.[9][10] Link

  • American Chemical Society (ACS). (2019).[4] High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry.[3][1][11][4][5][12][13] Link

Sources

Safety & Regulatory Compliance

Safety

6,6-Difluoro-1,4-diazepan-5-one: Proper Disposal &amp; Handling Procedures

CAS: 1140274-08-3 | Molecular Formula: C5H8F2N2O[1] Executive Summary Immediate Action Required: Treat 6,6-Difluoro-1,4-diazepan-5-one as a Halogenated Organic waste. Critical Hazard: Thermal decomposition (incineration)...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1140274-08-3 | Molecular Formula: C5H8F2N2O[1]

Executive Summary

Immediate Action Required: Treat 6,6-Difluoro-1,4-diazepan-5-one as a Halogenated Organic waste. Critical Hazard: Thermal decomposition (incineration) of this compound releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). It must never be disposed of in standard municipal waste, non-halogenated solvent streams, or drain systems.

Chemical Profile & Hazard Identification

As a Senior Application Scientist, I must emphasize that while this specific building block may not carry the immediate "skull and crossbones" notoriety of cyanide, its structural components dictate a rigorous disposal protocol.

  • The Fluorine Factor: The gem-difluoro motif (two fluorine atoms on the same carbon) is chemically robust. However, under high-temperature incineration, these C-F bonds rupture to form Hydrogen Fluoride (HF), a highly corrosive gas that damages standard incinerator linings and requires specific alkaline scrubbing systems.

  • The Diazepane Ring: The seven-membered ring containing two nitrogen atoms implies basicity. While the electron-withdrawing fluorine atoms reduce the basicity of the amide nitrogen, the secondary amine remains a site for potential reactivity.

    • Incompatibility: Do not mix with strong oxidizing agents (e.g., permanganates, peroxides) in waste containers, as this can lead to exothermic runaway reactions.

Physical & Waste Properties Table[2][3]
PropertyDescription
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in polar organic solvents (DMSO, Methanol, DCM)
Primary Hazard Irritant (Skin/Eye); HF generation upon combustion
RCRA Status (USA) Not P- or U-listed.[1][4][5] Classify as Halogenated Organic Waste .
Waste Code (Generic) D001 (if ignitable solvent present) or Non-Regulated Hazardous Material (requires destruction).
Incompatible Streams Aqueous Acidic Waste, Oxidizing Agents, Non-Halogenated Solvents (avoids cross-contamination cost).
Waste Stream Categorization Strategy

Effective disposal relies on correct segregation at the point of generation. You must segregate this compound into the Halogenated Waste Stream .

Why Segregation Matters (The "Why")

If you mix this fluorinated compound into a "Non-Halogenated" waste drum (typically burned as fuel blending), the downstream incinerator may lack the wet scrubbers necessary to neutralize the HF gas produced. This can lead to:

  • Equipment Failure: Corrosion of the combustion chamber.

  • Regulatory Fines: Illegal release of acid gas.

  • Rejection: The waste disposal facility may reject the entire drum, returning it to your lab at significant cost.

Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable to: Expired reagent, spill cleanup materials, contaminated gloves/weigh boats.

  • Containment: Place the solid waste in a clear, sealable polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: Write "6,6-Difluoro-1,4-diazepan-5-one".

    • Constituents: Clearly mark "Contains Fluorinated Organics".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Storage: Store in the Solid Hazardous Waste satellite accumulation area until EHS pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: Reactions in DCM, DMSO, or extraction layers.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the halogenated stream (e.g., Dichloromethane, Chloroform).

  • Transfer: Pour into the dedicated Halogenated Solvent Waste carboy (typically blue or yellow safety cans).

    • Note: If dissolved in a non-halogenated solvent (like Methanol), you must still dispose of the mixture as Halogenated Waste due to the presence of the fluorine atoms.

  • Log Entry: Record the volume and approximate concentration on the waste container's log sheet.

    • Crucial: Explicitly write "Fluorinated Amine" on the log. This alerts the disposal vendor to the HF potential.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for a researcher handling this compound at the bench.

DisposalWorkflow Start Waste Generation: 6,6-Difluoro-1,4-diazepan-5-one StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Solid Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid Liquid DoubleBag Double Bag in Polyethylene or Place in HDPE Jar Solid->DoubleBag LabelSolid Label: 'Solid Waste - Toxic' Note: 'Fluorinated Organic' DoubleBag->LabelSolid Pickup EHS / Vendor Pickup (Incineration with HF Scrubbing) LabelSolid->Pickup SolventCheck Is solvent Halogenated? Liquid->SolventCheck HaloStream Add to Halogenated Solvent Carboy SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Mixture is now Halogenated. Add to HALOGENATED Carboy. SolventCheck->NonHaloStream No (e.g., MeOH) HaloStream->Pickup NonHaloStream->Pickup

Figure 1: Operational decision tree for segregating fluorinated diazepane waste streams.

Emergency Spill Procedures

In the event of a benchtop spill, autonomy and speed are vital.

  • Evacuate & Ventilate: If the powder becomes airborne, evacuate the immediate area to prevent inhalation.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste bag.

    • Liquid: Absorb with vermiculite or a generic spill pad. Do not use sawdust (combustible).

  • Decontamination: Wipe the surface with a mild detergent solution. Place all cleanup materials into the Solid Hazardous Waste bag (as described in Scenario A).

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Washington, D.C. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). 29 CFR 1910.1200.[6][7][8] [Link][1]

Sources

Handling

Personal protective equipment for handling 6,6-Difluoro-1,4-diazepan-5-one

Executive Summary & Chemical Identity[1] Objective: This guide defines the safe handling, PPE requirements, and disposal protocols for 6,6-Difluoro-1,4-diazepan-5-one . As a fluorinated building block used in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Objective: This guide defines the safe handling, PPE requirements, and disposal protocols for 6,6-Difluoro-1,4-diazepan-5-one . As a fluorinated building block used in medicinal chemistry (often for scaffold decoration or linker synthesis), this compound presents specific hazards distinct from its non-fluorinated parent.

Critical Note on Identity: While the non-fluorinated analog (1,4-diazepan-5-one) is common, the gem-difluoro modification significantly alters physicochemical properties.

  • Chemical Class: Fluorinated cyclic amide/amine.

  • CAS Number: Verify specific vendor CAS (Commonly custom synthesized; analogs include CAS 208245-76-5 for the non-fluorinated HCl salt).

  • Physical State: Typically a white to off-white solid.

Hazard Profiling: The "Gem-Difluoro" Effect

To handle this chemical safely, you must understand why it is hazardous. We do not rely on generic "Irritant" labels; we analyze the Structure-Activity Relationship (SAR).

FeatureChemical ConsequenceSafety Implication
Diazepane Ring Secondary amine functionality (

~8-9).
Corrosive/Irritant: High pH potential in solution. Causes skin/eye irritation.[1][2]
Gem-Difluoro Group Increases lipophilicity (

) and metabolic stability.
Enhanced Absorption: Fluorine substitution often facilitates faster dermal absorption than the non-fluorinated parent. Treat as Toxic by Absorption.
Amide Bond Stability.Low Reactivity: Unlikely to decompose violently, but generates toxic

and

upon combustion.

GHS Classification (Conservative R&D Assessment):

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • Skin/Eye Irritation: Category 2A/2B (Causes severe irritation).

  • STOT-SE: Category 3 (Respiratory Irritation).

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient for fluorinated nitrogen heterocycles due to the risk of accelerated permeation.

Hand Protection Strategy
  • Solids: Standard Nitrile (0.11 mm) is acceptable for weighing dry powder.

  • Solutions: The combination of an amine solvent (like DMSO or DMF) and the fluorinated solute creates a "carrier effect," permeating gloves rapidly.

TaskPrimary GloveSecondary Glove (Under)Change Frequency
Weighing (Solid) Nitrile (4 mil / 0.11mm)NoneEvery 60 mins or upon splash.
Solubilizing (DMSO/DMF) Silver Shield / Laminate Nitrile (4 mil)Immediate change upon splash.
Reaction Workup Nitrile (Double Gloved)Nitrile (4 mil)Every 30 mins.
Respiratory & Body Protection[2][3][4][5][6][7][8]
  • Inhalation: Use a Type P100/HEPA filter if handling open powder outside a fume hood (not recommended). In the hood, standard airflow is sufficient.

  • Body: Tyvek® lab coat or chemically resistant apron required when handling >5g quantities to prevent fabric saturation.

Operational Workflow: Step-by-Step

This protocol minimizes static discharge risks and exposure during the critical "solubilization" phase.

Phase 1: Storage & Retrieval
  • Environment: Store in a cool, dry place (

    
    ). Fluorinated amides are generally hygroscopic.
    
  • Container: Keep under inert atmosphere (

    
     or Argon) if possible to prevent amine oxidation/carbonate formation.
    
Phase 2: Weighing & Solubilization
  • The Risk: The static charge of fine fluorinated powders can cause "fly-out," contaminating the balance area.

  • The Protocol:

    • Place an anti-static gun/ionizer near the balance.

    • Tare the receiving vessel (vial) before opening the stock bottle.

    • Use a disposable plastic spatula (avoid metal scraping which can generate sparks).

    • Dissolution: Add solvent (e.g., DCM, DMF) slowly.

      • Caution: Secondary amines can be exothermic upon solvation. Cool the vial on an ice block if dissolving >1g.

Phase 3: Reaction Setup
  • Incompatibility: Avoid strong oxidizing agents (peroxides, permanganates).

  • Pressure: If heating >

    
    , use a pressure-rated vessel. The vapor pressure of fluorinated intermediates can rise non-linearly.
    

Visual Workflow: Safe Handling Logic

SafeHandling Start Storage (2-8°C, Inert Gas) Weighing Weighing (Fume Hood + Ionizer) Start->Weighing Transfer Solubilization Solubilization (Exotherm Check) Weighing->Solubilization Add Solvent Reaction Reaction (Closed Vessel) Solubilization->Reaction Reagents Quench Quench/Workup (pH Adjustment) Reaction->Quench Complete Waste Waste Stream (See Section 6) Quench->Waste Disposal

Caption: Operational flow from cold storage to waste disposal, highlighting critical control points.

Disposal & Waste Management

Crucial Rule: Never mix fluorinated waste with standard non-halogenated organic solvents.

The "Fluorine Trace" Problem

Standard incineration of organic waste occurs at


. Fluorinated compounds require High-Temperature Incineration (

)
to break the C-F bond and prevent the formation of toxic byproducts.
Waste StreamCompositionDisposal Container Label
Stream A (High Hazard) Mother liquors, reaction mixtures containing 6,6-difluoro-1,4-diazepan-5-one."HALOGENATED ORGANIC WASTE" (List specific components).
Stream B (Solids) Contaminated gloves, paper towels, weighing boats."CONTAMINATED SOLIDS - TOXIC"
Stream C (Aqueous) Aqueous workup layers (likely containing fluoride salts)."AQUEOUS WASTE - TOXIC/FLUORIDE" (Do not pour down drain).

Emergency Response (Fire & Spills)

Fire (Combustion Products)
  • The Hazard: Burning this compound releases Hydrogen Fluoride (HF) and Nitrogen Oxides (

    
    ) .
    
  • Action:

    • Evacuate immediately.[1][3][4]

    • Firefighters must wear full SCBA.

    • Do not use a standard water jet (creates HF runoff). Use Dry Chemical or

      
      .
      
Spill Cleanup (< 10g)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don double nitrile gloves, goggles, and P100 respirator.

  • Neutralize: Cover spill with Sodium Carbonate (

    
    )  or a commercial "Acid/Base" spill kit to neutralize the amine.
    
  • Collect: Scoop into a wide-mouth jar. Label as "Hazardous Waste - Fluorinated."[5]

  • Clean: Wipe surface with water, then acetone.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 1,4-Diazepan-5-one. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Fluorinated Organics. Retrieved from [Link]

  • University of California, Berkeley (EH&S). Safe Storage and Handling of Fluorinated Compounds. Retrieved from [Link]

Sources

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